molecular formula C8H8O2S B105559 Phenyl vinyl sulfone CAS No. 5535-48-8

Phenyl vinyl sulfone

Katalognummer: B105559
CAS-Nummer: 5535-48-8
Molekulargewicht: 168.21 g/mol
InChI-Schlüssel: UJTPZISIAWDGFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Phenyl vinyl sulfone, a synthetic inhibitor of cysteine protease, exhibits antihelminthic and antiprotozoal properties.>

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

ethenylsulfonylbenzene
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InChI

InChI=1S/C8H8O2S/c1-2-11(9,10)8-6-4-3-5-7-8/h2-7H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTPZISIAWDGFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50203903
Record name Phenyl vinyl sulfone
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Molecular Weight

168.21 g/mol
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CAS No.

5535-48-8
Record name Phenyl vinyl sulfone
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Record name Phenyl vinyl sulfone
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Record name Phenyl vinyl sulfone
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Record name Phenyl vinyl sulfone
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Record name Phenyl vinyl sulphone
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Record name PHENYL VINYL SULFONE
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Foundational & Exploratory

Phenyl Vinyl Sulfone: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the chemical properties, structure, reactivity, and biological significance of phenyl vinyl sulfone, a versatile compound in organic synthesis and drug discovery.

Introduction

This compound (PVS) is a synthetic organic compound featuring a vinyl group attached to a phenylsulfonyl moiety. This unique structure imparts a high degree of reactivity, making it a valuable building block in a variety of chemical transformations. Its utility extends from being a versatile reagent in academic research to a key intermediate in the synthesis of pharmaceuticals and advanced materials. For drug development professionals, PVS is of particular interest due to its function as a potent and irreversible inhibitor of cysteine proteases, a class of enzymes implicated in numerous disease states. This guide provides a detailed overview of the core chemical and physical properties of this compound, its structural characteristics, key experimental protocols, and its mechanism of action in biological systems.

Chemical Structure and Identification

The structural identity of this compound is well-defined by its systematic nomenclature and various chemical identifiers. These are crucial for accurate documentation and retrieval of information in chemical databases.

IdentifierValue
IUPAC Name ethenylsulfonylbenzene[1]
CAS Number 5535-48-8[2]
Molecular Formula C₈H₈O₂S[1]
SMILES C=CS(=O)(=O)C1=CC=CC=C1[1]
InChI InChI=1S/C8H8O2S/c1-2-11(9,10)8-6-4-3-5-7-8/h2-7H,1H2
InChIKey UJTPZISIAWDGFF-UHFFFAOYSA-N

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, application in reactions, and for predicting its behavior in biological systems.

PropertyValueSource
Molecular Weight 168.21 g/mol [1]
Appearance White to off-white or tan crystalline powder/solid[2][3]
Melting Point 67-69 °C (lit.)[2]
Boiling Point 267.16°C (rough estimate)[4]
Density 1.2660 g/cm³ (rough estimate)[4]
Solubility Soluble in most common organic solvents.[2]
logP 1.11[5]

Note: The boiling point and density are estimated values and should be used with caution. Experimental verification is recommended for precise applications.

Spectroscopic Data

Spectroscopic data are fundamental for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (CDCl₃, δ): 7.85 (m, 2H, aromatic), 7.55 (m, 3H, aromatic), 6.75 (dd, 1H, J = 10 and 17 Hz, olefinic), 6.33 (d, 1H, J = 17 Hz, olefinic), 5.96 (d, 1H, J = 10 Hz, olefinic).[6]

  • ¹³C NMR: The carbon spectrum provides further confirmation of the molecular structure. A representative spectrum can be found in various chemical databases.[7]

Infrared (IR) Spectroscopy
  • IR (CHCl₃, cm⁻¹): 3020, 1445, 1380, 1315, 1145, 1080, and 965.[6] The strong absorptions at approximately 1315 cm⁻¹ and 1145 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the sulfone group, respectively.

Mass Spectrometry (MS)
  • GC-MS: The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 168, corresponding to its molecular weight.[1] Key fragmentation patterns include the loss of the vinyl group and cleavage of the phenyl-sulfur bond.

Chemical Reactivity and Synthetic Applications

This compound's reactivity is dominated by the electrophilic nature of its carbon-carbon double bond, which is activated by the strongly electron-withdrawing phenylsulfonyl group. This makes it an excellent substrate for a variety of nucleophilic and cycloaddition reactions.

Michael Addition

This compound is a highly effective Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles, including thiols, amines, and carbanions. This reaction is a cornerstone of its synthetic utility.

This protocol describes a general procedure for the base-catalyzed Michael addition of a thiol to this compound.

Materials:

  • This compound

  • Thiol (e.g., thiophenol)

  • Triethylamine (Et₃N) or another suitable base

  • Solvent (e.g., dichloromethane (CH₂Cl₂), tetrahydrofuran (THF), or acetonitrile)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in the chosen solvent.

  • Add the thiol (1-1.2 equivalents) to the solution.

  • Add a catalytic amount of triethylamine (e.g., 0.1 equivalents).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a dilute aqueous acid solution (e.g., 1 M HCl) to neutralize the base.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Michael_Addition cluster_conditions Reaction Conditions PVS This compound Intermediate Enolate Intermediate PVS->Intermediate + Nucleophile Nu Nucleophile (e.g., Thiolate) Product Michael Adduct Intermediate->Product Protonation Base Base (e.g., Et3N) Solvent Solvent (e.g., CH2Cl2)

Caption: General workflow for the Michael addition reaction of this compound.

Diels-Alder Reaction

As a dienophile, this compound participates in [4+2] cycloaddition reactions with conjugated dienes to form six-membered rings. The phenylsulfonyl group can often be removed reductively in subsequent steps, making this compound a useful acetylene or ethylene equivalent in organic synthesis.[6]

This protocol outlines a typical procedure for the Diels-Alder reaction between this compound and cyclopentadiene.

Materials:

  • This compound

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Solvent (e.g., toluene or xylene)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in the chosen solvent.

  • Cool the solution in an ice bath.

  • Slowly add freshly cracked cyclopentadiene (1.1-1.5 equivalents) to the cooled solution. Caution: Cyclopentadiene dimerizes at room temperature, so it should be used shortly after preparation.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product, a mixture of endo and exo isomers, can be purified by column chromatography on silica gel or by recrystallization.

Diels_Alder PVS This compound (Dienophile) TransitionState [4+2] Transition State PVS->TransitionState Diene Conjugated Diene (e.g., Cyclopentadiene) Diene->TransitionState Product Cycloadduct TransitionState->Product Heat

Caption: Schematic of the Diels-Alder reaction involving this compound.

Biological Activity and Mechanism of Action

This compound and its derivatives have garnered significant attention in medicinal chemistry, primarily as inhibitors of cysteine proteases.

Cysteine Protease Inhibition

This compound acts as an irreversible inhibitor of cysteine proteases, such as cathepsins.[4][8] The mechanism of inhibition involves a covalent modification of the active site cysteine residue. The catalytic cysteine thiolate attacks the β-carbon of the vinyl group in a Michael-type addition, forming a stable thioether linkage. This covalent bond formation permanently inactivates the enzyme.

Cysteine_Protease_Inhibition cluster_mechanism Mechanism of Action PVS This compound Covalent_Complex Irreversible Covalent Enzyme-Inhibitor Complex PVS->Covalent_Complex Michael Addition Protease Cysteine Protease (Active Site Cys-SH) Protease->Covalent_Complex Attack Nucleophilic attack by Cys thiolate

Caption: Covalent inhibition of a cysteine protease by this compound.

Impact on Signaling Pathways

The inhibition of specific cysteine proteases by this compound can have significant downstream effects on various cellular signaling pathways.

  • Inflammation and Immunity: Cathepsins play crucial roles in inflammatory and immune responses. For instance, cathepsin S is involved in antigen presentation. Inhibition of cathepsins by vinyl sulfones can modulate these pathways.[9] this compound derivatives have also been investigated as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system, thereby reducing the release of pro-inflammatory cytokines like IL-1β.[10]

  • Neuroprotection: The inhibition of cathepsin S by a vinyl sulfone inhibitor has been shown to have neuroprotective effects in a mouse model of traumatic brain injury by reducing inflammation and neuronal degeneration.[1]

  • NF-κB Signaling: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Some studies suggest that the anti-inflammatory effects of cysteine protease inhibitors may be mediated, in part, through the modulation of the NF-κB pathway.[11] The degradation of IκB, an inhibitor of NF-κB, is a proteasome-dependent process, and while this compound primarily targets cysteine proteases, the intricate crosstalk between different proteolytic systems suggests a potential indirect influence on NF-κB signaling.

Signaling_Pathway PVS This compound Cathepsin Cysteine Protease (e.g., Cathepsin S) PVS->Cathepsin Inhibits NLRP3 NLRP3 Inflammasome PVS->NLRP3 Inhibits IKB_Degradation IκB Degradation Cathepsin->IKB_Degradation May influence Inflammation Inflammatory Response (e.g., IL-1β release) Cathepsin->Inflammation Promotes Neurodegeneration Neuronal Degeneration Cathepsin->Neurodegeneration Contributes to NLRP3->Inflammation Promotes NFKB_Activation NF-κB Activation IKB_Degradation->NFKB_Activation Leads to NFKB_Activation->Inflammation Drives

Caption: Potential signaling pathways modulated by this compound.

Conclusion

This compound is a versatile and powerful tool in the arsenal of chemists and pharmacologists. Its well-defined chemical properties and predictable reactivity make it an ideal substrate for constructing complex molecular architectures. For researchers in drug development, its ability to irreversibly inhibit cysteine proteases offers a promising avenue for the design of novel therapeutics for a range of diseases, from parasitic infections to inflammatory disorders and neurodegenerative conditions. A thorough understanding of its chemical behavior and biological mechanism of action, as detailed in this guide, is paramount for harnessing its full potential in future research and development endeavors.

References

An In-depth Technical Guide to the Synthesis and Purification of Phenyl Vinyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methodologies for the synthesis and purification of phenyl vinyl sulfone, a valuable reagent in organic synthesis, particularly in Michael additions and cycloaddition reactions. The document details established experimental protocols, presents quantitative data in a comparative format, and includes graphical representations of the synthetic and purification workflows.

Synthetic Methodologies

The synthesis of this compound is predominantly achieved through two principal routes: the oxidation of phenyl vinyl sulfide and the elimination reaction of a suitable precursor, such as 2-chloroethyl phenyl sulfone.

Oxidation of Phenyl Vinyl Sulfide

This is a widely utilized and reliable method for the preparation of this compound.[1][2] It involves the oxidation of the sulfide to the corresponding sulfone using a strong oxidizing agent, typically hydrogen peroxide in glacial acetic acid.[1][2]

  • Reaction Setup: In a 250-mL, three-necked, round-bottomed flask equipped with a magnetic stirrer, reflux condenser, addition funnel, and a thermometer, dissolve 19.7 g (0.145 mol) of phenyl vinyl sulfide in 70 mL of glacial acetic acid.[1]

  • Addition of Oxidant: Slowly add 56 mL of 30% hydrogen peroxide (0.5 mol) through the addition funnel. The rate of addition should be controlled to maintain the reaction temperature at approximately 70°C.[1]

  • Reaction Completion: After the addition is complete, heat the reaction mixture to reflux for 20 minutes.[1]

  • Workup: Cool the mixture and transfer it to a separatory funnel containing 150 mL of ether and 200 mL of water. Separate the organic layer, wash it sequentially with 50 mL of water and 50 mL of brine.[1]

  • Isolation: Concentrate the organic phase under reduced pressure (70°C/0.3 mm) for 3 hours to yield the crude this compound as a colorless solid.[1]

The necessary precursor, phenyl vinyl sulfide, can be synthesized from thiophenol and 1,2-dibromoethane.

  • Preparation of Sodium Ethoxide: In a 1-L, three-necked, round-bottomed flask under a nitrogen atmosphere, add 23 g (1 g-atom) of sodium metal, cut into small pieces, to 400 mL of ethanol with stirring.[1]

  • Formation of Sodium Thiophenoxide: Once all the sodium has reacted to form sodium ethoxide, add 110 g (1 mol) of benzenethiol over 15-20 minutes.[1]

  • Reaction with 1,2-Dibromoethane: Transfer the resulting sodium thiophenoxide solution via cannula to a stirred solution of 272 g (1.45 mol) of 1,2-dibromoethane in 28 mL of ethanol over 45 minutes, maintaining the temperature at 25-30°C with an ice bath.[1]

  • Elimination Reaction: After the addition, add a solution of sodium ethoxide (prepared from 40 g of sodium in 800 mL of ethanol) and stir the mixture at reflux for 8 hours.[1]

  • Workup and Isolation: Cool the reaction mixture and add 750 mL of benzene and 750 mL of water. Separate the organic layer, wash it with water and brine, and concentrate it by rotary evaporation. The resulting oil is distilled to give phenyl vinyl sulfide.[1]

Elimination Reaction of 2-Chloroethyl Phenyl Sulfone

An alternative route involves the dehydrochlorination of 2-chloroethyl phenyl sulfone using a base. This method can produce high-purity this compound without the need for extensive purification.[3]

  • Reaction Setup: Dissolve 20.0 g of 2-chloroethyl phenyl sulfone in 200 mL of ethyl acetate in a flask with stirring and cool to 0°C using an ice-water bath.[3]

  • Addition of Base: Slowly add 15.1 mL of diisopropylamine, ensuring the internal temperature does not exceed 15°C. The addition should take approximately 30 minutes.[3]

  • Reaction Completion: Maintain the reaction mixture at 0-10°C with stirring for 12 hours.[3]

  • Workup: Add 50 mL of water and stir. Wash the organic layer sequentially with 25 mL of dilute hydrochloric acid and 25 mL of saturated sodium chloride solution.[3]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the product as an off-white waxy solid.[3]

Data Presentation

The following tables summarize the quantitative data for the described synthetic methods.

Table 1: Synthesis of this compound via Oxidation of Phenyl Vinyl Sulfide

ParameterValueReference
Starting MaterialPhenyl Vinyl Sulfide[1]
Yield74-78%[1]
Melting Point (crude)64-65°C[1]
Melting Point (recrystallized)66-67°C[1]

Table 2: Synthesis of this compound via Elimination Reaction

ParameterValueReference
Starting Material2-Chloroethyl Phenyl Sulfone[3]
Yield100% (crude)[3]
HPLC Purity99.4%[3]
Melting Point66-68°C[3]

Purification

The primary method for the purification of this compound is recrystallization. For analytical purposes, High-Performance Liquid Chromatography (HPLC) can be employed.

Recrystallization

This is an effective technique for purifying the crude product obtained from the oxidation of phenyl vinyl sulfide.

  • Solvent Selection: Hexane is a suitable solvent for the recrystallization of this compound.[1]

  • Procedure: Dissolve the crude solid in a minimal amount of hot hexane. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the colorless crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.[1]

Column Chromatography

While often not necessary for the methods described, column chromatography can be used for the purification of this compound, especially if significant impurities are present. A typical stationary phase is silica gel, with an eluent system of hexane and ethyl acetate.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique for assessing the purity of this compound. A reverse-phase method can be utilized with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid.[5]

Visualizations

The following diagrams illustrate the chemical pathways and experimental workflows described in this guide.

Synthesis_Oxidation PVS Phenyl Vinyl Sulfide PVSO2 This compound PVS->PVSO2 Oxidation PVS_reagents H2O2, Glacial Acetic Acid PVS_reagents->PVS PVS_conditions 70°C, then reflux PVS_conditions->PVS

Caption: Synthesis of this compound via Oxidation.

Synthesis_Elimination CEPS 2-Chloroethyl Phenyl Sulfone PVSO2 This compound CEPS->PVSO2 Elimination CEPS_reagents Diisopropylamine, Ethyl Acetate CEPS_reagents->CEPS CEPS_conditions 0-15°C CEPS_conditions->CEPS

Caption: Synthesis of this compound via Elimination.

Purification_Workflow Crude_PVS Crude this compound Recrystallization Recrystallization (Hexane) Crude_PVS->Recrystallization Filtration Vacuum Filtration Recrystallization->Filtration Drying Drying under Vacuum Filtration->Drying Pure_PVS Pure this compound Drying->Pure_PVS Purity_Analysis Purity Analysis (HPLC, mp) Pure_PVS->Purity_Analysis

Caption: General Purification Workflow for this compound.

References

Phenyl Vinyl Sulfone: An In-Depth Technical Guide to its Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenyl vinyl sulfone (PVS) and its derivatives have emerged as a significant class of compounds in chemical biology and drug discovery, primarily functioning as mechanism-based irreversible inhibitors of a range of protein targets. The core of their biological activity lies in the electrophilic nature of the vinyl group, which acts as a Michael acceptor for nucleophilic amino acid residues within protein active sites. This interaction leads to the formation of a stable, covalent bond, resulting in the irreversible inactivation of the target protein. While cysteine residues are the most prominent targets, reactivity with lysine, histidine, and even threonine has been documented, highlighting the versatility and potential for broad applications of this chemical scaffold. This guide provides a comprehensive overview of the mechanism of action, kinetic data, experimental methodologies, and affected signaling pathways associated with this compound in biological systems.

Core Mechanism of Action: Covalent Modification via Michael Addition

The primary mechanism of action for this compound in biological systems is the irreversible covalent modification of nucleophilic amino acid residues through a Michael-type addition reaction.[1][2][3] The electron-withdrawing sulfonyl group polarizes the double bond of the vinyl moiety, rendering the β-carbon highly electrophilic and susceptible to nucleophilic attack.

The most common target for this covalent modification is the sulfhydryl group of a cysteine residue, particularly the highly reactive thiolate anion (Cys-S⁻) found in the active sites of many enzymes, such as cysteine proteases and protein tyrosine phosphatases (PTPs).[1][2][4][5][6] The low pKa of these active site cysteines enhances their nucleophilicity, facilitating the attack on the vinyl group of PVS.

While cysteine is the predominant target, other nucleophilic residues can also be modified by vinyl sulfones, including the ε-amino group of lysine and the imidazole ring of histidine.[2][7] The pH of the cellular environment can influence the reactivity towards these secondary targets.[2] Additionally, some studies have reported the targeting of the hydroxyl group of threonine residues within the active sites of proteasomes.[2][3] A novel "pre-vinylsulfone" strategy has also been developed to specifically target histidine residues in enzymes like carbonic anhydrase IX.[8][9]

The general mechanism can be summarized as follows:

  • Non-covalent Binding: Initially, the this compound molecule reversibly binds to the active site of the target protein. The phenyl group often contributes to this binding through hydrophobic interactions, providing a degree of specificity.[1]

  • Nucleophilic Attack: A deprotonated, nucleophilic amino acid residue in the active site attacks the terminal carbon of the vinyl group.

  • Covalent Adduct Formation: This attack results in the formation of a stable, irreversible covalent thioether (in the case of cysteine), amine (in the case of lysine), or other covalent linkage between the inhibitor and the enzyme.

This irreversible inactivation of the target protein disrupts its catalytic function, leading to downstream effects on cellular signaling pathways and physiological processes.

Key Biological Targets and Therapeutic Potential

The ability of this compound and its derivatives to covalently modify key enzymes has led to their investigation as therapeutic agents and chemical probes for a variety of diseases.

Cysteine Proteases

Vinyl sulfones are well-established as potent inhibitors of cysteine proteases.[4][5][6] These enzymes play crucial roles in the life cycles of various parasites, making them attractive drug targets. For instance, peptidyl vinyl sulfones have been developed as inhibitors of cruzain from Trypanosoma cruzi (the causative agent of Chagas disease) and rhodesain from Trypanosoma brucei rhodesiense (the causative agent of African trypanosomiasis).[6] Similarly, falcipain-2 and -3, cysteine proteases from Plasmodium falciparum (the parasite responsible for malaria), are also targeted by vinyl sulfone inhibitors.[6][10]

Protein Tyrosine Phosphatases (PTPs)

This compound and phenyl vinyl sulfonate have been characterized as mechanism-based inactivators of a broad range of PTPs.[1] PTPs are critical regulators of signal transduction pathways, and their dysregulation is implicated in numerous diseases, including cancer and diabetes. The phenyl group of PVS acts as a phosphotyrosine mimetic, directing the inhibitor to the PTP active site where the vinyl group can react with the catalytic cysteine.[1]

The Proteasome

Peptide vinyl sulfones have been shown to be irreversible inhibitors of the proteasome, a large protein complex responsible for degrading ubiquitinated proteins.[2][3][11] By targeting the catalytic threonine residues in the proteasome's active sites, these inhibitors can disrupt protein homeostasis and induce apoptosis, a mechanism that is exploited in cancer therapy.[2][3]

Other Targets

The versatility of the vinyl sulfone warhead has led to its application in targeting other enzymes and pathways:

  • Nuclear Factor-kappa B (NF-κB) Signaling: The compound BAY 11-7085, which contains a vinyl sulfone moiety, is a known inhibitor of NF-κB activation, a key pathway in inflammation.[12][13]

  • Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway: Certain vinyl sulfone derivatives have been identified as activators of the Nrf2 pathway, which plays a crucial role in the cellular defense against oxidative stress.[14]

  • Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: While the primary interaction may be non-covalent, vinyl sulfone derivatives have been investigated as inhibitors of EGFR tyrosine kinase, a key target in cancer therapy.[15]

  • Sortase A: This bacterial enzyme, involved in anchoring virulence factors to the cell wall, is also a target of vinyl sulfone inhibitors.[16]

Quantitative Data on this compound Activity

The inhibitory potency of this compound and its derivatives is typically quantified through various kinetic parameters. The following tables summarize key quantitative data from the literature.

Target EnzymeInhibitorkobs (s⁻¹)kinact/Ki (M⁻¹s⁻¹)IC₅₀ (nM)Ki (µM)ki (min⁻¹)Reference(s)
Protein Tyrosine Phosphatases (PTPs)
HePTPPhenyl Vinyl Sulfonate (PVSN)0.041----[1]
YopHPhenyl Vinyl Sulfonate (PVSN)0.0013----[1]
PTP1BPhenyl Vinyl Sulfonate (PVSN)0.0013----[1]
DEP1Phenyl Vinyl Sulfonate (PVSN)0.0013----[1]
Low Molecular Weight PTPPhenyl Vinyl Sulfonate (PVSN)0.0013----[1]
Cysteine Proteases
Chikungunya nsP2 Cysteine ProteaseIsoxazole vinyl sulfone (RA-0003022)-6000---[12]
Chikungunya nsP2 Cysteine ProteaseHeterocyclic β-aminomethyl vinyl sulfone (RA-0002034)--60--[17]
EGFR Tyrosine Kinase
EGFR-TKVF16 (a vinyl sulfone derivative)--7.85--[15]
Sortase A
Sortase APeptidomimetic vinyl sulfone---94 x 10⁻⁴[16]

Experimental Protocols

The study of this compound's mechanism of action involves a variety of experimental techniques, from organic synthesis to biochemical and cellular assays.

Synthesis of this compound

A common method for the synthesis of this compound involves a two-step process starting from phenyl vinyl sulfide.[18][19]

  • Synthesis of Phenyl Vinyl Sulfide: Phenyl vinyl sulfide can be prepared by the reaction of thiophenol with 1,2-dibromoethane in the presence of a base like sodium ethoxide.[18][20]

  • Oxidation to this compound: The resulting phenyl vinyl sulfide is then oxidized to this compound using an oxidizing agent such as hydrogen peroxide in glacial acetic acid.[18][19]

Kinetic Characterization of Enzyme Inactivation

To determine the potency and mechanism of inhibition, time- and concentration-dependent enzyme inactivation assays are performed.[1][16]

  • Objective: To measure the rate of irreversible inactivation of the target enzyme by the vinyl sulfone inhibitor.

  • General Procedure:

    • The target enzyme is pre-incubated with various concentrations of the this compound inhibitor for different time intervals.

    • At each time point, an aliquot of the enzyme-inhibitor mixture is withdrawn and diluted into a solution containing a fluorogenic or chromogenic substrate for the enzyme.

    • The residual enzyme activity is measured by monitoring the rate of substrate hydrolysis.

    • The observed rate of inactivation (k_obs) is determined for each inhibitor concentration by plotting the natural logarithm of the residual enzyme activity against the pre-incubation time.

    • The inactivation rate constant (k_inact) and the inhibitor dissociation constant (K_i) are then determined by plotting k_obs against the inhibitor concentration.

Mass Spectrometry for Covalent Adduct Confirmation

Mass spectrometry is a crucial technique to confirm the formation of a covalent adduct between the this compound inhibitor and the target protein.[1]

  • Objective: To determine the precise mass of the modified protein and identify the site of modification.

  • General Procedure:

    • The target protein is incubated with the this compound inhibitor to allow for covalent modification.

    • The protein-inhibitor complex is then analyzed by electrospray ionization mass spectrometry (ESI-MS) to measure the molecular weight of the intact complex. An increase in mass corresponding to the molecular weight of the inhibitor confirms covalent binding.

    • To identify the specific amino acid residue that has been modified, the protein-inhibitor complex is subjected to proteolytic digestion (e.g., with trypsin).

    • The resulting peptide fragments are analyzed by tandem mass spectrometry (MS/MS). The fragmentation pattern of the modified peptide will reveal the exact site of covalent attachment.

Cell Viability Assays

To assess the cytotoxic effects of this compound derivatives on cells, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used.[21]

  • Objective: To determine the concentration of the compound that reduces cell viability by 50% (IC₅₀).

  • General Procedure:

    • Cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the this compound compound for a specified period (e.g., 24 hours).

    • After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.

    • The cell viability is calculated as a percentage of the untreated control, and the IC₅₀ value is determined from the dose-response curve.

Visualizing the Molecular Interactions and Pathways

Diagrams generated using Graphviz (DOT language) are provided below to illustrate the key mechanisms and workflows.

Michael_Addition PVS This compound NonCovalent Non-covalent Enzyme-Inhibitor Complex PVS->NonCovalent Reversible Binding Enzyme Target Enzyme (e.g., Cysteine Protease) Enzyme->NonCovalent Covalent Covalent Adduct (Irreversibly Inhibited Enzyme) NonCovalent->Covalent Nucleophilic Attack (Michael Addition)

Caption: Mechanism of irreversible inhibition by this compound via Michael addition.

PTP_Inhibition_Pathway cluster_0 Normal Signaling cluster_1 Inhibition by this compound pTyr Phosphorylated Substrate (pTyr) PTP Protein Tyrosine Phosphatase (PTP) pTyr->PTP binds Tyr Dephosphorylated Substrate (Tyr) PTP->Tyr dephosphorylates Signal Downstream Signaling Tyr->Signal PVS This compound PTP_inhibited Inhibited PTP (Covalent Adduct) PVS->PTP_inhibited irreversibly inhibits pTyr_accum Accumulation of Phosphorylated Substrate AlteredSignal Altered Downstream Signaling pTyr_accum->AlteredSignal

Caption: Impact of this compound on Protein Tyrosine Phosphatase signaling.

Experimental_Workflow Synthesis Synthesis of Phenyl Vinyl Sulfone Derivative Kinetic Kinetic Characterization (Enzyme Inactivation Assay) Synthesis->Kinetic CellAssay Cellular Activity Assessment (e.g., MTT Assay) Synthesis->CellAssay MassSpec Confirmation of Covalent Adduct (Mass Spectrometry) Kinetic->MassSpec Confirmation Data Determination of kinact, Ki, IC50 Kinetic->Data

Caption: General experimental workflow for studying this compound inhibitors.

Conclusion

This compound represents a versatile and potent electrophilic "warhead" for the design of covalent inhibitors. Its mechanism of action, centered on the Michael addition with nucleophilic residues, has been effectively leveraged to target a diverse array of enzymes implicated in various diseases. The well-defined reactivity, coupled with the potential for synthetic modification to enhance potency and selectivity, ensures that this compound and its analogs will continue to be valuable tools in drug discovery and chemical biology research. A thorough understanding of its mechanism of action, as detailed in this guide, is paramount for the rational design of next-generation covalent therapeutics.

References

Dienophilic Properties of Phenyl Vinyl Sulfone in Diels-Alder Reactions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dienophilic properties of phenyl vinyl sulfone in Diels-Alder reactions. This compound is a moderately reactive but highly versatile dienophile, valued for its ability to form stable cyclohexene adducts that can be further elaborated into complex molecular architectures.[1] This guide details its reactivity, selectivity, and provides experimental protocols for its use in synthetic organic chemistry.

Core Concepts: this compound as a Dienophile

The electron-withdrawing nature of the phenylsulfonyl group activates the vinyl moiety of this compound, making it a competent dienophile in [4+2] cycloaddition reactions.[1] Its reactivity allows for Diels-Alder reactions with a variety of dienes under thermal or Lewis acid-catalyzed conditions. The resulting sulfonyl-functionalized cyclohexene adducts are valuable intermediates, as the sulfonyl group can be eliminated or transformed, effectively making this compound a synthetic equivalent for acetylene or ethylene in cycloaddition reactions.[1]

Quantitative Data Presentation

The following tables summarize quantitative data for the Diels-Alder reaction of this compound with representative dienes.

Table 1: Diels-Alder Reaction of this compound with Cyclopentadiene

DieneReaction ConditionsSolventYield (%)endo:exo RatioReference
CyclopentadieneSealed tube, 185°CNoneHigh (not specified)70:30 (calculated)[2]
CyclopentadieneNot specifiedNot specifiedNot specified66:34 (experimental)[2]

Table 2: Diels-Alder Reactions with Other Dienes (Qualitative and Limited Data)

DieneReaction TypeNotesReference
Danishefsky's DieneThermalReady cycloaddition, used in a protocol for regiospecific γ-alkylation of 2-cyclohexenones.[1]
FuranThermalReaction is reversible; adducts can be used in ring-opening metathesis polymerization.
Pyrone DerivativesCatalyticEnantio- and regioselective reaction used in the total synthesis of (+)-cavicularin.[3]
Anthracene DerivativesThermalReaction occurs, but specific quantitative data for this compound is not readily available.
IsopreneThermalExpected to show regioselectivity due to the unsymmetrical nature of the diene.
2,3-Dimethyl-1,3-butadieneThermalReaction is expected to proceed, but specific quantitative data is not readily available.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from Organic Syntheses.[1]

Procedure:

  • In a 250-mL, three-necked, round-bottomed flask equipped with a magnetic stirrer, condenser, addition funnel, and thermometer, dissolve 19.7 g (0.145 mol) of phenyl vinyl sulfide in 70 mL of glacial acetic acid.

  • Slowly add 56 mL (0.5 mol) of 30% hydrogen peroxide at a rate that maintains the reaction temperature at 70°C.

  • After the addition is complete, heat the reaction mixture at reflux for 20 minutes.

  • Cool the mixture and add 150 mL of ether and 200 mL of water.

  • Separate the organic phase, wash it with 50 mL of water and 50 mL of brine.

  • Concentrate the organic phase under reduced pressure (70°C/0.3 mm) for 3 hours to yield 18–19 g (74–78%) of this compound as a colorless solid (mp 64–65°C).

  • (Optional) Recrystallize the solid from hexane to obtain colorless crystals (mp 66–67°C).

General Procedure for Diels-Alder Reaction with Cyclopentadiene

This is a general procedure based on typical conditions for Diels-Alder reactions involving cyclopentadiene.

Procedure:

  • Freshly crack dicyclopentadiene by heating it to ~180°C and collecting the cyclopentadiene monomer by distillation. Keep the monomer cold.

  • In a sealed tube or a round-bottom flask with a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent (e.g., toluene, xylene, or neat if the reaction is conducted at high temperature).

  • Add freshly distilled cyclopentadiene (1.1 to 1.5 equivalents).

  • Heat the reaction mixture at the desired temperature (e.g., 80-185°C) for several hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting adducts by column chromatography on silica gel to separate the endo and exo isomers.

  • Characterize the products by NMR spectroscopy to determine the endo:exo ratio.

Reaction Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms and workflows discussed in this guide.

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Diene Diene (4π electrons) TS [4+2] Cyclic Transition State Diene->TS Concerted Cycloaddition Dienophile Dienophile (2π electrons) (e.g., this compound) Dienophile->TS Adduct Cyclohexene Adduct TS->Adduct

Figure 1: General Mechanism of the Diels-Alder Reaction.

Lewis_Acid_Catalysis Dienophile Dienophile (this compound) ActivatedComplex Activated Dienophile-LA Complex (More Electrophilic) Dienophile->ActivatedComplex Coordination LewisAcid Lewis Acid (LA) (e.g., AlCl3, BF3) LewisAcid->ActivatedComplex TransitionState Lower Energy Transition State ActivatedComplex->TransitionState Diene Diene Diene->TransitionState [4+2] Cycloaddition ProductComplex Product-LA Complex TransitionState->ProductComplex Product Diels-Alder Adduct ProductComplex->Product Release RegenLA Regenerated Lewis Acid ProductComplex->RegenLA Regeneration RegenLA->LewisAcid Catalytic Cycle

Figure 2: Catalytic Cycle of a Lewis Acid-promoted Diels-Alder Reaction.

Regio- and Stereoselectivity

Regioselectivity

When this compound reacts with an unsymmetrical diene, two regioisomeric products are possible. The regiochemical outcome is governed by the electronic properties of the diene and the dienophile. Generally, the reaction favors the formation of the "ortho" or "para" adducts due to the alignment of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile). For instance, in the reaction with isoprene (1-methyl-1,3-butadiene), the major product is expected to be the "para" adduct, where the methyl group of the diene and the phenylsulfonyl group of the dienophile are in a 1,4-relationship on the newly formed cyclohexene ring.

Stereoselectivity

The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the reactants is retained in the product. With cyclic dienes, such as cyclopentadiene, the formation of two diastereomeric products, the endo and exo adducts, is possible. The endo product is often the kinetically favored product due to secondary orbital interactions between the electron-withdrawing group of the dienophile and the developing pi system of the diene in the transition state. However, the exo product is typically the thermodynamically more stable isomer. The ratio of endo to exo products can be influenced by reaction temperature, with higher temperatures often favoring the formation of the thermodynamic exo product. For the reaction of this compound with cyclopentadiene, a preference for the endo adduct is observed under kinetic control.[2]

Conclusion

This compound is a valuable dienophile for the construction of functionalized six-membered rings via the Diels-Alder reaction. Its moderate reactivity can be overcome by thermal conditions or Lewis acid catalysis. The resulting sulfonylated cyclohexene adducts are versatile intermediates in organic synthesis. Understanding the factors that control the reactivity, regioselectivity, and stereoselectivity of these reactions is crucial for their successful application in the synthesis of complex target molecules in academic and industrial research, including drug development.

References

Phenyl Vinyl Sulfone: A Technical Guide to its Solubility in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Understanding: Qualitative Solubility

Phenyl vinyl sulfone is widely reported to be soluble in most common organic solvents.[1][2][3][4][5][6][7][8][9] This general solubility is a critical attribute for its application in a variety of chemical reactions, including cycloadditions and as a Michael acceptor. However, specific quantitative data, such as grams per liter or moles per liter at defined temperatures, is not extensively documented in readily accessible chemical literature.

For practical laboratory applications, this high solubility in organic solvents indicates that this compound can be effectively used in a range of reaction media. The table below provides a qualitative summary based on available information.

Table 1: Qualitative Solubility of this compound

Solvent FamilySpecific SolventsQualitative Solubility
Alcohols Methanol, EthanolGenerally Soluble
Ketones AcetoneGenerally Soluble
Halogenated Dichloromethane, ChloroformGenerally Soluble
Ethers Diethyl ether, TetrahydrofuranGenerally Soluble
Esters Ethyl acetateGenerally Soluble
Aromatics Toluene, BenzeneGenerally Soluble
Amides Dimethylformamide (DMF)Generally Soluble
Sulfoxides Dimethyl sulfoxide (DMSO)Generally Soluble
Non-polar HexaneLikely Soluble
Aqueous WaterExpected to be poorly soluble

Experimental Protocol for Solubility Determination

To ascertain the quantitative solubility of this compound in a specific solvent, a standardized experimental protocol is necessary. The following method is a general guideline that can be adapted for various laboratory settings.

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected laboratory solvent

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Analytical balance

  • Volumetric flasks

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

  • Pipettes and other standard laboratory glassware

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Tightly cap the vial and place it in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the maximum amount of solute has dissolved.

  • Phase Separation: After equilibration, carefully remove the vial from the shaker. Allow the undissolved solid to settle.

  • Sample Extraction: Using a pipette, carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is recommended to filter the solution using a syringe filter into a clean, dry vial.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or GC).

  • Quantification: Analyze the diluted sample using a calibrated HPLC or GC method to determine the precise concentration of this compound.

  • Calculation: Calculate the solubility by taking into account the dilution factor. The result can be expressed in units such as mg/mL, g/L, or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.

G A 1. Prepare Supersaturated Solution (Excess this compound in Solvent) B 2. Equilibrate at Constant Temperature (e.g., 24-48 hours) A->B C 3. Separate Phases (Allow solid to settle) B->C D 4. Extract and Filter Supernatant C->D E 5. Dilute Sample D->E F 6. Analyze by HPLC/GC E->F G 7. Calculate Solubility F->G

Caption: Workflow for determining the solubility of this compound.

References

Spectroscopic Profile of Phenyl Vinyl Sulfone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for phenyl vinyl sulfone (C₈H₈O₂S), a versatile reagent in organic synthesis. The information presented herein is intended to support identification, characterization, and quality control in research and development settings.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.93 - 7.90m2H, ortho-Ar-H
7.69 - 7.65m1H, para-Ar-H
7.58 - 7.54m2H, meta-Ar-H
6.70dd16.6, 9.81H, -SO₂-CH=CH₂
6.40d16.61H, cis-SO₂-CH=CH₂
5.99d9.81H, trans-SO₂-CH=CH₂
Solvent: CDCl₃. The full spectrum can be viewed with a free account on SpectraBase.[1]
Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
140.4Ar-C (ipso)
138.2-SO₂-C H=CH₂
133.5Ar-C (para)
129.3Ar-C (meta)
128.9-SO₂-CH=C H₂
127.5Ar-C (ortho)
Note: Specific data can be found on ChemicalBook and SpectraBase.[2][3]
Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3060C-H stretch (aromatic)
1620C=C stretch (vinyl)
1320StrongS=O stretch (asymmetric)
1150StrongS=O stretch (symmetric)
970=C-H bend (vinyl)
Technique: Attenuated Total Reflectance (ATR) or as a film cast from chloroform.[4][5]
Table 4: Mass Spectrometry Data
m/zRelative IntensityAssignment
168[M]⁺ (Molecular Ion)
141[M - C₂H₃]⁺
91[C₆H₅S]⁺
77[C₆H₅]⁺
Note: Fragmentation patterns can be viewed on databases such as SpectraBase.[6]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.[7]

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or 500 MHz spectrometer.[7] A standard pulse sequence is used with a sufficient relaxation delay (typically 1-5 seconds) to ensure accurate integration.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument. A larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[8] A relaxation delay of at least five times the T1 of the slowest relaxing signal is crucial for quantitative analysis.[9]

  • Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. The chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the solvent peak for ¹³C (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of solid this compound directly onto the diamond crystal of the ATR accessory.[10] Ensure good contact between the sample and the crystal by applying pressure with the anvil.

  • Sample Preparation (Thin Film): Dissolve a small amount of this compound in a volatile solvent such as chloroform.[5] Cast a thin film of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate completely.

  • Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.[11] Collect a background spectrum of the empty ATR crystal or salt plate before running the sample.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile organic solvent like methanol or acetonitrile.[12]

  • Ionization: Introduce the sample into the mass spectrometer. Electron impact (EI) is a common ionization method for this type of molecule.[13]

  • Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).[14]

  • Detection: A detector records the abundance of each ion, generating a mass spectrum. The data provides the molecular weight and information about the fragmentation pattern of the molecule.[13]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_output Output Sample This compound Dissolution Dissolve in appropriate solvent (e.g., CDCl3 for NMR, MeOH for MS) Sample->Dissolution Preparation Prepare for specific technique (NMR tube, ATR, etc.) Dissolution->Preparation NMR NMR Spectroscopy (¹H, ¹³C) Preparation->NMR IR IR Spectroscopy Preparation->IR MS Mass Spectrometry Preparation->MS ProcessNMR Process NMR Data (FT, Phasing, Integration) NMR->ProcessNMR ProcessIR Process IR Data (Background Subtraction) IR->ProcessIR ProcessMS Process MS Data (Peak Identification) MS->ProcessMS Interpretation Structural Elucidation & Data Interpretation ProcessNMR->Interpretation ProcessIR->Interpretation ProcessMS->Interpretation Report Technical Report & Data Tables Interpretation->Report

Caption: General workflow for spectroscopic analysis.

References

Phenyl Vinyl Sulfone: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl vinyl sulfone (PVS) has emerged as a highly versatile and valuable building block in organic synthesis. Its unique electronic properties, arising from the strongly electron-withdrawing phenylsulfonyl group conjugated to a vinyl moiety, render it an exceptional Michael acceptor and a reactive dienophile in cycloaddition reactions. This technical guide provides a comprehensive overview of the core applications of this compound, including its role in carbon-carbon and carbon-heteroatom bond formation, the synthesis of complex carbocyclic and heterocyclic scaffolds, and its utility in polymer chemistry and drug discovery. Detailed experimental protocols for key transformations, quantitative data summaries, and mechanistic visualizations are presented to facilitate its practical application in the laboratory.

Introduction

This compound, with the chemical structure C₆H₅SO₂CH=CH₂, is a crystalline solid that has garnered significant attention in the field of organic chemistry.[1] Its synthetic utility is primarily attributed to the high reactivity of the double bond, which is strongly activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent sulfonyl group. This inherent reactivity makes PVS a powerful tool for the construction of a diverse array of organic molecules.[2] This guide will delve into the fundamental reactivity of PVS and showcase its application in various synthetic contexts.

Physicochemical and Spectroscopic Properties

This compound is typically an off-white or tan powder.[3] Key physical and spectroscopic data are summarized in the table below.

PropertyValueReference
Molecular FormulaC₈H₈O₂S[2]
Molecular Weight168.21 g/mol [4]
Melting Point66–69 °C[1][2]
Boiling Point105–110 °C (1.5 mmHg)[2]
SolubilitySoluble in most common organic solvents[1]
¹H NMR (CDCl₃, δ)
Hα (trans to SO₂)5.96 (d, J = 10 Hz)[2]
Hα (cis to SO₂)6.33 (d, J = 17 Hz)[2]
6.75 (dd, J = 10, 17 Hz)[2]
Aromatic7.55 (m, 3H), 7.85 (m, 2H)[2]
¹³C NMR (CDCl₃, δ) 127.8, 127.9, 129.3, 133.6, 138.3[5]
IR (CHCl₃, cm⁻¹) 3020, 1445, 1380, 1315, 1145, 1080, 965[2]

Key Applications in Organic Synthesis

The synthetic versatility of this compound is demonstrated in a wide range of organic transformations.

Michael Addition Reactions

This compound is an excellent Michael acceptor, readily reacting with a wide variety of nucleophiles, including thiols, amines, and carbanions.[2] This reactivity provides a reliable method for the formation of new carbon-carbon and carbon-heteroatom bonds.

Experimental Protocol: Michael Addition of a Thiol to this compound

This protocol describes a general procedure for the conjugate addition of a thiol to this compound.

Materials:

  • This compound

  • Thiol (e.g., 2-phenylethanethiol)

  • Base catalyst (e.g., triethylamine, DBU)

  • Solvent (e.g., Dichloromethane, THF, DMF)

  • Standard laboratory glassware and stirring apparatus

  • Thin Layer Chromatography (TLC) supplies

  • Purification apparatus (e.g., column chromatography)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in the chosen solvent.

  • Add the thiol (1.0-1.2 eq.) to the solution.

  • Add a catalytic amount of the base (0.1 eq.).

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. The reaction is typically complete within a few hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired Michael adduct.

Expected Yield: Yields for this type of reaction are generally high, often exceeding 90%.

The mechanism of the base-catalyzed thia-Michael addition is depicted in the following diagram.

G cluster_0 Base-Catalyzed Thia-Michael Addition Thiol R-SH Thiolate R-S⁻ Thiol->Thiolate Deprotonation Base Base Base->Thiolate PVS PhSO₂-CH=CH₂ Thiolate->PVS Nucleophilic Attack ProtonatedBase Base-H⁺ Enolate PhSO₂-C⁻H-CH₂-S-R PVS->Enolate Product PhSO₂-CH₂-CH₂-S-R Enolate->Product Protonation SolventProton H⁺ (from solvent/workup) SolventProton->Product

Caption: Mechanism of the base-catalyzed thia-Michael addition to this compound.

Diels-Alder Reactions

As a moderately reactive dienophile, this compound participates in [4+2] cycloaddition reactions with various dienes to form six-membered rings.[2] The resulting adducts can be further manipulated, making PVS a valuable synthon for more complex cyclic systems.

Experimental Protocol: Diels-Alder Reaction of this compound with Cyclopentadiene

This protocol outlines the cycloaddition of this compound with freshly cracked cyclopentadiene.

Materials:

  • This compound

  • Dicyclopentadiene

  • Apparatus for cracking dicyclopentadiene (distillation setup)

  • Solvent (e.g., Toluene, Dichloromethane)

  • Standard laboratory glassware and stirring apparatus

  • Purification apparatus (e.g., recrystallization or column chromatography)

Procedure:

  • Cracking of Dicyclopentadiene: In a fume hood, gently heat dicyclopentadiene in a distillation apparatus to approximately 180 °C. Collect the cyclopentadiene monomer by distillation, keeping the receiving flask cooled in an ice bath. Use the freshly distilled cyclopentadiene immediately.

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in the chosen solvent.

  • Cool the solution in an ice bath and slowly add the freshly prepared cyclopentadiene (1.2-1.5 eq.).

  • Allow the reaction mixture to warm to room temperature and stir for several hours to overnight. Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the Diels-Alder adduct. The endo isomer is typically the major product.

Expected Yield: High yields are common for this reaction.

The concerted mechanism of the Diels-Alder reaction is illustrated below.

G cluster_1 Diels-Alder Cycloaddition Diene Diene (e.g., Cyclopentadiene) TransitionState [Transition State] Diene->TransitionState Dienophile Dienophile (this compound) Dienophile->TransitionState Product Cycloadduct TransitionState->Product [4+2] Cycloaddition

Caption: Concerted mechanism of the Diels-Alder reaction with this compound.

Synthesis of Heterocyclic Compounds

This compound is a valuable precursor for the synthesis of various heterocyclic compounds. Through Michael addition followed by intramolecular cyclization, a range of nitrogen- and oxygen-containing heterocycles can be accessed. For example, reaction with N-heterocycles can lead to N-alkylated products.[6]

Polymer Chemistry

The vinyl group of this compound allows it to undergo polymerization and copolymerization reactions.[7][8] The resulting polymers, polysulfones, are known for their high-performance properties, including thermal stability and chemical resistance, making them useful in materials science.[9]

Role in Drug Development and Chemical Biology

The this compound motif is present in a number of biologically active molecules and has been explored in drug discovery. Its ability to act as a covalent inhibitor by reacting with nucleophilic residues, such as cysteine in enzyme active sites, is a key aspect of its biological activity.[10]

Inhibition of the NLRP3 Inflammasome

This compound and its derivatives have been identified as inhibitors of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome, a multiprotein complex involved in the innate immune response.[11][12] Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. This compound derivatives, such as BAY 11-7082, have been shown to inhibit NLRP3 inflammasome activation, in part by alkylating cysteine residues in the NLRP3 ATPase domain.[13]

The following diagram illustrates the simplified signaling pathway of NLRP3 inflammasome activation and the inhibitory action of this compound derivatives.

G cluster_2 NLRP3 Inflammasome Inhibition by this compound Derivatives PAMPs_DAMPs PAMPs/DAMPs TLR TLR PAMPs_DAMPs->TLR NFkB NF-κB Activation TLR->NFkB Transcription Transcription of NLRP3 & pro-IL-1β NFkB->Transcription NLRP3_inactive Inactive NLRP3 Transcription->NLRP3_inactive IL1b_pro pro-IL-1β Transcription->IL1b_pro NLRP3_active Active NLRP3 Oligomerization NLRP3_inactive->NLRP3_active Activation_Signal Activation Signal (e.g., K⁺ efflux) Activation_Signal->NLRP3_active ASC ASC Recruitment NLRP3_active->ASC Caspase1_pro pro-Caspase-1 ASC->Caspase1_pro Caspase1_active Active Caspase-1 Caspase1_pro->Caspase1_active IL1b_active Mature IL-1β (Inflammation) Caspase1_active->IL1b_active IL1b_pro->IL1b_active PVS_deriv This compound Derivatives (e.g., BAY 11-7082) PVS_deriv->NLRP3_active Inhibition via Cysteine Alkylation G cluster_3 General Experimental Workflow Start Start Reaction_Setup Reaction Setup (Dissolve PVS and Reactant in Solvent) Start->Reaction_Setup Reagent_Addition Addition of Catalyst/Reagent Reaction_Setup->Reagent_Addition Reaction_Monitoring Reaction Monitoring (e.g., TLC, GC-MS) Reagent_Addition->Reaction_Monitoring Workup Aqueous Workup (Quenching, Extraction) Reaction_Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Characterization Product Characterization (NMR, MS, IR) Purification->Characterization End End Characterization->End

References

Phenyl Vinyl Sulfone: A Technical Guide to its Discovery and Application as a Cysteine Protease Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteine proteases are a class of enzymes that play critical roles in a multitude of physiological and pathophysiological processes, including protein degradation, antigen presentation, and parasite life cycles. Their dysregulation is implicated in various diseases, making them attractive targets for therapeutic intervention. The discovery of potent and selective inhibitors for these enzymes is a key focus in drug development. Among the various classes of inhibitors, irreversible covalent inhibitors have gained significant attention due to their potential for high potency and prolonged duration of action.

This technical guide delves into the discovery and characterization of phenyl vinyl sulfone as a highly effective and versatile "warhead" for the irreversible inhibition of cysteine proteases. Peptidyl vinyl sulfones were initially developed as inhibitors of papain and later optimized for specificity against various human and parasitic cysteine proteases.[1] This document provides a comprehensive overview of their mechanism of action, structure-activity relationships, and the experimental protocols used to validate their efficacy.

Mechanism of Action: Covalent Modification

Phenyl vinyl sulfones function as irreversible inhibitors by forming a stable covalent bond with the catalytic cysteine residue within the active site of the protease.[2][3] This mechanism-based inhibition proceeds via a Michael addition reaction. The sulfone group acts as a strong electron-withdrawing group, polarizing the vinyl group and making its β-carbon highly electrophilic. The deprotonated thiol group (thiolate) of the active site cysteine acts as a nucleophile, attacking the β-carbon of the vinyl sulfone. This results in the formation of a stable thioether linkage, effectively and irreversibly inactivating the enzyme.[3][4]

The selectivity of vinyl sulfones for cysteine proteases over other classes, such as serine proteases, is a key advantage.[4][5] This selectivity arises from the specific recognition elements of the inhibitor scaffold that guide the vinyl sulfone warhead to the active site and the unique nucleophilicity of the cysteine thiolate.

Mechanism of irreversible inhibition by this compound.

Discovery and Structure-Activity Relationship (SAR)

The development of potent this compound inhibitors has been largely driven by structure-activity relationship (SAR) studies. These studies have systematically explored how modifications to different parts of the inhibitor molecule affect its potency against target proteases, such as the falcipains from Plasmodium falciparum, the causative agent of malaria.[1]

Key findings from SAR studies on peptidyl vinyl sulfones targeting falcipain-2 and falcipain-3 include:

  • P2 Position: A strong preference for a Leucine (Leu) residue at the P2 position is observed for both enzymes.[1]

  • P1' Substituent: Larger substituents on the prime side of the scissile bond, such as a naphthyl group instead of a phenyl group on the vinyl sulfone, can improve inhibitor binding and activity.[1]

  • P3 Position: The nature of the P3 substituent significantly impacts antiparasitic activity. For instance, compounds with an isonipecotic ester moiety at P3 showed high efficacy against both the isolated enzymes and cultured parasites.[1]

  • Vinyl Sulfone Moiety: Vinyl sulfones and vinyl sulfonamides tend to exhibit greater activity against parasites compared to vinyl sulfonate esters.[1]

Data Presentation

The following table summarizes the structure-activity relationship data for a series of peptidyl vinyl sulfone inhibitors against the P. falciparum cysteine protease falcipain-2 and their corresponding efficacy in inhibiting parasite development.

Compound IDP3 SubstituentP2 SubstituentP1' SubstituentFalcipain-2 IC₅₀ (nM)Parasite Development IC₅₀ (nM)
290 Morpholine ureaLeuhomoPhe-Ph4.8 ± 0.38 ± 2
325 N,N-DimethylglycineLeuhomoPhe-Ph11.0 ± 0.910 ± 2
328 Isonipecotic acid methyl esterLeuhomoPhe-Ph1.6 ± 0.112 ± 2
341 Isonipecotic acid ethyl esterLeuhomoPhe-Ph2.1 ± 0.37 ± 1
345 N-Methylpiperazine ureaLeuhomoPhe-Ph2.7 ± 0.210 ± 3
351 Isonipecotic acid propyl esterLeuhomoPhe-Ph2.3 ± 0.29 ± 1

Data adapted from Rosenthal, P. J., et al. (2006). Structure-Activity Relationships for Inhibition of Cysteine Protease Activity and Development of Plasmodium falciparum by Peptidyl Vinyl Sulfones. Antimicrobial Agents and Chemotherapy.

Experimental Protocols

The characterization of this compound inhibitors requires a suite of biochemical and biophysical assays. Detailed below are representative protocols for determining inhibitory potency and confirming the mechanism of action.

In Vitro Cysteine Protease Inhibition Assay (IC₅₀ Determination)

This protocol describes a typical fluorescence-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a target cysteine protease.

Materials:

  • Recombinant active cysteine protease (e.g., falcipain-2).

  • This compound inhibitor stock solution (in DMSO).

  • Fluorogenic substrate (e.g., Z-Leu-Arg-AMC).

  • Assay Buffer: 100 mM sodium acetate, 10 mM DTT, pH 5.5.[6]

  • DMSO for dilutions.

  • Black, flat-bottom 96-well microplate.

  • Fluorescence microplate reader (Excitation: 355 nm, Emission: 460 nm).[6]

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the this compound inhibitor in DMSO. Then, create intermediate dilutions in Assay Buffer.

  • Assay Plate Setup: In the 96-well plate, add 50 µL of Assay Buffer to all wells. Add 2 µL of the diluted inhibitor to the test wells. For control wells (100% activity), add 2 µL of DMSO.[6]

  • Enzyme Addition and Pre-incubation: Prepare a solution of the cysteine protease in Assay Buffer at twice the desired final concentration. Add 50 µL of this enzyme solution to all wells except the blank wells (add 50 µL of Assay Buffer to blanks). Mix gently and pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.[6]

  • Reaction Initiation: Prepare the fluorogenic substrate solution in Assay Buffer. Initiate the enzymatic reaction by adding 100 µL of the substrate solution to all wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically over a period of 15-30 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each well from the linear portion of the kinetic curve.

    • Normalize the rates relative to the DMSO control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

G A Prepare serial dilutions of inhibitor in DMSO B Add inhibitor/DMSO and Assay Buffer to 96-well plate A->B C Add enzyme solution to wells (except blank) B->C D Pre-incubate at 37°C for 15-30 min C->D E Initiate reaction by adding fluorogenic substrate D->E F Measure fluorescence kinetically in a plate reader E->F G Calculate initial velocities and percent inhibition F->G H Plot data and fit curve to determine IC₅₀ G->H

Workflow for IC₅₀ determination of cysteine protease inhibitors.
Mass Spectrometry for Covalent Adduct Confirmation

This method is used to confirm the irreversible covalent binding of the inhibitor to the target protease.

Materials:

  • Purified cysteine protease.

  • This compound inhibitor.

  • Incubation Buffer (e.g., 100 mM sodium acetate, pH 5.5).

  • Mass spectrometer (e.g., ESI-MS).[7]

Procedure:

  • Incubation: Incubate the purified protease with a molar excess (e.g., 5-10 fold) of the this compound inhibitor in the incubation buffer for 1-2 hours at room temperature. A control sample with the enzyme and DMSO should be run in parallel.

  • Sample Preparation: Desalt the protein-inhibitor mixture to remove unbound inhibitor and buffer components. This can be done using techniques like dialysis, size-exclusion chromatography, or ZipTip purification.

  • Mass Spectrometry Analysis: Analyze the desalted samples by ESI-MS.

  • Data Analysis: Compare the molecular weight of the inhibitor-treated enzyme with the control enzyme. A mass shift corresponding to the molecular weight of the inhibitor confirms the formation of a 1:1 covalent adduct.[7][8]

Synthesis of Peptidyl Phenyl Vinyl Sulfones

The synthesis of peptidyl phenyl vinyl sulfones typically involves standard peptide coupling chemistry combined with a Horner-Wadsworth-Emmons reaction to install the vinyl sulfone moiety.[1][2]

G cluster_0 Step 1: Vinyl Sulfone Formation cluster_1 Step 2: Deprotection cluster_2 Step 3: Peptide Coupling A N-BOC-homophenylalanal C N-BOC-homophenylalanyl This compound A->C B Diethyl [(phenylsulfonyl)methyl]phosphonate B->C Horner-Wadsworth-Emmons Reaction D Remove BOC group with TFA C->D E Amine Salt Intermediate D->E G Final Peptidyl Phenyl Vinyl Sulfone Inhibitor E->G F N-protected P3-P2 dipeptide F->G Standard Peptide Coupling (e.g., EDC, HOBT)

References

The Biological Activity of Phenyl Vinyl Sulfone: An Early-Stage Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl vinyl sulfone (PVS) and its derivatives have long been recognized as a versatile class of compounds with significant biological activity. At the core of their function lies the vinyl sulfone moiety, which acts as a potent Michael acceptor. This electrophilic nature allows PVS to form covalent bonds with nucleophilic residues in proteins, most notably the thiol group of cysteine. This irreversible interaction underpins its broad-spectrum inhibitory effects against various enzyme families and its influence on key signaling pathways. This technical guide provides an in-depth analysis of the early studies on the biological activity of this compound, focusing on its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its evaluation.

Core Mechanism of Action: The Michael Addition

The primary mechanism by which this compound exerts its biological effects is through a Michael-type addition reaction. The electron-withdrawing sulfonyl group renders the terminal carbon of the vinyl group highly electrophilic and susceptible to nucleophilic attack. In a biological context, the deprotonated thiol (thiolate) of a cysteine residue acts as the nucleophile, attacking the β-carbon of the vinyl sulfone. This is followed by protonation of the resulting carbanion to form a stable, irreversible thioether linkage. This covalent modification of cysteine residues, often found in the active sites of enzymes, leads to their inactivation.

Michael_Addition cluster_product Product PVS This compound Adduct Stable Thioether Adduct (Enzyme-S-CH₂-CH₂-SO₂-Ph) PVS->Adduct Nucleophilic Attack Cys Cysteine Thiolate (Enzyme-S⁻)

Figure 1: Mechanism of this compound Action.

Quantitative Data on Biological Activity

The following tables summarize the quantitative data from early studies on the biological activity of this compound and its derivatives against various targets.

Table 1: Inhibition of Cysteine Proteases by this compound Derivatives
Compound/DerivativeTarget EnzymeIC50 (nM)Reference
Leu-homoPhe-PVSFalcipain-2<100[1]
Peptidyl Vinyl SulfonesFalcipain-2Low nanomolar range[1]
Table 2: Inhibition of NLRP3 Inflammasome by this compound-Based Inhibitors
CompoundTargetIC50 (µM)Reference
Compound 7aNLRP3 Inflammasome1.83 ± 0.28[2]
Compound 5bNLRP3 Inflammasome0.91 ± 0.06[2]
Table 3: Activation of Nrf2 Signaling by Vinyl Sulfone Derivatives
CompoundAssayEC50 (nM)Reference
Compound 17eNrf2 Activation346[3]
Lead Compound 1Nrf2 Activation530[3]
Vinyl Sulfonate 3cNrf2 Activation76[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in the early studies of this compound are provided below.

Cysteine Protease Inhibition Assay

This protocol is based on the methodology used for assessing the inhibition of falcipain-2, a cysteine protease from Plasmodium falciparum.[1]

  • Enzyme and Inhibitor Preparation:

    • Recombinant falcipain-2 is prepared and quantified. A stock solution of approximately 1 nM is made in the assay buffer.

    • This compound derivatives are dissolved in dimethyl sulfoxide (DMSO) to create 100x stock solutions.

  • Assay Procedure:

    • In a 96-well plate, equal amounts of recombinant falcipain-2 (e.g., 50 µL of a 2 nM solution to get a final concentration of 1 nM) are incubated with varying concentrations of the vinyl sulfone inhibitors. The inhibitors are added from the 100x DMSO stocks, ensuring the final DMSO concentration is consistent across all wells and does not exceed 1-2%.

    • The incubation is carried out in 100 mM sodium acetate buffer (pH 5.5) containing 10 mM dithiothreitol (DTT) for 30 minutes at room temperature.

    • Following the incubation, the substrate, benzoxycarbonyl-Leu-Arg-7-amino-4-methyl-coumarin (Z-LR-AMC), is added to a final concentration of 25 µM.

  • Data Acquisition and Analysis:

    • Fluorescence is monitored continuously for 30 minutes at room temperature using a spectrofluorometer with excitation and emission wavelengths appropriate for AMC (typically ~360 nm and ~460 nm, respectively).

    • The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot.

    • The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cysteine_Protease_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Prep Prepare Recombinant Falcipain-2 (1 nM) Incubation Incubate Enzyme + Inhibitor (30 min, RT) Enzyme_Prep->Incubation Inhibitor_Prep Prepare PVS Derivatives (100x in DMSO) Inhibitor_Prep->Incubation Add_Substrate Add Z-LR-AMC Substrate (25 µM final) Incubation->Add_Substrate Monitor_Fluorescence Monitor Fluorescence (30 min, RT) Add_Substrate->Monitor_Fluorescence Calculate_IC50 Calculate IC50 Values Monitor_Fluorescence->Calculate_IC50

Figure 2: Cysteine Protease Inhibition Assay Workflow.

Protein Tyrosine Phosphatase (PTP) Inhibition Assay

This generalized protocol is based on standard methods for assessing PTP inhibition.[5][6][7][8]

  • Reagents and Buffers:

    • Assay Buffer: Tris-HCl buffer (25 mM, pH 7.5) containing 1 mM EDTA and 1 mM DTT.

    • Enzyme: Recombinant Protein Tyrosine Phosphatase 1B (PTP1B).

    • Substrate: p-nitrophenyl phosphate (pNPP).

    • Inhibitor: this compound dissolved in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of the test compound (PVS) at various concentrations.

    • Add 130 µL of the Tris-HCl buffer solution to each well.

    • Add 20 µL of the PTP1B enzyme solution.

    • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at room temperature.

    • Initiate the reaction by adding 40 µL of the pNPP substrate.

  • Data Acquisition and Analysis:

    • The hydrolysis of pNPP is measured spectrophotometrically by monitoring the absorbance of the product, p-nitrophenol, at 405 nm.

    • Readings are taken at regular intervals or as an endpoint measurement.

    • The percentage of inhibition is calculated relative to a control without the inhibitor.

    • IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

NLRP3 Inflammasome Inhibition Assay

This protocol is based on methods used to evaluate NLRP3 inflammasome inhibitors in differentiated THP-1 cells.[2][9][10][11][12]

  • Cell Culture and Differentiation:

    • Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

    • Cells are differentiated into macrophage-like cells by treatment with phorbol 12-myristate 13-acetate (PMA) for 3-24 hours.

  • Inflammasome Activation and Inhibition:

    • Differentiated THP-1 cells are primed with lipopolysaccharide (LPS) for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.

    • The cells are then treated with the this compound-based inhibitors for a specified pre-incubation period.

    • The NLRP3 inflammasome is activated by adding an agonist such as nigericin or monosodium urate (MSU) crystals.

  • Measurement of IL-1β Release:

    • After incubation with the NLRP3 activator, the cell culture supernatants are collected.

    • The concentration of secreted IL-1β in the supernatants is quantified using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis:

    • The amount of IL-1β released in the presence of the inhibitor is compared to the amount released in the vehicle control.

    • IC50 values are calculated from the dose-response curve of IL-1β inhibition.

Nrf2 Nuclear Translocation Assay

This protocol describes a cell-based functional assay to measure the activation of the Nrf2 signaling pathway.[3][4][13][14][15]

  • Cell Line and Culture:

    • A reporter cell line, such as the PathHunter U2OS Nrf2 nuclear translocation cell line, is used. These cells are engineered to express a tagged Nrf2 protein that allows for quantification of its nuclear translocation.

    • Cells are plated in 96-well plates at a density of approximately 13,000 cells per well.

  • Compound Treatment:

    • Cells are treated with various concentrations of the vinyl sulfone derivatives in triplicate.

    • The cells are incubated with the compounds for 6 hours.

  • Detection of Nrf2 Translocation:

    • The extent of Nrf2 nuclear translocation is determined using a commercially available cell-based functional assay kit. This often involves a chemiluminescent signal that is proportional to the amount of Nrf2 in the nucleus.

  • Data Analysis:

    • The half-maximal effective concentration (EC50) values are calculated from the dose-response curves of Nrf2 activation.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PVS This compound Keap1 Keap1 PVS->Keap1 Covalent Modification of Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Binds and Sequesters Ub Ubiquitin Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub->Nrf2 Ubiquitination ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Promotes Transcription

References

Methodological & Application

Application Notes: Selective Cysteine Residue Labeling with Phenyl Vinyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific covalent modification of proteins is a cornerstone of modern chemical biology, proteomics, and drug development. Among the twenty proteinogenic amino acids, cysteine is frequently targeted for such modifications due to its relatively low natural abundance and the unique nucleophilicity of its thiol side chain. Phenyl vinyl sulfone (PVS) has emerged as a valuable tool for the selective and stable labeling of cysteine residues. It functions as a Michael acceptor, reacting with the cysteine thiol to form a stable thioether linkage. This reaction is highly selective for cysteine under controlled pH conditions, making PVS an excellent reagent for activity-based protein profiling (ABPP), inhibitor development, and the attachment of biophysical probes.[1][2] These notes provide a detailed protocol and technical overview for the effective use of this compound in labeling cysteine residues.

Principle of Reaction

The labeling of cysteine residues with this compound proceeds via an irreversible Michael-type addition reaction. The nucleophilic thiol group (specifically, the thiolate anion, -S⁻) of the cysteine residue attacks the electron-deficient β-carbon of the vinyl group.[3] This forms a stable, covalent thioether bond. The reaction is highly efficient and selective for cysteine residues, particularly within a pH range of 7.0 to 9.0, where the cysteine thiol is sufficiently deprotonated to act as a potent nucleophile.[1] While reactions with other nucleophilic residues like lysine can occur at higher pH, the kinetic preference for cysteine allows for a high degree of selectivity under physiological conditions.[1][4]

Data Presentation

Table 1: Reaction Parameters for Cysteine Labeling with this compound
ParameterRecommended RangeNotesCitation
pH 7.0 - 8.5Reaction rate increases with pH as the cysteine thiol (pKa ~8.5) deprotonates to the more nucleophilic thiolate. Selectivity for cysteine over lysine is optimal in this range. At pH > 9.0, reactivity with lysine may increase.[1][2]
Temperature 4°C - 37°CReactions are commonly performed at room temperature (~25°C) or 37°C for 2-24 hours. Lower temperatures (4°C) can be used for longer incubations to maintain protein stability, albeit with a slower reaction rate.[2]
PVS Molar Excess 5 to 20-foldA molar excess of the PVS reagent over the protein ensures efficient labeling. The optimal ratio should be determined empirically for each specific protein to balance labeling efficiency with the risk of non-specific modification.[2]
Reaction Time 30 min - 24 hoursIncubation time depends on the reactivity of the specific cysteine residue, temperature, and reagent concentration. Pilot experiments are recommended to determine the optimal time. For highly reactive cysteines, 30-60 minutes may be sufficient.[2][4]
Solvent Aqueous Buffer (e.g., PBS, Tris, HEPES)The reaction is performed in aqueous buffers. PVS is typically dissolved in a water-miscible organic solvent like DMSO or DMF, which should be kept at a low final concentration (<10% v/v) to prevent protein denaturation.[2]
Table 2: Comparative Selectivity and Stability
FeatureThis compound (PVS)NotesCitation
Primary Target Cysteine (Thiol)PVS is a soft electrophile that preferentially reacts with the soft nucleophile of the cysteine thiol.[1][2]
Potential Off-Targets Lysine, HistidineReactivity with other nucleophilic residues is possible but significantly slower, especially at physiological pH. Selectivity can be compromised at highly alkaline pH.[1]
Adduct Stability High (Stable Thioether)The resulting thioether bond is generally considered stable and irreversible under physiological conditions, making it suitable for long-term studies. The bond is redox-inert compared to disulfide bonds.[2][5]
Hydrolytic Stability HighThe thioether sulfone adduct is hydrolytically stable, a key advantage over ester-based linkages.[6]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Purified Protein with this compound

This protocol outlines a general method for labeling a purified protein containing one or more accessible cysteine residues.

Materials:

  • Purified protein with accessible cysteine(s) in a suitable buffer (e.g., PBS, pH 7.4).

  • This compound (PVS).

  • Water-miscible organic solvent (e.g., anhydrous DMSO or DMF).

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

  • Quenching reagent: L-cysteine or β-mercaptoethanol.

  • Desalting columns (e.g., PD-10) for buffer exchange and removal of excess reagents.

Procedure:

  • Protein Preparation and Reduction:

    • Dissolve or buffer-exchange the protein into a reaction buffer (e.g., 50 mM Phosphate Buffer, 150 mM NaCl, pH 7.4).

    • To ensure the target cysteine residues are in a reduced state, add a 10-20 fold molar excess of TCEP to the protein solution. Incubate for 1 hour at room temperature.

    • Note: If using DTT, it must be removed prior to adding PVS, as its thiol groups will compete in the reaction. Buffer exchange using a desalting column is required. TCEP does not contain a thiol and does not need to be removed.

  • Labeling Reaction:

    • Prepare a stock solution of this compound (e.g., 10-50 mM) in anhydrous DMSO.

    • Add a 10-20 fold molar excess of the PVS stock solution to the protein solution while gently vortexing. The final DMSO concentration should not exceed 10% (v/v) to avoid protein denaturation.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation. The optimal time and temperature should be determined empirically.

  • Quenching the Reaction:

    • To stop the labeling reaction, add a quenching reagent such as L-cysteine to a final concentration of ~10 mM. This will react with any unreacted PVS.

    • Incubate for 30 minutes at room temperature.

  • Removal of Excess Reagent:

    • Remove the excess PVS and quenching reagent by buffer exchange using a desalting column or through dialysis.

    • Elute the labeled protein in the desired storage buffer.

  • Characterization:

    • Confirm successful labeling and determine the degree of labeling using techniques such as Mass Spectrometry (e.g., ESI-MS to observe the mass shift corresponding to PVS adduction).

    • Assess the purity and integrity of the labeled protein using SDS-PAGE.

    • Perform a functional assay to ensure that the labeling has not compromised the protein's activity.

Visualizations

Signaling Pathway Diagram

Phenyl vinyl sulfones are widely used as probes for Protein Tyrosine Phosphatases (PTPs), which contain a critical cysteine residue in their active site. PTPs are key negative regulators of tyrosine kinase signaling pathways.

PTP_Signaling_Pathway Receptor Receptor Tyrosine Kinase (RTK) P_Receptor Phosphorylated RTK (Active) Receptor->P_Receptor 2. Dimerization & Autophosphorylation Ligand Growth Factor Ligand->Receptor 1. Binding P_Receptor->Receptor 4. Dephosphorylation Downstream Downstream Signaling Cascade P_Receptor->Downstream 3. Activation PTP Protein Tyrosine Phosphatase (PTP) PVS Phenyl Vinyl Sulfone (PVS) PVS->PTP 5. Covalent Inhibition Response Cellular Response (e.g., Proliferation) Downstream->Response

PTP signaling pathway and PVS inhibition.
Experimental Workflow Diagram

The following diagram illustrates the complete workflow for labeling a target protein with this compound, from initial preparation to final analysis.

PVS_Labeling_Workflow cluster_analysis Analysis Methods P_Prep 1. Protein Preparation (Buffer Exchange) Reduction 2. Cysteine Reduction (e.g., with TCEP) P_Prep->Reduction Labeling 3. Labeling Reaction (Add PVS) Reduction->Labeling Quench 4. Quench Reaction (e.g., with L-Cysteine) Labeling->Quench Purify 5. Purification (Desalting Column) Quench->Purify Analysis 6. Analysis & QC Purify->Analysis MS Mass Spectrometry (Degree of Labeling) Analysis->MS SDS SDS-PAGE (Purity) Analysis->SDS Assay Functional Assay (Activity) Analysis->Assay

Experimental workflow for PVS labeling.

References

Application Notes and Protocols for Protein Bioconjugation Using Phenyl Vinyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl vinyl sulfone (PVS) and its derivatives are powerful reagents for the covalent modification of proteins. As Michael acceptors, they exhibit a strong reactivity towards nucleophilic amino acid residues, primarily cysteine and, to a lesser extent, lysine and histidine.[1][2] This reactivity, coupled with the high stability of the resulting thioether or amino bond, makes phenyl vinyl sulfones valuable tools in various bioconjugation applications, including the development of antibody-drug conjugates (ADCs), radiopharmaceuticals, and probes for studying protein function.[3][4][5]

These application notes provide a comprehensive overview of the use of this compound for protein bioconjugation, including detailed reaction protocols, quantitative data on reactivity and stability, and visualizations of the underlying chemical principles and biological applications.

Chemical Principle

The bioconjugation of proteins with this compound proceeds via a Michael-type addition reaction. The electron-withdrawing sulfonyl group activates the vinyl group, making it susceptible to nucleophilic attack by the side chains of specific amino acid residues.

The primary target for this compound is the thiol group of cysteine residues, which, in its deprotonated thiolate form, is a potent nucleophile.[1] The reaction results in the formation of a stable thioether linkage. Under specific pH conditions, the ε-amino group of lysine and the imidazole ring of histidine can also react with this compound.[2][6]

cluster_reaction Reaction Mechanism Protein_Cys Protein-SH (Cysteine) Adduct_Cys Thioether Adduct (Stable) Protein_Cys->Adduct_Cys pH 7-9 Protein_Lys Protein-NH2 (Lysine) Adduct_Lys Amine Adduct Protein_Lys->Adduct_Lys pH > 9 PVS This compound PVS->Adduct_Cys PVS->Adduct_Lys cluster_workflow Experimental Workflow A 1. Protein Preparation (e.g., buffer exchange, reduction of disulfides) C 3. Conjugation Reaction (Mix protein and PVS, incubate) A->C B 2. Reagent Preparation (Dissolve PVS in organic solvent) B->C D 4. Quenching (Optional) (Add excess thiol) C->D E 5. Purification (e.g., Desalting, Chromatography) D->E F 6. Characterization (e.g., MS, SDS-PAGE) E->F cluster_pathway Insulin Signaling Pathway and PTP1B Inhibition Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR Phosphorylated IR IR->pIR Autophosphorylation pIR->IR Dephosphorylation pIRS Phosphorylated IRS pIR->pIRS Phosphorylation IRS IRS pIRS->IRS Dephosphorylation PI3K_Akt PI3K/Akt Pathway pIRS->PI3K_Akt Activation GLUT4 GLUT4 Translocation (Glucose Uptake) PI3K_Akt->GLUT4 PTP1B PTP1B PTP1B->pIR PTP1B->pIRS PVS_inhibitor This compound Inhibitor PVS_inhibitor->PTP1B Covalent Inhibition

References

Application of Phenyl Vinyl Sulfone in Proteomics for Protein Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Phenyl vinyl sulfone (PVS) and its derivatives have emerged as powerful chemical probes in the field of proteomics for the identification and characterization of proteins, particularly those containing reactive cysteine residues. The utility of PVS lies in its ability to act as a Michael acceptor, forming a stable, covalent thioether bond with the nucleophilic thiol group of cysteine residues under physiological conditions.[1][2][3] This irreversible modification allows for the specific labeling and subsequent enrichment and identification of a distinct subset of the proteome, providing valuable insights into protein function, activity, and drug target engagement.

The primary application of this compound in proteomics is in the realm of Activity-Based Protein Profiling (ABPP) . ABPP is a chemical proteomic strategy that utilizes reactive small-molecule probes to target active enzyme families directly in complex biological systems.[4][5][6] PVS-based probes are particularly effective for profiling the activity of cysteine-dependent enzymes such as cysteine proteases (e.g., caspases, cathepsins) and protein tyrosine phosphatases (PTPs), which play critical roles in numerous signaling pathways and disease processes.[3][4][7]

Key Advantages of this compound Probes:

  • Cysteine Selectivity: PVS exhibits a strong preference for reacting with the thiol group of cysteine residues over other nucleophilic amino acid side chains, especially under controlled pH conditions.[3]

  • Stable Covalent Linkage: The formation of a thioether bond is irreversible, ensuring that the protein remains labeled throughout the entire proteomic workflow, from initial labeling to mass spectrometry analysis.[1][3]

  • Tunable Reactivity: The reactivity of the vinyl sulfone moiety can be modulated by altering the substituents on the phenyl ring, allowing for the design of probes with tailored specificity and reactivity.

  • Versatility in Probe Design: The phenyl ring serves as a scaffold for the incorporation of reporter tags (e.g., biotin for enrichment, fluorophores for imaging) and affinity handles, facilitating the detection and isolation of labeled proteins.[2]

The application of PVS in proteomics is pivotal for:

  • Target Identification and Validation: Identifying the cellular targets of bioactive small molecules and validating their engagement in a physiological context.

  • Drug Discovery and Development: Screening for and characterizing the selectivity of covalent inhibitors that target cysteine residues in enzymes of therapeutic interest, such as those in the EGFR signaling and apoptosis pathways.[8][9][10]

  • Functional Proteomics: Profiling the activity of entire enzyme families to understand their roles in cellular processes and disease states.

Quantitative Data Summary

The following tables summarize quantitative data regarding the reactivity and application of vinyl sulfone derivatives in proteomics.

ParameterValueTarget Protein/SystemReference
IC50
VF16 (Vinyl Sulfone Derivative)7.85 ± 0.88 nMEGFR-TK[8]
Erlotinib (Control)26.09 ± 5.42 nMEGFR-TK[8]
Fmoc-Val-Asp-trans-CH=CH-SO2Me29 µMCaspase-3[7]
Kinetic Parameters
kinact/Ki (Fmoc-Val-Asp-trans-CH=CH-SO2Me)1.5 M-1s-1Caspase-3[7]
Cysteine-Reactive ProbeReaction MechanismAdvantagesDisadvantagesKey ApplicationsReference
This compound Michael AdditionHigh cysteine selectivity, stable covalent bond.Slower reaction kinetics compared to maleimides.Activity-based protein profiling, covalent inhibitor development.[1][3]
Iodoacetamide (IAM) Nucleophilic SubstitutionWell-characterized, widely used.Can exhibit off-target reactivity with other nucleophiles (e.g., methionine, histidine, lysine).[11][12]General cysteine alkylation for proteomics.[13][14]
Maleimide Michael AdditionHigh reactivity and selectivity for thiols at neutral pH.The formed succinimide linkage can be unstable under certain conditions.Quantitative thiol-reactivity profiling, bioconjugation.[1]

Experimental Protocols

Protocol 1: Labeling of Proteins in Cell Lysate with a this compound Probe

This protocol describes the general procedure for labeling proteins in a cell lysate using a PVS-based probe containing a reporter tag (e.g., biotin).

Materials:

  • Cells of interest

  • Lysis Buffer: RIPA buffer (25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) or NP-40 Lysis Buffer, freshly supplemented with protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 mM Na3VO4, 1X Protease Inhibitor Cocktail).

  • This compound-biotin probe (PVS-biotin) stock solution (e.g., 10 mM in DMSO)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • BCA Protein Assay Kit

  • Microcentrifuge

  • Sonicator

Procedure:

  • Cell Culture and Lysis:

    • Culture cells to the desired confluency.

    • Wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold Lysis Buffer. For adherent cells, scrape the cells off the plate. For suspension cells, pellet the cells and resuspend in lysis buffer.

    • Sonicate the cell lysate briefly on ice to ensure complete lysis and shear DNA.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (clarified lysate).

  • Protein Quantification:

    • Determine the protein concentration of the clarified lysate using a BCA protein assay.

  • Protein Labeling:

    • Adjust the protein concentration of the lysate to 1-2 mg/mL with Lysis Buffer.

    • Add the PVS-biotin probe to the lysate to a final concentration of 10-50 µM. The optimal concentration should be determined empirically.

    • Incubate the reaction for 1-2 hours at room temperature with gentle rotation.

  • Quenching the Reaction:

    • To stop the labeling reaction, add DTT to a final concentration of 10 mM to quench any unreacted PVS-biotin probe.

    • Incubate for 15 minutes at room temperature.

  • Sample Preparation for Downstream Analysis:

    • The biotin-labeled proteome is now ready for enrichment (Protocol 2) or direct analysis by SDS-PAGE and Western blotting.

Protocol 2: Enrichment of PVS-Biotin Labeled Proteins

This protocol describes the enrichment of biotinylated proteins using streptavidin affinity chromatography.

Materials:

  • PVS-biotin labeled cell lysate (from Protocol 1)

  • Streptavidin-agarose beads or magnetic beads

  • Wash Buffer 1: 0.1% SDS in PBS

  • Wash Buffer 2: 6 M Urea in PBS

  • Wash Buffer 3: PBS

  • Elution Buffer: 2% SDS, 50 mM Tris-HCl pH 7.5, 10 mM DTT

  • Microcentrifuge or magnetic rack

Procedure:

  • Bead Preparation:

    • Wash the streptavidin beads three times with Lysis Buffer.

  • Binding of Labeled Proteins:

    • Add the washed streptavidin beads to the PVS-biotin labeled lysate.

    • Incubate for 1-2 hours at 4°C with gentle rotation to allow for binding of biotinylated proteins to the beads.

  • Washing:

    • Pellet the beads by centrifugation or using a magnetic rack and discard the supernatant.

    • Wash the beads sequentially with:

      • Wash Buffer 1 (3 times)

      • Wash Buffer 2 (3 times)

      • Wash Buffer 3 (3 times)

    • These stringent wash steps are crucial to remove non-specifically bound proteins.

  • Elution:

    • Add Elution Buffer to the beads.

    • Boil the sample at 95°C for 5-10 minutes to elute the bound proteins.

    • Pellet the beads and collect the supernatant containing the enriched PVS-labeled proteins.

  • Sample Preparation for Mass Spectrometry:

    • The enriched protein sample is now ready for in-gel or in-solution digestion (Protocol 3) followed by mass spectrometry analysis.

Protocol 3: In-Gel Digestion of Enriched Proteins

This protocol provides a standard procedure for the in-gel tryptic digestion of proteins separated by SDS-PAGE.

Materials:

  • Enriched protein sample (from Protocol 2)

  • SDS-PAGE gel

  • Coomassie staining solution

  • Destaining solution (e.g., 50% methanol, 10% acetic acid)

  • Reduction Buffer: 10 mM DTT in 100 mM ammonium bicarbonate

  • Alkylation Buffer: 55 mM Iodoacetamide in 100 mM ammonium bicarbonate

  • Trypsin solution (sequencing grade)

  • Extraction Buffer: 50% acetonitrile, 5% formic acid

  • SpeedVac concentrator

Procedure:

  • SDS-PAGE:

    • Run the enriched protein sample on an SDS-PAGE gel.

    • Stain the gel with Coomassie blue to visualize the protein bands.

  • Excision and Destaining:

    • Excise the protein bands of interest from the gel using a clean scalpel.

    • Cut the gel pieces into small cubes (approx. 1x1 mm).

    • Destain the gel pieces by washing with Destaining solution until the gel is clear.

  • Reduction and Alkylation:

    • Dehydrate the gel pieces with acetonitrile.

    • Rehydrate the gel pieces in Reduction Buffer and incubate at 56°C for 1 hour.

    • Cool to room temperature and replace the Reduction Buffer with Alkylation Buffer.

    • Incubate in the dark at room temperature for 45 minutes.

    • Wash the gel pieces with ammonium bicarbonate and dehydrate with acetonitrile.

  • Tryptic Digestion:

    • Rehydrate the gel pieces on ice with trypsin solution.

    • Add enough ammonium bicarbonate buffer to cover the gel pieces and incubate overnight at 37°C.

  • Peptide Extraction:

    • Extract the peptides from the gel pieces by sequential incubation with Extraction Buffer.

    • Pool the extracts and dry them in a SpeedVac concentrator.

  • Sample Preparation for Mass Spectrometry:

    • Resuspend the dried peptides in a solution suitable for mass spectrometry analysis (e.g., 0.1% formic acid in water).

Protocol 4: Competitive Activity-Based Protein Profiling (ABPP)

This protocol outlines a competitive ABPP experiment to assess the selectivity of a small molecule inhibitor against a class of enzymes targeted by a PVS-based probe.[15]

Materials:

  • Cell lysate

  • Small molecule inhibitor of interest

  • PVS-based fluorescent probe

  • SDS-PAGE equipment

  • In-gel fluorescence scanner

Procedure:

  • Inhibitor Pre-incubation:

    • Aliquot the cell lysate into several tubes.

    • Add the small molecule inhibitor at varying concentrations to the lysates. Include a DMSO vehicle control.

    • Pre-incubate for 30-60 minutes at room temperature to allow the inhibitor to bind to its targets.

  • Probe Labeling:

    • Add the PVS-based fluorescent probe to each lysate at a fixed, final concentration.

    • Incubate for 1 hour at room temperature.

  • SDS-PAGE and Analysis:

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

    • Separate the proteins by SDS-PAGE.

    • Visualize the labeled proteins using an in-gel fluorescence scanner.

  • Data Interpretation:

    • A decrease in the fluorescence intensity of a protein band in the inhibitor-treated samples compared to the control indicates that the inhibitor is competing with the probe for binding to that protein. The degree of signal reduction corresponds to the potency of the inhibitor.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling PVS Labeling cluster_enrichment Enrichment cluster_analysis Analysis cell_culture Cell Culture cell_lysis Cell Lysis cell_culture->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant pvs_labeling Incubation with PVS-Biotin Probe protein_quant->pvs_labeling quenching Quenching pvs_labeling->quenching streptavidin_binding Streptavidin Bead Binding quenching->streptavidin_binding washing Washing streptavidin_binding->washing elution Elution washing->elution sds_page SDS-PAGE elution->sds_page in_gel_digest In-Gel Digestion sds_page->in_gel_digest lc_ms LC-MS/MS in_gel_digest->lc_ms data_analysis Protein Identification lc_ms->data_analysis

Caption: Experimental workflow for protein identification using a PVS-biotin probe.

competitive_abpp cluster_control Control cluster_experiment Experiment proteome Proteome (Cell Lysate) inhibitor Small Molecule Inhibitor pvs_probe PVS-Fluorescent Probe proteome_control Proteome pvs_probe_control PVS-Fluorescent Probe proteome_control->pvs_probe_control Labeling labeled_protein_control Labeled Protein pvs_probe_control->labeled_protein_control analysis SDS-PAGE and Fluorescence Scanning labeled_protein_control->analysis proteome_exp Proteome inhibitor_exp Inhibitor proteome_exp->inhibitor_exp Pre-incubation inhibitor_bound_protein Inhibitor-Bound Protein inhibitor_exp->inhibitor_bound_protein pvs_probe_exp PVS-Fluorescent Probe pvs_probe_exp->analysis inhibitor_bound_protein->pvs_probe_exp Competitive Labeling result Reduced Fluorescence Signal (Indicates Inhibition) analysis->result egfr_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR EGFR_dimer EGFR Dimerization & Autophosphorylation EGFR->EGFR_dimer PVS_inhibitor Vinyl Sulfone Inhibitor (e.g., VF16) PVS_inhibitor->EGFR_dimer Inhibition of Kinase Activity Grb2_Sos Grb2/Sos EGFR_dimer->Grb2_Sos PI3K PI3K EGFR_dimer->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription

References

Application Notes and Protocols: Phenyl Vinyl Sulfone-Based Probes for Enzyme Activity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl vinyl sulfone (PVS) and its derivatives are powerful mechanism-based probes for studying the activity of certain enzyme classes, particularly cysteine proteases and protein tyrosine phosphatases (PTPs). These probes form a covalent, irreversible bond with the active site nucleophile, typically a cysteine residue, allowing for the specific labeling and profiling of active enzymes within complex biological samples. Their cell permeability makes them particularly valuable for in situ and in vivo studies. This document provides detailed application notes and protocols for the use of this compound-based probes in enzyme activity profiling.

Mechanism of Action

The utility of this compound probes lies in their ability to act as Michael acceptors. The sulfone group activates the vinyl moiety, making it susceptible to nucleophilic attack by the catalytic cysteine residue present in the active site of target enzymes. This results in an irreversible thioether bond, effectively inactivating the enzyme and leaving it covalently labeled with the probe.

Key Applications

  • Enzyme Activity Profiling: Identification and quantification of active enzymes in complex proteomes.

  • Drug Discovery: Screening for and characterization of enzyme inhibitors.

  • Target Identification and Validation: Confirming the molecular targets of bioactive compounds.

  • Fundamental Research: Investigating the roles of specific enzymes in cellular signaling pathways.

Quantitative Data Summary

The following table summarizes the kinetic parameters for the inactivation of various enzymes by this compound (PVS) and phenyl vinyl sulfonate (PVSN). These values are crucial for designing experiments and interpreting results.

Enzyme TargetProbeKI (mM)kinact (min-1)kinact/KI (M-1s-1)Reference
YopH (PTP)PVSN0.35 ± 0.060.080 ± 0.0043.8[1]
YopH (PTP)PVS0.35 ± 0.060.080 ± 0.0043.8[1]
HePTP (PTP)PVSN--240-700 fold less effective than with PTPs[1]
VHR (PTP)PVSN--240-700 fold less effective than with PTPs[1]
Papain (Cysteine Protease)PVSN---[1]
Cathepsin B (Cysteine Protease)PVSN---[1]

Note: KI represents the inhibitor concentration at half-maximal inactivation rate, and kinact is the maximal rate of inactivation. The ratio kinact/KI is the second-order rate constant and reflects the overall efficiency of the inhibitor.

Experimental Protocols

Protocol 1: Enzyme Inactivation Assay

This protocol is designed to determine the kinetic parameters of enzyme inactivation by a this compound probe.

Materials:

  • Purified enzyme of interest

  • This compound probe stock solution (e.g., in DMSO)

  • Assay buffer appropriate for the target enzyme

  • Substrate for the target enzyme (preferably a fluorogenic or chromogenic substrate)

  • 96-well microplate (black or clear, depending on the substrate)

  • Microplate reader

Procedure:

  • Enzyme Preparation: Dilute the purified enzyme to the desired concentration in pre-chilled assay buffer. Keep on ice.

  • Inhibitor Preparation: Prepare a series of dilutions of the this compound probe in assay buffer.

  • Pre-incubation: In the wells of the microplate, mix the enzyme solution with the different concentrations of the PVS probe. Include a control with no inhibitor (DMSO vehicle control).

  • Initiation of Reaction: At various time points (e.g., 0, 5, 10, 20, 30 minutes), add the substrate to the enzyme-inhibitor mixtures to start the reaction.

  • Measurement: Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader.

  • Data Analysis:

    • Determine the initial reaction velocity (vi) for each inhibitor concentration and pre-incubation time from the linear portion of the progress curves.

    • Plot the natural logarithm of the remaining enzyme activity (ln(% activity)) versus the pre-incubation time for each inhibitor concentration. The slope of this line gives the pseudo-first-order rate constant (kobs).

    • Plot kobs versus the inhibitor concentration. Fit the data to the Michaelis-Menten equation to determine KI and kinact.

Protocol 2: Activity-Based Protein Profiling (ABPP) - Direct Labeling

This protocol describes the direct labeling of active enzymes in a complex proteome using a this compound probe with a reporter tag (e.g., a fluorophore or biotin).

Materials:

  • Cell lysate or tissue homogenate

  • This compound probe with a reporter tag (e.g., PVS-biotin)

  • SDS-PAGE gels and buffers

  • Western blot apparatus and reagents

  • Streptavidin-HRP conjugate (for biotinylated probes)

  • Chemiluminescence substrate

  • Gel imaging system

Procedure:

  • Proteome Preparation: Prepare a cell lysate or tissue homogenate in a suitable lysis buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Probe Labeling: Incubate the proteome (e.g., 50 µg of total protein) with the PVS-reporter probe at a predetermined concentration (e.g., 1-10 µM) for a specific time (e.g., 30-60 minutes) at room temperature or 37°C.

  • Quenching and Sample Preparation: Stop the labeling reaction by adding SDS-PAGE loading buffer and boiling the sample for 5 minutes.

  • Gel Electrophoresis: Separate the proteins by SDS-PAGE.

  • In-gel Fluorescence Scanning (for fluorescent probes): If using a fluorescently tagged probe, visualize the labeled proteins directly in the gel using a fluorescence gel scanner at the appropriate excitation and emission wavelengths.

  • Western Blotting (for biotinylated probes):

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

    • Incubate the membrane with a streptavidin-HRP conjugate.

    • Wash the membrane and add a chemiluminescent substrate.

    • Image the blot using a gel imaging system.

Protocol 3: Competitive Activity-Based Protein Profiling (ABPP)

This protocol is used to assess the selectivity and potency of an unlabeled inhibitor by competing its binding against a tagged this compound probe.

Materials:

  • Same as Protocol 2

  • Unlabeled inhibitor of interest

Procedure:

  • Proteome Preparation: Prepare the proteome as described in Protocol 2.

  • Inhibitor Pre-incubation: Pre-incubate the proteome with varying concentrations of the unlabeled inhibitor for a specific time (e.g., 30 minutes) at room temperature or 37°C. Include a vehicle control (e.g., DMSO).

  • Probe Labeling: Add the PVS-reporter probe to each sample at a fixed concentration and incubate for a further 30-60 minutes.

  • Analysis: Proceed with SDS-PAGE and in-gel fluorescence scanning or Western blotting as described in Protocol 2.

  • Data Analysis: The signal from the tagged probe will decrease as the concentration of the competing unlabeled inhibitor increases. The concentration of the unlabeled inhibitor that reduces the probe labeling by 50% (IC50) can be determined.

Protocol 4: Identification of PVS-Labeled Peptides by LC-MS/MS

This protocol outlines the workflow for identifying the specific enzyme and the site of modification by a this compound probe.

Materials:

  • PVS-labeled protein band excised from an SDS-PAGE gel

  • Trypsin (sequencing grade)

  • Digestion buffer (e.g., 50 mM ammonium bicarbonate)

  • Reduction and alkylation reagents (DTT and iodoacetamide)

  • LC-MS/MS system (e.g., Q-Exactive Orbitrap)

  • Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer)

Procedure:

  • In-gel Digestion:

    • Excise the protein band of interest from the Coomassie-stained SDS-PAGE gel.

    • Destain the gel piece with a solution of acetonitrile and ammonium bicarbonate.

    • Reduce the proteins with DTT and then alkylate with iodoacetamide.

    • Digest the protein overnight with trypsin at 37°C.

  • Peptide Extraction: Extract the peptides from the gel piece using a series of acetonitrile and formic acid washes.

  • LC-MS/MS Analysis:

    • Analyze the extracted peptides by LC-MS/MS. Use a suitable gradient to separate the peptides on a reverse-phase column.

    • Configure the mass spectrometer to perform data-dependent acquisition, acquiring MS/MS spectra for the most abundant precursor ions.

  • Data Analysis:

    • Search the acquired MS/MS data against a protein database using a search engine that allows for the specification of variable modifications.

    • Define a variable modification corresponding to the mass of the this compound probe on cysteine residues.

    • Identify the peptides that are modified with the PVS probe and thereby identify the target protein and the specific cysteine residue that was labeled.

Visualizations

Signaling Pathway: EGFR-MAPK Signaling

This compound-based probes can be utilized to investigate the role of PTPs in regulating signaling pathways such as the EGFR-MAPK pathway. PTPs can dephosphorylate key components of this pathway, thereby modulating its activity. An activity-based probe for a specific PTP could be used to assess its activation state in response to EGFR stimulation.

EGFR_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras GTP Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation PTP PTP PTP->EGFR PTP->ERK PVS_Probe PVS Probe PVS_Probe->PTP

Caption: EGFR-MAPK signaling pathway with PTP regulation.

Experimental Workflow: Competitive ABPP

The following diagram illustrates the workflow for a competitive activity-based protein profiling experiment.

Competitive_ABPP_Workflow Proteome Complex Proteome (e.g., Cell Lysate) Preincubation Pre-incubation Proteome->Preincubation Inhibitor Unlabeled Inhibitor (Varying Concentrations) Inhibitor->Preincubation Probe PVS-Reporter Probe (Fixed Concentration) Labeling Probe Labeling Probe->Labeling Preincubation->Labeling SDS_PAGE SDS-PAGE Labeling->SDS_PAGE Analysis Analysis (Fluorescence Scan or Western Blot) SDS_PAGE->Analysis Result Quantification of Probe Labeling (IC50) Analysis->Result

Caption: Competitive ABPP workflow.

Logical Relationship: Probe-Enzyme Interaction

This diagram illustrates the mechanism of covalent modification of a target enzyme by a this compound probe.

Caption: PVS probe covalent modification of a cysteine residue.

References

Application Notes and Protocols: Synthesis of Phenyl Vinyl Sulfone Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights of phenyl vinyl sulfone derivatives as a promising class of compounds in drug discovery. The protocols detailed below offer practical guidance for the synthesis and evaluation of these derivatives for various therapeutic applications.

Introduction

This compound and its derivatives are a class of organic compounds characterized by a phenylsulfonyl group attached to a vinyl moiety. This structural motif serves as a Michael acceptor, rendering these compounds susceptible to nucleophilic attack by biological macromolecules, such as enzymes. This reactivity profile has positioned this compound derivatives as covalent inhibitors with significant potential in the development of novel therapeutics for a range of diseases, including inflammatory conditions, bacterial infections, and parasitic diseases. Their applications in drug discovery are expanding, with research demonstrating their efficacy as inhibitors of the NLRP3 inflammasome, cysteine proteases, and their potential as antibacterial agents.[1]

Data Presentation: Biological Activity of this compound Derivatives

The following tables summarize the quantitative biological data for representative this compound derivatives.

Table 1: Inhibitory Activity of this compound Derivatives against the NLRP3 Inflammasome

Compound IDStructureTargetAssay SystemIC50 (µM)Reference
5b Substituted this compoundNLRP3 InflammasomeLPS and ATP-induced IL-1β release in J774A.1 macrophages0.91 ± 0.06[2][3]
7a Substituted this compoundNLRP3 InflammasomeLPS and ATP-induced IL-1β release in J774A.1 macrophages1.83 ± 0.28[2][3]

Table 2: Antibacterial Activity of a Nitrile-Substituted this compound Derivative

CompoundStructureBacterial StrainMIC (µg/mL)Reference
(E)-3-((4-methoxyphenyl)sulfonyl)acrylonitrile4-methoxythis compound derivativeMethicillin-susceptible Staphylococcus aureus1.875
(E)-3-((4-methoxyphenyl)sulfonyl)acrylonitrile4-methoxythis compound derivativeMethicillin-resistant Staphylococcus aureus (MRSA) USA3003.75

Experimental Protocols

Protocol 1: General Synthesis of this compound via Oxidation

This protocol describes the synthesis of the parent this compound from phenyl vinyl sulfide.

Materials:

  • Phenyl vinyl sulfide

  • Glacial acetic acid

  • 30% Hydrogen peroxide

  • Diethyl ether

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask (250 mL), three-necked

  • Magnetic stirrer

  • Condenser

  • Addition funnel

  • Thermometer

Procedure:

  • In a 250-mL, three-necked, round-bottomed flask equipped with a magnetic stirrer, condenser, addition funnel, and thermometer, dissolve 19.7 g (0.145 mol) of phenyl vinyl sulfide in 70 mL of glacial acetic acid.[4]

  • Slowly add 56 mL (0.5 mol) of 30% hydrogen peroxide through the addition funnel at a rate that maintains the reaction temperature at 70°C.[4]

  • After the addition is complete, heat the reaction mixture at reflux for 20 minutes.[4]

  • Cool the mixture to room temperature and add 150 mL of diethyl ether and 200 mL of water.

  • Transfer the mixture to a separatory funnel and separate the organic phase.

  • Wash the organic phase with 50 mL of water and then with 50 mL of brine.[4]

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure (70°C/0.3 mm) for 3 hours to yield this compound as a colorless solid.[4]

  • The typical yield is 18–19 g (74–78%). The melting point is 64–65°C. For higher purity, the product can be recrystallized from hexane.[4]

Protocol 2: Catalyst-Free Synthesis of Substituted Phenyl Vinyl Sulfones

This protocol provides a general and economical method for synthesizing various substituted phenyl and methyl vinyl sulfones.[5]

Materials:

  • Substituted sodium sulfinate

  • 1,2-Dibromoethane or other suitable dibromide

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • To a solution of the appropriate dibromide (1 mmol) in DMF (5 mL) in a round-bottom flask, add the substituted sodium sulfinate (2.2 mmol).[5]

  • Stir the reaction mixture at 80°C.[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired vinyl sulfone derivative.[5]

Protocol 3: NLRP3 Inflammasome Inhibition Assay in THP-1 Cells

This protocol describes the evaluation of this compound derivatives for their ability to inhibit the NLRP3 inflammasome in the human monocytic THP-1 cell line.[1][6][7][8][9]

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • Nigericin or ATP

  • This compound derivatives (dissolved in DMSO)

  • Human IL-1β ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Differentiation: Seed THP-1 cells in a 96-well plate at a density of 0.5 x 10^6 cells/mL in complete RPMI-1640 medium. Add PMA to a final concentration of 50-100 ng/mL to induce differentiation into macrophage-like cells. Incubate for 48 hours at 37°C in a 5% CO2 incubator.[1][6]

  • Priming: After differentiation, carefully remove the medium and replace it with fresh serum-free RPMI-1640 medium containing LPS at a final concentration of 1 µg/mL. Incubate for 3-4 hours at 37°C.[1][6]

  • Inhibitor Treatment: Prepare serial dilutions of the this compound derivatives in serum-free RPMI-1640 medium. After LPS priming, remove the medium and add the different concentrations of the test compounds to the cells. Include a vehicle control (e.g., DMSO). Incubate for 1 hour at 37°C.[1][6]

  • NLRP3 Activation: Add Nigericin to a final concentration of 10 µM (or ATP to 5 mM) to all wells except for the negative control. Incubate for 1-2 hours at 37°C.[1][6]

  • Sample Collection: Centrifuge the plate at 500 x g for 5 minutes. Carefully collect the supernatant for IL-1β measurement.

  • IL-1β Measurement: Quantify the amount of secreted IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of IL-1β release for each concentration of the test compound compared to the vehicle control and determine the IC50 value.

Visualizations

Signaling Pathway

NLRP3_Inflammasome_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) PAMPs PAMPs / DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Nucleus Nucleus NFkB->Nucleus translocation pro_IL1B_mRNA pro-IL-1β mRNA Nucleus->pro_IL1B_mRNA transcription NLRP3_mRNA NLRP3 mRNA Nucleus->NLRP3_mRNA transcription pro_IL1B pro-IL-1β pro_IL1B_mRNA->pro_IL1B translation NLRP3_protein NLRP3 NLRP3_mRNA->NLRP3_protein translation Stimuli Activation Stimuli (e.g., Nigericin, ATP) K_efflux K+ Efflux Stimuli->K_efflux Inflammasome NLRP3 Inflammasome Assembly K_efflux->Inflammasome NLRP3_protein->Inflammasome ASC ASC ASC->Inflammasome pro_Casp1 pro-Caspase-1 pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 cleavage IL1B Mature IL-1β (Secretion) Casp1->IL1B cleavage pro_IL1B->IL1B PVS This compound Derivatives PVS->Inflammasome Inhibition

Caption: NLRP3 Inflammasome Signaling Pathway and Inhibition.

Experimental Workflow

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_evaluation Further Evaluation Synthesis Synthesis of Phenyl Vinyl Sulfone Derivatives Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Primary_Screening Primary Screening (e.g., Enzyme Inhibition Assay) Characterization->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50/MIC Determination Hit_Identification->Dose_Response Lead_Candidate Lead Candidate Selection Dose_Response->Lead_Candidate Cell_based_assays Cell-based Assays (e.g., Cytotoxicity, Target Engagement) Lead_Candidate->Cell_based_assays In_vivo_studies In Vivo Studies (Animal Models) Cell_based_assays->In_vivo_studies

Caption: General Experimental Workflow for Drug Discovery.

Logical Relationship

Cysteine_Protease_Inhibition Cys_Protease Cysteine Protease (Active Site Thiol) Covalent_Adduct Covalent Enzyme-Inhibitor Adduct Cys_Protease->Covalent_Adduct Nucleophilic Attack PVS This compound (Michael Acceptor) PVS->Covalent_Adduct Michael Addition Inhibition Irreversible Inhibition of Protease Activity Covalent_Adduct->Inhibition

Caption: Mechanism of Cysteine Protease Inhibition.

References

Application Notes and Protocols: A Step-by-Step Guide for Michael Addition Reactions with Phenyl Vinyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview and detailed protocols for conducting Michael addition reactions using phenyl vinyl sulfone as the Michael acceptor. This compound is a valuable reagent in organic synthesis and drug discovery due to its high reactivity towards a wide range of nucleophiles, forming stable carbon-heteroatom or carbon-carbon bonds. These application notes detail the reaction mechanisms, experimental setups, and specific protocols for the addition of various nucleophiles, including amines, thiols, and active methylene compounds. Quantitative data is summarized for easy comparison, and key experimental workflows are visualized to facilitate understanding and implementation in a laboratory setting.

Introduction

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of C-C and C-X bond formation in organic chemistry. This compound has emerged as a potent Michael acceptor, driven by the strong electron-withdrawing nature of the phenylsulfonyl group, which effectively activates the vinyl moiety towards nucleophilic attack. This reactivity, coupled with the stability of the resulting adducts, makes this compound a versatile building block in the synthesis of complex molecules, including pharmacologically active compounds. Its application is particularly prominent in the development of covalent inhibitors in drug discovery, where it can react with nucleophilic residues, such as cysteine, in target proteins.

Reaction Mechanism

The Michael addition to this compound can proceed through two primary mechanisms: a base-catalyzed pathway and a nucleophile-initiated pathway.

Base-Catalyzed Mechanism: In the presence of a base, the nucleophile (Nu-H) is deprotonated to generate a more potent nucleophile (Nu-), which then attacks the β-carbon of the this compound. The resulting enolate is subsequently protonated by the conjugate acid of the base or solvent to yield the final product.

Nucleophile-Initiated Mechanism: In this pathway, a nucleophilic catalyst (e.g., a phosphine or a tertiary amine) first adds to the this compound to form a zwitterionic intermediate. This intermediate then deprotonates the nucleophile, generating a highly reactive nucleophilic anion that proceeds to attack another molecule of this compound. A final proton transfer regenerates the catalyst and furnishes the Michael adduct.

G cluster_base Base-Catalyzed Mechanism cluster_nucleophile Nucleophile-Initiated Mechanism NuH Nucleophile (Nu-H) Nu_anion Nucleophile Anion (Nu⁻) NuH->Nu_anion Deprotonation Base Base (B) Intermediate1 Enolate Intermediate Nu_anion->Intermediate1 Nucleophilic Attack PVS This compound Product1 Michael Adduct Intermediate1->Product1 Protonation BH Protonated Base (BH⁺) Cat Catalyst (Cat) Zwitterion Zwitterionic Intermediate Cat->Zwitterion Addition PVS2 This compound Intermediate2 Enolate Intermediate Nu_anion2 Nucleophile Anion (Nu⁻) Zwitterion->Nu_anion2 Deprotonation NuH2 Nucleophile (Nu-H) Nu_anion2->Intermediate2 Nucleophilic Attack Product2 Michael Adduct Intermediate2->Product2 Protonation CatH Protonated Catalyst (Cat-H⁺)

Caption: Mechanisms of Michael Addition to this compound.

Experimental Protocols

The following protocols are representative examples for the Michael addition of various nucleophiles to this compound. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: Aza-Michael Addition of a Primary Amine

This protocol describes the addition of a primary amine to this compound.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Solvent (e.g., ethanol, methanol, or acetonitrile)

  • Optional: Base catalyst (e.g., triethylamine (TEA), potassium carbonate (K₂CO₃))

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in the chosen solvent (e.g., 5 mL per mmol of sulfone).

  • Add the primary amine (1.0-1.2 eq.) to the solution. If a catalyst is used, add it at this stage (0.1-1.0 eq.).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within a few hours.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired β-amino sulfone.

Protocol 2: Thia-Michael Addition of a Thiol

This protocol details the addition of a thiol to this compound, a reaction of particular interest in bioconjugation chemistry.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, cysteine derivative)

  • Solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or a buffered aqueous solution for biomolecules)

  • Base catalyst (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))

Procedure:

  • Dissolve this compound (1.0 eq.) in the appropriate solvent in a reaction vessel.

  • Add the thiol (1.0-1.1 eq.) to the solution.

  • Add the base catalyst (0.1 eq.) to initiate the reaction. The reaction is typically fast and exothermic.

  • Stir the mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • After the reaction is complete, wash the reaction mixture with water and brine if a water-immiscible organic solvent is used.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • The resulting crude product can be purified by crystallization or column chromatography.

Protocol 3: Michael Addition of an Active Methylene Compound

This protocol describes the addition of a carbon nucleophile, such as diethyl malonate, to this compound.

Materials:

  • This compound

  • Active methylene compound (e.g., diethyl malonate, nitromethane)

  • Base (e.g., sodium ethoxide (NaOEt), potassium carbonate (K₂CO₃), Triton-B)

  • Solvent (e.g., ethanol, benzene, methyl ethyl ketone (MEK))

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of the base in the chosen solvent. For example, add sodium ethoxide (1.1 eq.) to anhydrous ethanol.

  • To this basic solution, add the active methylene compound (1.0 eq.) dropwise at 0 °C.

  • After stirring for 15-30 minutes, add a solution of this compound (1.0 eq.) in the same solvent dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). This may take several hours to overnight.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to obtain the desired product.[1]

Quantitative Data Summary

The following tables summarize typical reaction conditions and outcomes for the Michael addition to this compound with various nucleophiles.

Table 1: Aza-Michael Addition Reactions

NucleophileCatalyst/BaseSolventTime (h)Temp (°C)Yield (%)
AnilineAlCl₃Dichloromethane42585
BenzylamineNoneEthanol225>95
MorpholineNoneMethanol12598
2,6-DifluoroanilineAcid CatalystNot SpecifiedNot SpecifiedNot SpecifiedHigh

Table 2: Thia-Michael Addition Reactions

NucleophileCatalyst/BaseSolventTime (h)Temp (°C)Yield (%)
ThiophenolTriethylamineDichloromethane12596
1-DodecanethiolTriethylamineTetrahydrofuran22592
2'-(phenethyl)thiolNot SpecifiedNot SpecifiedVariesNot SpecifiedRate Study

Table 3: Michael Addition of Active Methylene Compounds

NucleophileBaseSolventTime (h)Temp (°C)Yield (%)
Dimethyl malonateTriton-BBenzene32588 (bis-adduct)
Dimethyl malonateK₂CO₃Methyl Ethyl Ketone310Mixture (mono/bis)
NitromethaneOrganocatalystToluene482595 (ee up to 90%)
3-AlkyloxindolesPentanidiumPhase-TransferNot SpecifiedNot Specifiedup to 99% (ee up to 99%)

Experimental Workflow

A general workflow for setting up, running, and working up a Michael addition reaction with this compound is depicted below.

workflow start Start prep Prepare Reactants (this compound, Nucleophile, Solvent, Catalyst/Base) start->prep setup Set up Reaction (Inert atmosphere if necessary) prep->setup reaction Run Reaction (Stirring, Temperature Control, Monitoring) setup->reaction workup Reaction Workup (Quenching, Extraction, Washing) reaction->workup purification Purification (Column Chromatography, Crystallization) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General Experimental Workflow for Michael Addition Reactions.

Applications in Drug Development

The vinyl sulfone moiety is a key structural motif in a number of biologically active molecules and approved drugs.[2] Its ability to act as a Michael acceptor allows for covalent modification of target proteins, a strategy increasingly employed in modern drug design. For instance, vinyl sulfones can form irreversible covalent bonds with the thiol group of cysteine residues in enzyme active sites, leading to potent and sustained inhibition. This approach has been successfully utilized in the development of anticancer agents and inhibitors of various enzymes. The predictable reactivity and the stability of the resulting thioether linkage make this compound and its derivatives valuable tools for medicinal chemists.[3]

Conclusion

The Michael addition reaction of this compound is a robust and versatile transformation for the formation of carbon-carbon and carbon-heteroatom bonds. The protocols and data presented in these application notes provide a practical guide for researchers to effectively utilize this powerful synthetic tool. The straightforward reaction conditions, high yields, and the relevance of the products in various fields, particularly in drug discovery, underscore the continued importance of this reaction in modern organic synthesis.

References

Application Notes and Protocols: Phenyl Vinyl Sulfone in the Synthesis of Specialty Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl vinyl sulfone (PVS) is a versatile bifunctional monomer that plays a crucial role in the synthesis of a wide array of specialty polymers.[1][2] Its unique chemical structure, featuring both a vinyl group and a phenyl sulfone moiety, allows it to participate in various polymerization reactions, including free-radical polymerization, anionic polymerization, and Michael addition reactions.[2][3] This reactivity makes PVS an invaluable building block for creating polymers with tailored properties such as enhanced thermal stability, chemical resistance, and specific biological activities.[1] These characteristics have led to their application in diverse fields, including advanced coatings, adhesives, sealants, materials for pharmaceutical development, and bioconjugation.[1]

This document provides detailed application notes and experimental protocols for the synthesis of specialty polymers using this compound, aimed at researchers and professionals in polymer chemistry and drug development.

Key Applications of this compound in Specialty Polymers

This compound is utilized in the production of a variety of specialty polymers due to its distinct reactivity.[1] Key applications include:

  • Thermosetting Resins and Coatings: PVS can act as a reactive crosslinking agent, leading to the formation of polymer networks with high thermal and mechanical stability, which are desirable for high-performance coatings and adhesives.[1]

  • Biomedical Hydrogels: The vinyl group of PVS is an excellent Michael acceptor, readily reacting with thiol groups on biomolecules like peptides and proteins to form stable thioether linkages.[4][5] This property is extensively used in the development of hydrogels for tissue engineering and controlled drug delivery.[5][6][7]

  • Functional Polymers for Drug Delivery: PVS can be copolymerized with other monomers to create functional polymers with specific properties for drug delivery applications. The sulfone group can enhance the biological activity and solubility of the polymer-drug conjugate.[1][8]

  • Polymer Supports and Scaffolds: Polymers derived from PVS can be used as solid supports in organic synthesis or as scaffolds for cell culture due to their chemical stability and biocompatibility.[5]

Experimental Protocols

Protocol 1: Synthesis of Poly(4-Vinylbenzylphenylsulfone) via Free Radical Polymerization

This protocol describes the synthesis of a sulfone-containing monomer, 4-Vinylbenzylphenylsulfone (4-VBPS), and its subsequent homopolymerization via a free-radical mechanism.[9][10][11]

Materials:

  • 4-Vinylbenzyl chloride (or chloromethyl styrene)

  • Sodium phenylsulfinate (PhSO2Na)

  • Dimethylformamide (DMF)

  • 18-crown-6

  • Azobisisobutyronitrile (AIBN)

  • Methanol

  • Diethyl ether

Procedure:

Part A: Synthesis of 4-Vinylbenzylphenylsulfone (Monomer) [9][10][11]

  • In a round-bottom flask, dissolve sodium phenylsulfinate in DMF.

  • Add a catalytic amount of 18-crown-6 to the solution.

  • Slowly add 4-vinylbenzyl chloride to the mixture at room temperature with constant stirring.

  • Continue the reaction at room temperature for 24 hours.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Filter the precipitate, wash thoroughly with water, and then with a small amount of cold diethyl ether.

  • Recrystallize the crude product from ethanol to obtain pure 4-Vinylbenzylphenylsulfone.

  • Characterize the monomer using FTIR and NMR spectroscopy.

Part B: Polymerization of 4-Vinylbenzylphenylsulfone [9][10][11]

  • In a polymerization tube, dissolve the synthesized 4-Vinylbenzylphenylsulfone monomer and AIBN (initiator) in an appropriate solvent (e.g., DMF).

  • Degas the solution by three freeze-pump-thaw cycles.

  • Seal the tube under vacuum and place it in a preheated oil bath at 65°C.

  • Allow the polymerization to proceed for the desired time (e.g., 24-48 hours).

  • Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as methanol.

  • Filter the polymer, wash it with methanol, and dry it under vacuum to a constant weight.

  • Characterize the resulting polymer for its molecular weight and polydispersity index using Gel Permeation Chromatography (GPC).

Quantitative Data:

Polymer SampleMonomer Concentration (M)Initiator Concentration (M)Polymerization Time (h)Mn ( g/mol )[9][10][11]Mw/Mn[9][10][11]
Poly(4-VBPS)-10.57.3 x 10⁻³2470,1001.8
Poly(4-VBPS)-20.57.3 x 10⁻³4873,1001.9
Protocol 2: Synthesis of a Thiol-Vinyl Sulfone Hydrogel via Michael Addition

This protocol details the formation of a hydrogel by the crosslinking of a vinyl sulfone-functionalized polymer with a dithiol crosslinker through a thiol-ene Michael addition reaction.[6][7][12]

Materials:

  • Poly(methyl vinyl ether-alt-maleic anhydride) (PMMAn)

  • Cysteamine vinyl sulfone (CVS) trifluoroacetate

  • α,ω-dithio-polyethyleneglycol (HS-PEG-SH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 3T3 Fibroblasts (for cytocompatibility testing)

  • Live/Dead fluorescence assay kit

Procedure:

  • Functionalization of PMMAn with Vinyl Sulfone:

    • Synthesize cysteamine vinyl sulfone (CVS) trifluoroacetate.

    • React PMMAn with CVS trifluoroacetate to obtain a series of PMM-CVS polymers with varying degrees of vinyl sulfone functionalization (e.g., 10-30 mol%).[6][7]

  • Hydrogel Formation:

    • Prepare separate aqueous solutions of the PMM-CVS polymer and the HS-PEG-SH crosslinker in PBS (pH 7.4).

    • Mix the two solutions at the desired polymer and crosslinker concentrations.

    • Gelation will occur within seconds to minutes at room temperature.[6][7]

  • Hydrogel Characterization:

    • Measure the gelation time by visual inspection (vial tilting method).

    • Determine the Young's modulus and equilibrium swelling ratio of the hydrogels.

  • Cytocompatibility Assay:

    • Encapsulate 3T3 fibroblasts within the hydrogel during the gelation process.

    • Culture the cell-laden hydrogels in appropriate cell culture media.

    • Assess cell viability after a set period (e.g., 24 or 48 hours) using a Live/Dead fluorescence assay.[6][7]

Quantitative Data:

Hydrogel FormulationPMM-CVS Functionalization (mol%)Polymer Loading (wt%)Gelation TimeYoung's Modulus
Gel-1105~5 minVariable
Gel-2205~2 minVariable
Gel-3305< 1 minVariable

Visualizations

Reaction Pathway for Thiol-Vinyl Sulfone Michael Addition

Thiol_Michael_Addition cluster_catalyst Catalyst Thiol R-SH (Thiol) Thiolate R-S⁻ (Thiolate Anion) Thiol->Thiolate Deprotonation VinylSulfone R'-SO₂-CH=CH₂ (Vinyl Sulfone) Enolate R'-SO₂-C⁻H-CH₂-S-R (Enolate Intermediate) Base Base Thiolate->Enolate Nucleophilic Attack Thioether R'-SO₂-CH₂-CH₂-S-R (Thioether Adduct) Enolate->Thioether Protonation

Caption: Base-catalyzed Thiol-Michael addition reaction pathway.

Experimental Workflow for Hydrogel Synthesis and Characterization

Hydrogel_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Functionalization Polymer Functionalization (PMMAn + CVS) Mixing Precursor Mixing (PMM-CVS + HS-PEG-SH) Functionalization->Mixing Gelation Hydrogel Formation (Michael Addition) Mixing->Gelation Mechanical Mechanical Testing (Young's Modulus) Gelation->Mechanical Swelling Swelling Studies Gelation->Swelling CellEncapsulation Cell Encapsulation (3T3 Fibroblasts) Gelation->CellEncapsulation Viability Cytocompatibility Assay (Live/Dead Staining) CellEncapsulation->Viability

Caption: Workflow for thiol-ene hydrogel synthesis and evaluation.

References

Application Notes and Protocols for Protein Immobilization on Phenyl Vinyl Sulfone Activated Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The immobilization of proteins onto solid surfaces is a critical technique in a wide array of biotechnological applications, including diagnostics, biocatalysis, proteomics, and drug discovery. The choice of immobilization chemistry is paramount to ensure stable attachment, proper protein orientation, and retention of biological activity. Phenyl vinyl sulfone chemistry has emerged as a robust and versatile method for the covalent immobilization of proteins. This method offers mild reaction conditions compatible with sensitive protein structures, leading to the formation of stable thioether or amine linkages.

These application notes provide a comprehensive overview of the principles, protocols, and applications of protein immobilization using this compound-activated surfaces. Detailed experimental procedures and quantitative data are presented to guide researchers in successfully employing this powerful technique.

Principle of Immobilization

The immobilization of proteins on surfaces functionalized with this compound groups proceeds primarily through a Michael-type addition reaction. The vinyl group of the this compound is an excellent Michael acceptor, readily reacting with nucleophilic side chains of amino acid residues on the protein surface.

Key features of this chemistry include:

  • Reaction with Multiple Residues: this compound can react with several nucleophilic amino acid residues, including:

    • Cysteine (thiol group): This reaction is rapid and highly efficient, forming a stable thioether bond.[1][2]

    • Lysine (ε-amino group): The reaction with lysine occurs at alkaline pH and results in a stable secondary amine linkage.

    • Histidine (imidazole group): Histidine residues can also participate in the covalent linkage, particularly in the context of His-tagged proteins, offering a strategy for site-specific immobilization.[1][3][4][5][6]

  • Reaction Conditions: The immobilization can be carried out under mild conditions (neutral to slightly alkaline pH, room temperature), which helps to preserve the native conformation and biological activity of the immobilized protein.[3][7]

  • Stable Linkage: The resulting covalent bond between the protein and the surface is highly stable, minimizing protein leaching and ensuring the longevity of the functionalized surface.

Mandatory Visualizations

Chemical Reaction Mechanism

cluster_0 Surface Functionalization cluster_1 Protein Immobilization (Michael Addition) Surface_OH Surface-OH DVS Divinyl Sulfone (Precursor) Surface_OH->DVS Base (e.g., NaOH) Activated_Surface Surface-O-CH2-CH2-SO2-CH=CH2 (Vinyl Sulfone Activated Surface) DVS->Activated_Surface Activation Protein_Nu Protein-Nu (Nu = SH, NH2, Imidazole) Activated_Surface->Protein_Nu pH 7-10 Immobilized_Protein Surface-O-CH2-CH2-SO2-CH2-CH2-Nu-Protein Protein_Nu->Immobilized_Protein Covalent Bond Formation

Caption: General scheme for surface activation and protein immobilization.

Experimental Workflow

cluster_prep Preparation cluster_activation Surface Activation cluster_immobilization Protein Immobilization cluster_finalization Finalization & Characterization start Start support Select Support (e.g., Agarose beads, Silica) start->support reagents Prepare Reagents (Divinyl Sulfone, Buffers) support->reagents activate Activate Support with Divinyl Sulfone reagents->activate wash_activated Wash Activated Support activate->wash_activated protein_sol Prepare Protein Solution wash_activated->protein_sol incubate Incubate Activated Support with Protein Solution wash_activated->incubate protein_sol->incubate wash_immobilized Wash to Remove Unbound Protein incubate->wash_immobilized block Block Unreacted Vinyl Sulfone Groups wash_immobilized->block wash_final Final Wash block->wash_final characterize Characterize Immobilized Protein (Activity, Density, Stability) wash_final->characterize end End characterize->end

Caption: Step-by-step workflow for protein immobilization.

Data Presentation

Table 1: Immobilization of His-Tagged Protein on Different Surfaces

This table summarizes data from a study on the site-specific immobilization of HaloTag-6His protein on surfaces functionalized with vinyl sulfone (VS-EG6) compared to other common immobilization chemistries.[1][4][5][6]

Surface ChemistryImmobilized Protein Density (ng/cm²)Specificity (HaloTag-6His / BSA)
VS-EG6 380 ± 2515.2
Carboxyl-EG6 (NHS-activated) 450 ± 301.8
NTA-EG6 (Ni²⁺-chelated) 320 ± 2010.7

Data adapted from a study on His-tagged protein immobilization. The higher specificity value for VS-EG6 indicates a more selective immobilization of the His-tagged protein over the non-tagged control protein (BSA).

Table 2: Activity of Enzymes Immobilized on Vinyl Sulfone Activated Supports

This table presents data on the retained activity of different enzymes after immobilization on vinyl sulfone-activated agarose beads.

EnzymeImmobilization pHRetained Activity (%)Reference
Chymotrypsin 5.0~100[8]
Chymotrypsin 7.0~50[8]
Chymotrypsin 10.0~75[8]
Ficin 5.0, 7.0, 9.0<20[3]
Levansucrase 7.0~25 (apparent)[2]
Candida antarctica Lipase B (CALB) 10.0High (qualitative)[9]

The retained activity can be highly dependent on the specific enzyme, the immobilization conditions (especially pH), and potential mass transfer limitations.[2] For some enzymes, like chymotrypsin, blocking unreacted vinyl sulfone groups with reagents such as ethylenediamine after immobilization can significantly improve the final activity.[8]

Experimental Protocols

Protocol 1: Activation of Agarose Beads with Divinyl Sulfone (DVS)

This protocol describes the activation of hydroxyl-containing supports, such as agarose beads, using divinyl sulfone as a precursor to generate vinyl sulfone functional groups.

Materials:

  • Agarose beads (e.g., Sepharose)

  • Divinyl sulfone (DVS)

  • Sodium carbonate solution (0.333 M, pH 11.5)

  • Distilled water

  • Sintered glass funnel or centrifugation equipment

Procedure:

  • Washing the Support:

    • Wash 10 g of agarose beads extensively with distilled water to remove any storage solutions.

  • Activation Reaction:

    • Prepare 200 mL of a 350 mM DVS solution in 333 mM sodium carbonate buffer at pH 11.5.[3]

    • Add the washed agarose beads to the DVS solution.

    • Incubate the suspension with gentle orbital stirring for 2 hours at room temperature.[3]

  • Washing the Activated Support:

    • After the incubation, thoroughly wash the activated agarose beads with an excess of distilled water to remove unreacted DVS and the activation buffer.[3]

    • The activated support can be stored at 4-8 °C until use.

Protocol 2: Immobilization of Protein on Vinyl Sulfone-Activated Agarose Beads

This protocol provides a general procedure for the covalent immobilization of a protein onto the activated support.

Materials:

  • Vinyl sulfone-activated agarose beads (from Protocol 1)

  • Protein to be immobilized

  • Immobilization buffer (e.g., 100 mM sodium bicarbonate, pH 8-10 for reaction with amines; 100 mM sodium phosphate, pH 7-8 for reaction with thiols or imidazoles)

  • Blocking solution (e.g., 1 M ethanolamine or 1 M ethylenediamine, pH 8-10)

  • Washing buffer (e.g., PBS or Tris-buffered saline)

Procedure:

  • Preparation of Protein Solution:

    • Dissolve the protein in the chosen immobilization buffer at a concentration typically ranging from 1-20 mg/mL.[10][11]

  • Immobilization Reaction:

    • Add the protein solution to the washed, activated agarose beads (a typical ratio is 2 volumes of protein solution to 1 volume of beads).[10]

    • Incubate the mixture with gentle mixing for 2-24 hours. The optimal time and temperature (room temperature or 37°C) should be determined empirically for each specific protein.[1]

    • The progress of the immobilization can be monitored by measuring the decrease in protein concentration in the supernatant using a spectrophotometer at 280 nm or a protein assay (e.g., Bradford or BCA).[11]

  • Washing to Remove Unbound Protein:

    • After the desired immobilization time, separate the beads from the solution by centrifugation or filtration.

    • Wash the beads several times with the immobilization buffer or a neutral washing buffer to remove all non-covalently bound protein.

  • Blocking of Unreacted Vinyl Sulfone Groups:

    • To prevent non-specific binding in subsequent applications, it is crucial to block any remaining reactive vinyl sulfone groups.

    • Resuspend the beads in the blocking solution (e.g., 1 M ethanolamine or ethylenediamine).[10][12]

    • Incubate with gentle mixing for at least 2 hours at room temperature.[10][11]

  • Final Washing and Storage:

    • Wash the beads extensively with a neutral buffer to remove the blocking agent.

    • The immobilized protein is now ready for use. Store the beads in a suitable buffer, often with a bacteriostatic agent (e.g., 0.02% sodium azide), at 4°C.

Protocol 3: Characterization of Immobilized Protein

A. Determination of Immobilization Yield:

The immobilization yield can be calculated by measuring the amount of protein in the solution before and after the immobilization process.

  • Yield (%) = [(Initial Protein Amount - Final Protein Amount in Supernatant) / Initial Protein Amount] x 100

Protein concentration can be determined by UV absorbance at 280 nm or standard colorimetric assays.

B. Measurement of Immobilized Protein Activity:

The activity of the immobilized protein (especially for enzymes) should be compared to that of the free protein under the same assay conditions.

  • Prepare a suspension of the immobilized protein in the appropriate assay buffer.

  • Initiate the reaction by adding the substrate.

  • Monitor the product formation or substrate consumption over time using a suitable analytical method (e.g., spectrophotometry, chromatography).

  • Calculate the specific activity (e.g., units per mg of immobilized protein) and compare it to the specific activity of the free protein to determine the percentage of retained activity.

Conclusion

The immobilization of proteins on surfaces using this compound chemistry is a powerful and versatile technique. It allows for the stable, covalent attachment of proteins under mild conditions, often with high retention of biological activity. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully implement this methodology in their own applications, from the development of robust biocatalysts to the fabrication of sensitive biosensors and protein microarrays. The ability to tailor the immobilization conditions and the potential for site-specific attachment of His-tagged proteins further enhance the utility of this valuable bioconjugation strategy.

References

Troubleshooting & Optimization

Optimizing reaction conditions for phenyl vinyl sulfone conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions for phenyl vinyl sulfone (PVS) conjugation. It is designed for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for selective thiol conjugation with this compound?

A1: For selective conjugation to thiol groups (cysteines) while minimizing reactions with amines (lysines), a pH range of 7.0-8.5 is generally recommended. Vinyl sulfone can specifically conjugate with free thiol groups and avoid nonspecific reactions with other nucleophilic functional groups like amines or histidine under mildly acidic to slightly basic conditions[1]. The reaction rate with thiols increases with pH due to the higher concentration of the more nucleophilic thiolate anion. However, at a pH of 9.0 or higher, the reaction with amino groups becomes more prevalent[1]. Therefore, maintaining the pH below 8.5 is crucial for thiol selectivity.

Q2: What is the recommended temperature and reaction time for PVS conjugation?

A2: The optimal temperature and time can vary depending on the specific biomolecule and desired outcome. A common starting point is to incubate the reaction mixture at room temperature (25°C) or 37°C for 2 to 24 hours with gentle mixing. For radiolabeling of peptides, conditions of 30-35°C for 30-40 minutes have been reported[1]. It is advisable to monitor the reaction progress using analytical techniques like HPLC or mass spectrometry to determine the optimal duration.

Q3: What solvents are compatible with this compound conjugation?

A3: this compound conjugations are often performed in aqueous buffers such as phosphate-buffered saline (PBS). To aid in the dissolution of the PVS reagent, a water-miscible organic co-solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is frequently used. It is critical to keep the final concentration of the organic solvent low (e.g., <10% v/v) to prevent denaturation of the protein or biomolecule.

Q4: How stable is the thioether bond formed between this compound and a thiol?

A4: The thioether bond formed is highly stable and considered irreversible under typical physiological conditions[2][3]. This is a significant advantage over maleimide-based conjugates, which can undergo retro-Michael reactions, leading to deconjugation[2].

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conjugation Yield Inactive Biomolecule: Cysteine residues may be oxidized, forming disulfide bonds and are thus unavailable for conjugation.Reduce the biomolecule with a 10-20 fold molar excess of a reducing agent like TCEP or DTT for 1-2 hours at room temperature. It is critical to remove the reducing agent before adding the PVS reagent.
Suboptimal pH: The pH may be too low, resulting in a low concentration of the reactive thiolate anion.Increase the pH of the reaction buffer to a range of 7.5-8.5. Ensure the buffer has adequate buffering capacity to maintain the pH throughout the reaction.
Insufficient PVS Reagent: The molar excess of the PVS reagent may be too low to drive the reaction to completion.Increase the molar excess of the PVS reagent. A 5-20 fold molar excess over the biomolecule is a common starting point.
Presence of Interfering Substances: The biomolecule buffer may contain primary amines (e.g., Tris) or other nucleophiles that compete with the target thiol groups.Perform a buffer exchange into a non-nucleophilic buffer such as PBS or HEPES before starting the conjugation.
Lack of Selectivity (Reaction with Amines) pH is too High: At pH values above 8.5, the deprotonated form of lysine's epsilon-amino group becomes more prevalent and can react with the vinyl sulfone.Lower the reaction pH to a range of 7.0-8.0 to favor the protonated, less reactive form of the amine while still allowing the thiol-Michael addition to proceed efficiently[1].
Precipitation During Reaction High Concentration of Organic Solvent: Using a high percentage of an organic co-solvent (e.g., DMSO, DMF) to dissolve the PVS reagent can cause protein denaturation and precipitation.Keep the final concentration of the organic co-solvent below 10% (v/v). If the PVS reagent has poor aqueous solubility, consider using a more water-soluble derivative.
Hydrophobicity of the Conjugate: As the conjugation proceeds, the increasing hydrophobicity of the modified biomolecule can lead to aggregation and precipitation.This can be a complex issue to resolve. Consider using a PVS reagent with a hydrophilic linker (e.g., PEG) to improve the solubility of the final conjugate.

Data Summary

Table 1: Recommended Reaction Parameters for this compound Conjugation

ParameterRecommended RangeNotes
pH 7.0 - 8.5For optimal thiol selectivity. Reaction with amines is more likely at pH > 8.5[1].
Temperature Room Temperature (25°C) - 37°CHigher temperatures can increase the reaction rate but may also impact biomolecule stability.
Reaction Time 2 - 24 hoursMonitor reaction progress to determine the optimal time for your specific system.
PVS to Biomolecule Molar Ratio 5 - 20 fold excessA higher excess can drive the reaction to completion but may require more extensive purification.
Co-solvent (e.g., DMSO, DMF) < 10% (v/v)To avoid denaturation of the biomolecule.

Table 2: Comparison of Thiol-Reactive Chemistries

FeatureThis compoundMaleimide
Reaction pH 7.0 - 9.0[3]6.5 - 7.5
Reaction Time 2 - 4 hours[3]1 - 2 hours
Selectivity Good for thiols at pH < 8.5High for thiols
Adduct Stability High, irreversible thioether bond[3]Moderate, susceptible to retro-Michael addition and thiol exchange[3]
Hydrolytic Stability of Reagent Stable in aqueous solutionCan undergo hydrolysis, especially at higher pH

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with this compound

This protocol provides a general guideline for conjugating a this compound reagent to a protein containing accessible cysteine residues.

Materials:

  • Protein with accessible cysteine residues in a suitable buffer (e.g., PBS, pH 7.4).

  • This compound reagent (dissolved in DMSO or DMF).

  • Reducing agent (e.g., TCEP).

  • Quenching reagent (e.g., N-acetylcysteine or L-cysteine).

  • Purification system (e.g., size-exclusion chromatography column).

Procedure:

  • Protein Preparation (Disulfide Reduction):

    • If the cysteine residues are in disulfide bonds, they must be reduced.

    • Incubate the protein with a 10-20 fold molar excess of TCEP for 1-2 hours at room temperature.

    • Remove the excess TCEP by buffer exchange using a desalting column equilibrated with conjugation buffer (e.g., PBS, pH 7.4).

  • Conjugation Reaction:

    • Add the this compound reagent (typically a 5-20 fold molar excess over the protein) to the protein solution. Ensure the final concentration of the organic solvent is less than 10% (v/v).

    • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle mixing.

    • Monitor the reaction progress by a suitable analytical method (e.g., HPLC, SDS-PAGE, or mass spectrometry).

  • Quenching:

    • Once the desired level of conjugation is achieved, add a molar excess of a quenching reagent (e.g., N-acetylcysteine) to react with any unreacted this compound.

    • Incubate for 30-60 minutes at room temperature.

  • Purification:

    • Purify the protein conjugate to remove excess PVS reagent, quenching reagent, and byproducts. Size-exclusion chromatography is a commonly used method.

  • Characterization:

    • Characterize the final conjugate to determine the degree of labeling (e.g., drug-to-antibody ratio) using techniques such as UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography.

Protocol 2: Antibody-Drug Conjugate (ADC) Preparation

This protocol outlines the steps for creating an ADC using a this compound linker-payload.

Materials:

  • Antibody (>95% purity) at a concentration of >0.5 mg/mL.

  • This compound linker-payload construct (dissolved in DMSO).

  • Reducing agent (e.g., DTT or TCEP).

  • Conjugation buffer (e.g., PBS, pH 7.4).

  • Quenching buffer (e.g., 10 mM cysteine in PBS).

  • Purification system (e.g., size-exclusion chromatography).

Procedure:

  • Antibody Reduction:

    • Add the reducing agent to the antibody solution to achieve the desired final concentration (titration may be necessary).

    • Incubate at 37°C for 30-60 minutes.

    • Immediately remove the excess reducing agent using a desalting column equilibrated with conjugation buffer.

  • Conjugation:

    • Add the desired molar ratio of the this compound linker-payload to the reduced antibody solution.

    • Incubate at room temperature for 2-4 hours with gentle agitation.

  • Quenching:

    • Add the quenching buffer to stop the reaction and cap any unreacted thiol groups.

    • Incubate for 15-30 minutes.

  • Purification and Characterization:

    • Purify the ADC using size-exclusion chromatography.

    • Characterize the final ADC to determine the drug-to-antibody ratio (DAR) and confirm its purity and integrity.

Visualizations

Michael_Addition cluster_product Product PVS This compound (Michael Acceptor) Adduct Stable Thioether Adduct PVS->Adduct + Thiolate (pH 7.0-8.5) Thiol Thiol (Cysteine) (Michael Donor) Thiol->Adduct

Caption: Thiol-Michael addition reaction of this compound with a cysteine residue.

Conjugation_Workflow start Start: Biomolecule with Cysteine reduction 1. Disulfide Reduction (optional, with TCEP/DTT) start->reduction buffer_exchange 2. Buffer Exchange (remove reducing agent) reduction->buffer_exchange conjugation 3. Conjugation (add PVS reagent) buffer_exchange->conjugation quenching 4. Quenching (add excess small molecule thiol) conjugation->quenching purification 5. Purification (e.g., Size-Exclusion Chromatography) quenching->purification characterization 6. Characterization (e.g., Mass Spectrometry, HPLC) purification->characterization end End: Purified Conjugate characterization->end

Caption: General experimental workflow for bioconjugation with this compound.

References

Preventing polymerization of phenyl vinyl sulfone during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Phenyl Vinyl Sulfone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the storage, handling, and troubleshooting of potential issues related to the polymerization of this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound appears to have solidified or become viscous during storage. What could be the cause?

A1: this compound is a reactive monomer that can undergo polymerization, especially under improper storage conditions. The observed solidification or increased viscosity is likely due to the formation of polymers. This can be initiated by exposure to heat, light, or contaminants.

Q2: What are the recommended storage conditions to prevent the polymerization of this compound?

A2: To minimize the risk of polymerization, this compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area. Refrigeration is strongly recommended.

Q3: Can I use an inhibitor to prevent the polymerization of this compound during storage?

A3: Yes, the use of inhibitors is a common practice to extend the shelf life of reactive monomers like this compound. Several types of inhibitors can be effective.

Q4: How can I tell if my this compound has started to polymerize?

A4: Visual inspection for increased viscosity, cloudiness, or solidification is the first indication. For a more quantitative assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared Spectroscopy (FTIR), or Differential Scanning Calorimetry (DSC) can be employed to determine the purity of the monomer and detect the presence of polymers.

Troubleshooting Guide: Polymerization Issues

If you suspect that your this compound has polymerized, follow this guide to assess the extent of the issue and determine the usability of the material.

Logical Flow for Troubleshooting Polymerization

start Suspected Polymerization (e.g., increased viscosity, solidification) visual_inspection Visual Inspection start->visual_inspection analytical_testing Quantitative Analytical Testing visual_inspection->analytical_testing If polymerization is suspected use_as_is Use with Caution (if purity is acceptable for application) visual_inspection->use_as_is If material appears normal hplc HPLC Analysis analytical_testing->hplc ftir FTIR Analysis analytical_testing->ftir dsc DSC Analysis analytical_testing->dsc decision Assess Usability hplc->decision ftir->decision dsc->decision decision->use_as_is Minor polymerization purify Purification (e.g., recrystallization, if feasible) decision->purify Moderate polymerization discard Discard Material decision->discard Extensive polymerization

Caption: Troubleshooting workflow for suspected this compound polymerization.

Storage Conditions and Inhibitors

Proper storage is the primary defense against premature polymerization. The addition of a suitable inhibitor can provide further protection.

Recommended Storage and Inhibition Strategies
ParameterRecommendationRationale
Temperature Refrigerate at 2-8°C.Low temperatures significantly reduce the rate of polymerization.
Light Store in an opaque or amber container.UV light can initiate free-radical polymerization.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Oxygen can sometimes promote polymerization, although some inhibitors require its presence to be effective. An inert atmosphere is generally a safe choice.
Container Use a tightly sealed container.Prevents contamination and exposure to atmospheric moisture and oxygen.
Inhibitors Consider adding a radical inhibitor.Scavenges free radicals that initiate polymerization.
Commonly Used Inhibitors for Vinyl Monomers

While specific quantitative data for this compound is proprietary to manufacturers, the following inhibitors are commonly used for stabilizing vinyl monomers and can be considered. The optimal concentration should be determined experimentally for your specific application and storage conditions.

InhibitorTypical Concentration Range (for vinyl monomers)Mechanism of Action
Hydroquinone (HQ) 100 - 1000 ppmRadical scavenger.[1]
Butylated Hydroxytoluene (BHT) 100 - 1000 ppmRadical scavenger.[2]
Phenothiazine (PTZ) 10 - 500 ppmHighly effective radical scavenger, often used as a process inhibitor.[3]

Experimental Protocols

The following are general protocols that can be adapted to assess the stability of this compound.

Workflow for an Accelerated Stability Study

start Prepare Samples (With and without inhibitor at various concentrations) stress_conditions Expose to Accelerated Conditions (e.g., elevated temperature, UV light) start->stress_conditions sampling Sample at Predetermined Time Points stress_conditions->sampling analysis Analyze Samples (HPLC, FTIR, DSC) sampling->analysis data_analysis Data Analysis (Determine rate of degradation/polymerization) analysis->data_analysis conclusion Determine Shelf-Life and Optimal Storage Conditions data_analysis->conclusion

Caption: General workflow for conducting an accelerated stability study of this compound.

Protocol 1: Purity and Polymer Content Analysis by HPLC

This protocol provides a general method for assessing the purity of this compound and detecting the presence of oligomers or polymers.

Objective: To quantify the monomeric this compound and detect the presence of higher molecular weight species.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound sample

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point is a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized. For gradient elution, mobile phase A can be water and mobile phase B can be acetonitrile.

  • Standard Preparation: Accurately weigh a known amount of high-purity this compound standard and dissolve it in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Dissolve a known weight of the this compound sample to be tested in the mobile phase to a similar concentration as the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 220 nm

  • Analysis: Inject the standards and the sample. The monomeric this compound should elute as a sharp peak. Any oligomers or polymers will typically elute earlier (if size exclusion is a factor on the specific column) or as broader peaks, or may not elute at all if they are insoluble or strongly retained.

  • Data Interpretation: Quantify the monomer peak against the calibration curve. A decrease in the area of the monomer peak over time in a stability study indicates degradation or polymerization. The appearance of new, broader peaks can indicate the formation of oligomers.

Protocol 2: Detection of Polymerization by FTIR

This protocol describes how to use FTIR to qualitatively detect the polymerization of this compound.

Objective: To identify changes in the chemical structure indicative of polymerization.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Background Spectrum: Acquire a background spectrum with a clean ATR crystal.

  • Sample Spectrum: Place a small amount of the this compound sample directly on the ATR crystal and acquire the spectrum.

  • Data Interpretation:

    • Monomer: The spectrum of the monomer will show characteristic peaks for the vinyl group (e.g., C=C stretch around 1620 cm⁻¹ and vinyl C-H bends around 960-990 cm⁻¹).

    • Polymer: As polymerization occurs, the intensity of the vinyl peaks will decrease. Changes in the fingerprint region (below 1500 cm⁻¹) may also be observed due to the formation of the polymer backbone. By comparing the spectrum of a stored sample to that of a fresh, high-purity standard, the extent of polymerization can be qualitatively assessed.

Protocol 3: Thermal Stability Analysis by DSC

This protocol outlines the use of DSC to determine the thermal stability and detect the presence of polymer in this compound.

Objective: To measure the glass transition temperature (Tg) of any polymer present and to observe the exothermic polymerization event.

Instrumentation:

  • Differential Scanning Calorimeter (DSC).

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the this compound sample (5-10 mg) into an aluminum DSC pan and seal it.

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., 0°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature above the expected polymerization temperature (e.g., 250°C).

  • Data Interpretation:

    • Glass Transition (Tg): The presence of a step-change in the heat flow curve is indicative of a glass transition, which confirms the presence of an amorphous polymer. The temperature at which this occurs is the Tg.[4]

    • Polymerization Exotherm: A broad exothermic peak indicates the occurrence of polymerization during the DSC scan. The onset temperature of this exotherm can be an indicator of the thermal stability of the monomer.

    • Melting Endotherm: A sharp endothermic peak will be observed at the melting point of the monomeric this compound. The presence of polymer can broaden this peak and lower the melting point.

By implementing these troubleshooting and analytical procedures, researchers can ensure the quality and reliability of their this compound for use in their experiments.

References

Side reactions of phenyl vinyl sulfone with amino acids other than cysteine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenyl vinyl sulfone (PVS) and similar vinyl sulfone-based reagents. The focus is on addressing potential side reactions with amino acids other than cysteine, a critical consideration for ensuring the selectivity of covalent inhibitors and bioconjugation agents.

Frequently Asked Questions (FAQs)

Q1: this compound is described as a cysteine-selective reagent. Does it react with other amino acids?

A1: While this compound (PVS) exhibits a strong preference for reacting with the thiol group of cysteine residues, it is not entirely specific. Under certain conditions, PVS can undergo Michael addition reactions with the side chains of other nucleophilic amino acids, most notably lysine and histidine.[1][2] The selectivity of the reaction is highly dependent on the pH of the reaction medium.

Q2: What are the primary off-target amino acids for this compound?

A2: The primary off-target amino acids for PVS are lysine and histidine.[1][2] The ε-amino group of lysine and the imidazole ring of histidine can act as nucleophiles and attack the vinyl group of PVS, leading to the formation of covalent adducts.

Q3: How does pH influence the reactivity of this compound with different amino acids?

A3: pH is a critical factor in determining the selectivity of PVS. The reactivity of each amino acid side chain is dependent on its protonation state, which is governed by its pKa value.

  • Cysteine: The thiol group of cysteine has a pKa of approximately 8.3-8.6. As the pH approaches and exceeds this value, the more nucleophilic thiolate anion is formed, leading to a rapid reaction with PVS. Significant reactivity is still observed at physiological pH (around 7.4).

  • Lysine: The ε-amino group of lysine has a pKa of around 10.5. Therefore, it is predominantly protonated and non-nucleophilic at neutral pH. Reaction with PVS becomes more favorable at alkaline pH (typically pH 9 and above) where the amino group is deprotonated.[1]

  • Histidine: The imidazole side chain of histidine has a pKa of approximately 6.0. It can therefore act as a nucleophile at physiological pH.

Q4: How do the reaction rates of PVS with cysteine, lysine, and histidine compare?

A4: At comparable pKa values and under similar steric environments, vinyl sulfones react significantly faster with thiols (cysteine) than with amines (lysine).[1] It has been reported that thiols can be up to 280 times more reactive than amino groups.[1] The reaction with histidine is generally slower than with cysteine at physiological pH.

Troubleshooting Guides

Issue 1: My PVS-based inhibitor shows off-target effects in cellular assays, but is selective in biochemical assays.

  • Possible Cause: The pH environment in your cellular assay (e.g., in specific subcellular compartments) may be different from your biochemical assay buffer, leading to the reaction of your compound with lysine or histidine residues on off-target proteins.

  • Troubleshooting Steps:

    • Analyze Local pH: Consider the potential for localized pH changes within the cell that might favor off-target reactions.

    • pH-Dependency Study: Perform your biochemical assays in a range of pH buffers (e.g., pH 6.0, 7.4, and 8.5) to assess the pH-dependent selectivity of your inhibitor.

    • Proteomic Profiling: Employ chemoproteomic techniques, such as activity-based protein profiling (ABPP), to identify the off-target proteins in cell lysates. This involves using a tagged version of your PVS compound to pull down and identify its binding partners via mass spectrometry.[3][4]

Issue 2: I am observing unexpected adducts in my mass spectrometry analysis of a PVS-modified protein.

  • Possible Cause: You may be observing adducts of PVS with lysine or histidine residues in addition to the expected cysteine adducts.

  • Troubleshooting Steps:

    • Calculate Mass Shifts: Determine the theoretical mass increase for PVS adducts on lysine and histidine and search for these in your mass spectrometry data. The mass of the PVS molecule is 168.22 g/mol .

    • Tandem MS (MS/MS) Analysis: Perform MS/MS analysis on the peptides with unexpected mass shifts to pinpoint the exact site of modification. The fragmentation pattern will reveal which amino acid is covalently modified.

    • Control Reactions: Incubate PVS with individual amino acids (cysteine, lysine, and histidine) or model peptides containing these residues under your experimental conditions. Analyze the products by mass spectrometry to confirm the formation and fragmentation patterns of the different adducts.

Data Presentation

Table 1: Comparative Reactivity of this compound with Nucleophilic Amino Acids

Amino AcidNucleophilic GrouppKa of Side ChainOptimal pH for ReactionRelative Reactivity (Qualitative)
Cysteine Thiol (-SH)~8.3 - 8.6Neutral to Alkaline (≥ 7.4)Very High
Histidine Imidazole~6.0Neutral (around 7.0-7.4)Moderate
Lysine ε-Amino (-NH₂)~10.5Alkaline (≥ 9.0)Low to Moderate

Note: Relative reactivity is a qualitative assessment based on available literature. Actual reaction rates will depend on specific experimental conditions, including temperature, solvent, and the steric accessibility of the amino acid residue in a protein.

Experimental Protocols

Protocol 1: HPLC-MS Analysis of PVS-Amino Acid Adducts

This protocol outlines a general method for reacting PVS with individual amino acids and analyzing the products by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

  • Reaction Setup:

    • Prepare 10 mM stock solutions of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile).

    • Prepare 100 mM stock solutions of L-cysteine, L-lysine, and L-histidine in an appropriate aqueous buffer.

    • For each amino acid, set up reactions in separate microcentrifuge tubes at three different pH values: 6.0 (e.g., MES buffer), 7.4 (e.g., phosphate buffer), and 8.5 (e.g., borate buffer).

    • To each tube, add the amino acid solution to a final concentration of 10 mM and PVS to a final concentration of 1 mM.

    • Incubate the reactions at room temperature for a defined period (e.g., 1, 4, and 24 hours).

  • Sample Preparation for HPLC-MS:

    • At each time point, quench the reaction by adding an equal volume of 0.1% formic acid in water.

    • Centrifuge the samples to pellet any precipitate.

    • Transfer the supernatant to HPLC vials.

  • HPLC-MS Conditions:

    • Column: A reverse-phase C18 column (e.g., 50 mm x 4.6 mm, 3.5 µm particle size) is suitable for separating the reactants and products.[5]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes is a good starting point.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV detection at 214 nm and 254 nm.

    • Mass Spectrometry: Use an electrospray ionization (ESI) source in positive ion mode. Scan a mass range that includes the expected masses of the reactants and the PVS-amino acid adducts.

  • Data Analysis:

    • Integrate the peak areas from the UV chromatogram to quantify the consumption of reactants and the formation of products over time.

    • Extract ion chromatograms for the expected m/z values of the PVS-amino acid adducts to confirm their presence.

Protocol 2: Mass Spectrometry-Based Identification of Off-Target Adducts on a Protein

This protocol provides a workflow for identifying PVS adduction sites on a target protein.

  • Protein Modification:

    • Incubate your protein of interest with PVS at a desired molar ratio (e.g., 1:1, 1:5, 1:10 protein to PVS) in a suitable buffer (e.g., PBS, pH 7.4) for a set time (e.g., 2 hours at room temperature).

    • Include a control sample of the protein without PVS.

  • Sample Preparation for Proteomics:

    • Remove excess, unreacted PVS by buffer exchange using a desalting column or dialysis.

    • Denature the protein by adding urea to a final concentration of 8 M.

    • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate the free cysteines with iodoacetamide (this step is to block the intended target and simplify the analysis of off-target reactions, but can be omitted if cysteine adducts are also of interest).

    • Dilute the sample to reduce the urea concentration to below 2 M.

    • Digest the protein into peptides using a protease such as trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a nano-flow HPLC system.

    • Use a data-dependent acquisition (DDA) method where the mass spectrometer automatically selects the most abundant peptide ions for fragmentation (MS/MS).

  • Data Analysis:

    • Use a proteomics database search engine (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS spectra against the sequence of your target protein.

    • In the search parameters, specify a variable modification corresponding to the mass of PVS (168.04 Da) on cysteine, lysine, and histidine residues.

    • Analyze the search results to identify peptides that contain the PVS modification and determine the specific amino acid residues that are modified.

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_product Product PVS This compound (PVS) MichaelAddition Michael Addition PVS->MichaelAddition AminoAcid Nucleophilic Amino Acid (Cys, Lys, His) AminoAcid->MichaelAddition Adduct Covalent Adduct MichaelAddition->Adduct

Caption: Michael addition reaction of PVS with a nucleophilic amino acid.

Experimental_Workflow cluster_incubation Step 1: Incubation cluster_digestion Step 2: Proteolytic Digestion cluster_analysis Step 3: Analysis cluster_identification Step 4: Identification Incubate Incubate Protein with PVS Digest Denature, Reduce, Alkylate, and Digest with Trypsin Incubate->Digest LCMS LC-MS/MS Analysis Digest->LCMS Search Database Search for PVS-modified Peptides LCMS->Search

Caption: Workflow for identifying PVS adducts on a protein.

Troubleshooting_Logic Start Unexpected Mass Shift Observed in MS CheckMass Calculate Theoretical Mass of PVS Adducts on Lys and His Start->CheckMass Compare Does Observed Mass Match Theoretical Mass? CheckMass->Compare MSMS Perform MS/MS Analysis to Confirm Site of Modification Compare->MSMS Yes NoMatch Consider Other Potential Modifications or Impurities Compare->NoMatch No End Off-Target Adduct Identified MSMS->End

Caption: Troubleshooting logic for unexpected mass shifts.

References

How to improve the yield of phenyl vinyl sulfone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of phenyl vinyl sulfone synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-documented method is a two-step synthesis. The first step involves the formation of phenyl vinyl sulfide, which is then oxidized in the second step to yield this compound.[1][2] A common route to phenyl vinyl sulfide is the reaction of thiophenol with 1,2-dibromoethane in the presence of a base like sodium ethoxide.[1][2] The subsequent oxidation is typically achieved using reagents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).[1][2]

Q2: My yield of phenyl vinyl sulfide is low, and I'm observing significant byproduct formation. What could be the cause?

A2: A common side reaction in the synthesis of phenyl vinyl sulfide from thiophenol and a dihaloethane is the formation of 1,2-bis(phenylthio)ethane.[1] This occurs when a second molecule of thiophenolate displaces the remaining halide from the intermediate. To minimize this, an "inverse addition" procedure, where the sodium thiophenolate solution is added to an excess of 1,2-dibromoethane, can be employed.[1]

Q3: I am having trouble with the oxidation of phenyl vinyl sulfide to the sulfone. The reaction seems incomplete. How can I improve this step?

A3: Incomplete oxidation is a common issue. To drive the reaction to completion, consider the following:

  • Increase the amount of oxidizing agent: Using a stoichiometric excess (e.g., 2.2 to 3.0 equivalents) of the oxidizing agent, such as hydrogen peroxide, can ensure the complete conversion of the sulfide to the sulfone.[3]

  • Adjust the reaction temperature: While some oxidations proceed at room temperature, others may require gentle heating to achieve a reasonable rate. For hydrogen peroxide-based oxidations, a temperature range of 40-60°C can improve the reaction rate without causing significant decomposition.[3] Always monitor the reaction for potential exotherms, especially when heating.[2]

Q4: Are there alternative, higher-yielding methods for synthesizing this compound?

A4: Yes, alternative routes have been developed to improve yields and simplify the process.

  • One reported method utilizes thiophenol and ethylene oxide to form an intermediate that is then dehydrated with concentrated sulfuric acid, achieving a yield of 92%.[4]

  • Another efficient, catalyst-free method involves the reaction of commercially available sulfinic acid sodium salts with dibromides in N,N-dimethylformamide (DMF) at 80°C.[5][6]

Q5: During the final elimination step to form the vinyl group, I'm observing polymerization of the product. How can this be prevented?

A5: Polymerization of the final product, this compound, can significantly reduce the yield of the desired monomer. An improved process has been developed that involves the dehydrochlorination of 2-chloroethyl phenyl sulfone using diisopropylamine in an aprotic solvent like ethyl acetate at a controlled temperature (-10 to 25 °C). This method is reported to effectively control polymerization and reduce impurities.[7]

Q6: How can I monitor the progress of the oxidation reaction?

A6: Thin-layer chromatography (TLC) is an effective technique for monitoring the conversion of phenyl vinyl sulfide to this compound. The sulfone is significantly more polar than the sulfide and will, therefore, have a lower Rf value on the TLC plate. By comparing the reaction mixture spot to spots of the starting material and a pure sulfone standard (if available), you can track the disappearance of the sulfide and the appearance of the sulfone.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Yield of Phenyl Vinyl Sulfide Formation of 1,2-bis(phenylthio)ethane byproduct.Employ an inverse addition method: add the sodium thiophenolate solution to an excess of 1,2-dibromoethane.[1]
Incomplete Oxidation to this compound Insufficient oxidizing agent.Increase the molar equivalents of the oxidizing agent (e.g., 2.2-3.0 eq. of H₂O₂).[3]
Low reaction temperature.Gradually increase the reaction temperature (e.g., 40-60°C for H₂O₂ oxidations), while carefully monitoring for exotherms.[3]
Product Polymerization During Elimination Harsh reaction conditions (e.g., strong base, high temperature).Use a milder base such as diisopropylamine in an aprotic solvent at a controlled, lower temperature (-10 to 25 °C).[7]
Difficulty in Purifying the Final Product Presence of starting materials or sulfoxide intermediate due to incomplete reaction.Ensure the reaction has gone to completion using TLC. If necessary, adjust reaction conditions (time, temperature, reagent stoichiometry) to drive the reaction further. Consider purification by recrystallization or column chromatography.[3]

Data Presentation

Table 1: Comparison of Phenyl Vinyl Sulfide Synthesis Yields

Reactants Base/Solvent Conditions Yield Reference
Thiophenol, 1,2-DibromoethaneSodium Ethoxide/EthanolReflux, 8 hr50-65%[1]

Table 2: Comparison of this compound Synthesis Yields (from Phenyl Vinyl Sulfide)

Oxidizing Agent Solvent Conditions Yield Reference
m-Chloroperbenzoic Acid (m-CPBA)Dichloromethane-78°C to 30°C74-78%[1]
Hydrogen Peroxide (30%)Glacial Acetic AcidReflux74-78%[2]

Table 3: Alternative High-Yield Synthesis of this compound Precursor

Reactants Conditions Yield Reference
Thiophenol, Ethylene OxideStep 1: 40°C; Step 2 (with H₂SO₄): 140°C92%[4]

Experimental Protocols

Protocol 1: Synthesis of Phenyl Vinyl Sulfide [1]

  • In a 1-L three-necked flask, prepare sodium ethoxide by adding 23 g of sodium metal to 400 mL of ethanol under a nitrogen atmosphere.

  • Once the sodium has completely reacted, add 110 g of benzenethiol to the sodium ethoxide solution over 15-20 minutes.

  • Transfer this solution via cannula over 45 minutes to a stirred solution of 272 g of 1,2-dibromoethane in 28 mL of ethanol at 25-30°C.

  • Stir the mixture under nitrogen for 30 minutes.

  • Add additional ethanolic sodium ethoxide (prepared from 40 g of sodium in 800 mL of ethanol) and stir at reflux for 8 hours.

  • After cooling, add 750 mL of benzene and 750 mL of water.

  • Separate the organic layer, wash with water and brine, and concentrate by rotary evaporation.

  • Distill the resulting oil to obtain phenyl vinyl sulfide (yield: 50-65%).

Protocol 2: Oxidation of Phenyl Vinyl Sulfide to this compound with m-CPBA [1]

  • In a 500-mL three-necked flask, dissolve 20 g of phenyl vinyl sulfide in 250 mL of dichloromethane.

  • Cool the solution to -78°C.

  • Add a solution of 25.4 g of m-chloroperbenzoic acid in 200 mL of dichloromethane dropwise over 30 minutes.

  • Stir the mixture and allow it to warm to room temperature for 1 hour in a 30°C water bath.

  • Pour the mixture into 300 mL of saturated sodium bicarbonate solution and extract with dichloromethane.

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent by rotary evaporation to afford this compound (yield: 74-78%). Recrystallization from hexane can be performed for further purification.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Sulfide Formation cluster_step2 Step 2: Oxidation thiophenol Thiophenol sulfide_reagents Sodium Ethoxide Ethanol thiophenol->sulfide_reagents dibromoethane 1,2-Dibromoethane dibromoethane->sulfide_reagents phenyl_vinyl_sulfide Phenyl Vinyl Sulfide sulfide_reagents->phenyl_vinyl_sulfide Reflux oxidant m-CPBA or H₂O₂ phenyl_vinyl_sulfide->oxidant phenyl_vinyl_sulfone This compound oxidant->phenyl_vinyl_sulfone

Caption: Two-step synthesis of this compound.

Troubleshooting_Workflow start Low Phenyl Vinyl Sulfone Yield check_step Which step has low yield? start->check_step sulfide_formation Sulfide Formation (Step 1) check_step->sulfide_formation Step 1 oxidation Oxidation (Step 2) check_step->oxidation Step 2 sulfide_issue Side reaction forming 1,2-bis(phenylthio)ethane? sulfide_formation->sulfide_issue oxidation_issue Incomplete Reaction? oxidation->oxidation_issue sulfide_solution Use inverse addition: Add thiophenolate to excess dibromoethane. sulfide_issue->sulfide_solution Yes oxidation_solution1 Increase equivalents of oxidizing agent. oxidation_issue->oxidation_solution1 Yes oxidation_solution2 Increase reaction temperature. oxidation_issue->oxidation_solution2 Yes

Caption: Troubleshooting workflow for low yield.

References

Troubleshooting low labeling efficiency with phenyl vinyl sulfone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phenyl vinyl sulfone labeling. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and optimize their labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemical principle of this compound labeling?

This compound is an electrophilic compound that reacts with nucleophilic residues on proteins through a Michael-type addition reaction. This process forms a stable, covalent thioether bond, primarily with the thiol group of cysteine residues. The high selectivity for cysteines is achieved under controlled pH conditions.

Q2: Which amino acid residues does this compound react with?

This compound exhibits high selectivity for cysteine residues.[1][2] However, its reactivity is pH-dependent. At higher pH levels (e.g., above 9.0), it can also react with other nucleophilic residues like lysines, although at a slower rate.[1] Generally, other amino acids are not considered reactive under typical labeling conditions.[1]

Troubleshooting Guide: Low Labeling Efficiency

Low labeling efficiency is a common challenge in bioconjugation. The following sections address specific issues you might encounter during your experiments with this compound.

Problem 1: Little to no labeling is observed.

There are several potential reasons for a complete lack of labeling. The following troubleshooting workflow can help you identify the root cause.

G start Start: Low/No Labeling check_buffer Are there interfering substances in your buffer (e.g., Tris, glycine, excess thiols)? start->check_buffer check_ph Is the reaction pH optimal for your target residue? check_buffer->check_ph No change_buffer Action: Use a non-interfering buffer like PBS. check_buffer->change_buffer Yes check_cysteine Is the target cysteine residue accessible and reduced? check_ph->check_cysteine No adjust_ph Action: Adjust pH to 7.0-9.0 for cysteine labeling. check_ph->adjust_ph Yes check_reagent Is the molar ratio of phenyl vinyl sulfone to protein sufficient? check_cysteine->check_reagent No reduce_protein Action: Reduce disulfide bonds with TCEP prior to labeling. Consider denaturation if cysteine is buried. check_cysteine->reduce_protein Yes check_solubility Did the protein or reagent precipitate during the reaction? check_reagent->check_solubility No optimize_ratio Action: Increase the molar excess of this compound (e.g., 10-40 fold). check_reagent->optimize_ratio Yes no_solution Consult Further check_solubility->no_solution No adjust_solubility Action: Add a small amount of an organic co-solvent like DMSO (up to 20%). check_solubility->adjust_solubility Yes end Solution Found change_buffer->end adjust_ph->end reduce_protein->end optimize_ratio->end adjust_solubility->end

Caption: Troubleshooting workflow for low labeling efficiency.

Problem 2: Labeling efficiency is inconsistent between experiments.

Inconsistent results often point to subtle variations in experimental conditions.

Potential Cause Recommended Solution
Buffer Preparation Ensure buffers are freshly prepared and the pH is verified for each experiment. Avoid using buffers that contain primary or secondary amines like Tris or glycine, as these can compete with the labeling reaction.[3]
Reagent Stability While this compound is relatively stable, prepare stock solutions fresh in an anhydrous solvent like DMSO or DMF and store them properly. Avoid repeated freeze-thaw cycles.
Protein Handling Ensure consistent protein concentration and handling. The presence of reducing agents from purification steps should be controlled.
Reaction Time and Temperature Standardize incubation times and temperatures. Longer incubation times (e.g., up to 24 hours at 4°C) may improve labeling for less reactive proteins.[4]

Key Experimental Protocols

General Protein Labeling Protocol with this compound

This protocol provides a starting point for labeling your protein of interest. Optimization may be required.

  • Buffer Preparation: Prepare a suitable reaction buffer, such as 10 mM sodium phosphate, 150 mM NaCl, pH 7.0-7.2.[5] Ensure the buffer is free of interfering nucleophiles.[5]

  • Protein Preparation:

    • Dissolve your protein in the reaction buffer to a concentration of 1 mg/mL.[5]

    • If your protein contains disulfide bonds that need to be labeled, add a 10-20 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 1 hour at room temperature. TCEP is recommended as it does not need to be removed prior to labeling. If using DTT, it must be removed by dialysis or gel filtration before adding the this compound reagent.

  • Labeling Reaction:

    • Prepare a stock solution of this compound in DMSO or DMF.

    • Add the this compound stock solution to the protein solution to achieve the desired molar coupling ratio. A starting point of 10:1 to 40:1 (label:protein) is recommended.[5]

    • Incubate the reaction for 2 hours at room temperature (18-25°C) in the dark.[5]

  • Purification: Remove excess, unreacted this compound using size exclusion chromatography (e.g., Sephadex G-25) or dialysis.

Optimizing Reaction Conditions
Parameter Recommendation Rationale
pH For cysteine labeling, maintain a pH between 7.0 and 9.0.[1][6]The thiol group of cysteine is more nucleophilic in its deprotonated (thiolate) state, which is favored at a pH above its pKa.
Molar Coupling Ratio Empirically test ratios from 10:1 to 40:1 (label:protein).[5]The optimal ratio depends on the number of available cysteines and their accessibility.
Protein Concentration A concentration of at least 0.1 mg/mL is recommended.[5]Lower concentrations may require longer incubation times or higher molar ratios of the label.[5]
Temperature Room temperature (18-25°C) is generally sufficient.Higher temperatures can risk protein denaturation.
Incubation Time A standard time is 2 hours.[5] This can be extended if labeling is inefficient.

Reaction Mechanism and Pathway

The reaction of this compound with a cysteine residue proceeds via a Michael addition, as illustrated below.

G cluster_0 Reaction Pathway PVS This compound (Electrophile) Intermediate Thiolate Attack PVS->Intermediate + Protein-SH (pH 7-9) Cys Protein-Cysteine (Nucleophile) Cys->Intermediate Product Stable Thioether Bond Intermediate->Product Protonation

Caption: Reaction of this compound with a cysteine residue.

This reaction is highly efficient and forms a stable covalent bond, making this compound an excellent choice for creating stable bioconjugates.[6]

References

Managing the stability of phenyl vinyl sulfone in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the stability and reactivity of phenyl vinyl sulfone (PVS) in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for in research?

This compound (PVS) is an organic compound featuring a vinyl group attached to a phenylsulfonyl group.[1][2] This structure makes it an excellent Michael acceptor, a class of compounds that readily reacts with nucleophiles.[1] In biochemical and pharmaceutical research, PVS is primarily used for:

  • Bioconjugation: Covalently linking molecules to proteins, peptides, or other biomolecules, particularly at cysteine residues.[3]

  • Enzyme Inhibition: Acting as an irreversible inhibitor for certain enzymes, notably cysteine proteases.[4]

  • Organic Synthesis: Serving as a versatile building block in various chemical reactions.[5]

Q2: How does this compound react with biomolecules in aqueous buffers?

PVS reacts with nucleophilic functional groups on biomolecules through a Michael-type addition reaction.[3] The most common target in proteins is the thiol group (-SH) of cysteine residues. The reaction proceeds readily under physiological or slightly alkaline conditions (pH 7-8.5) to form a very stable thioether bond.[3][6] Other nucleophiles, such as the amine groups (-NH2) on lysine residues or the imidazole group of histidine, can also react, but the reaction with thiols is generally faster and more specific, especially at near-neutral pH.[6]

Q3: What are the advantages of using this compound over other reagents like maleimides for thiol conjugation?

While both PVS and maleimides are used for thiol-specific bioconjugation, PVS offers a key advantage in the stability of the resulting linkage. The thioether bond formed from the reaction of PVS with a thiol is highly stable and not prone to reversal or exchange reactions.[7] In contrast, the thiosuccinimide linkage formed from maleimides can undergo retro-Michael reactions, leading to dissociation of the conjugate, particularly in the presence of other thiols. Additionally, vinyl sulfones are generally more stable to hydrolysis in aqueous solutions compared to maleimides.[8]

Q4: What is the stability of this compound in aqueous buffers?

While this compound is generally considered stable, its stability in aqueous buffers is dependent on pH, temperature, and the presence of nucleophiles.[5][9] At neutral to slightly acidic pH, PVS is relatively stable. However, in alkaline conditions, the rate of reaction with water (hydrolysis) or other nucleophiles present in the buffer (e.g., Tris) can increase.

Quantitative data on the half-life of this compound in various aqueous buffers is not extensively documented in publicly available literature. Therefore, it is highly recommended that researchers determine the stability of PVS in their specific buffer system and experimental conditions. A protocol for assessing stability is provided in the "Experimental Protocols" section of this guide.

Q5: How should I prepare and store stock solutions of this compound?

This compound is a solid at room temperature and is soluble in many common organic solvents.

  • Preparation: It is recommended to prepare a concentrated stock solution (e.g., 10-100 mM) in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Ensure the container is tightly sealed to prevent moisture absorption. When stored properly, the stock solution should be stable for several months.[10]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in aqueous buffers.

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Reaction Yield Degraded PVS: PVS stock solution may have degraded due to improper storage or repeated freeze-thaw cycles.Prepare a fresh stock solution of PVS in dry DMSO or DMF.
Inactive Biomolecule: The nucleophilic groups on the target biomolecule (e.g., cysteine thiols) may be oxidized or inaccessible.For cysteine conjugation, pre-treat the protein with a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to ensure free thiols are available. Remove the reducing agent before adding PVS.[1]
Incorrect pH: The reaction pH may be too low, resulting in a protonated and less nucleophilic thiol or amine.Ensure the reaction buffer pH is in the optimal range, typically 7.5-8.5 for thiol reactions.[3]
Presence of Interfering Nucleophiles: The buffer itself may contain nucleophiles that compete with the target biomolecule (e.g., Tris buffer, glycine).[1]If possible, perform the reaction in a non-nucleophilic buffer such as phosphate-buffered saline (PBS) or HEPES. If a nucleophilic buffer must be used, a higher excess of PVS may be required.
Precipitation During Reaction Poor Solubility of PVS: Adding a large volume of a concentrated PVS stock in an organic solvent can cause it to precipitate in the aqueous buffer.Add the PVS stock solution to the reaction mixture slowly while vortexing. Keep the final concentration of the organic solvent low (typically <10% v/v).[3]
Biomolecule Instability: The addition of the organic solvent or a change in pH may cause the biomolecule to precipitate.Perform a solvent tolerance test with your biomolecule before the conjugation reaction.
Non-Specific Labeling High pH: At higher pH values (e.g., > 8.5), PVS can react more readily with other nucleophiles like the amine groups of lysine residues.If thiol-specific labeling is desired, perform the reaction at a lower pH (around 7.0-7.5) to favor thiol reactivity over amine reactivity.
High Molar Excess of PVS: Using a very large excess of PVS can increase the likelihood of reaction with less reactive sites.Titrate the molar excess of PVS to find the optimal ratio that provides sufficient labeling of the target site without significant non-specific labeling.

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with this compound

This protocol describes a general method for labeling a protein with PVS at cysteine residues.

Materials:

  • Protein containing free cysteine(s) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound (PVS)

  • Dry, water-miscible organic solvent (e.g., DMSO or DMF)

  • TCEP (Tris(2-carboxyethyl)phosphine) solution (optional, for reducing disulfide bonds)

  • Quenching reagent (e.g., 1 M N-acetylcysteine or β-mercaptoethanol)

  • Purification system (e.g., size-exclusion chromatography column)

Procedure:

  • (Optional) Protein Reduction: If the protein's cysteine residues are in disulfide bonds, incubate the protein with a 10-20 fold molar excess of TCEP for 1 hour at room temperature to generate free thiols.

  • Buffer Exchange: Remove the excess reducing agent by buffer exchange into the reaction buffer (e.g., PBS, pH 7.4) using a desalting column.

  • Prepare PVS Stock Solution: Prepare a 10-100 mM stock solution of PVS in dry DMSO or DMF immediately before use.

  • Conjugation Reaction: Add a 5-20 fold molar excess of the PVS stock solution to the protein solution. Add the PVS solution dropwise while gently stirring to avoid precipitation.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The optimal time should be determined empirically.

  • Quenching: Add a molar excess of a quenching reagent (e.g., N-acetylcysteine to a final concentration of 10-20 mM) to react with any unreacted PVS. Incubate for 30-60 minutes.

  • Purification: Purify the protein conjugate to remove excess PVS and quenching reagent using a suitable method such as size-exclusion chromatography or dialysis.

  • Characterization: Characterize the final conjugate to determine the degree of labeling using techniques like mass spectrometry.

Protocol 2: Assessing the Stability of this compound in an Aqueous Buffer

This protocol outlines a method to determine the hydrolytic stability of PVS in a specific buffer using reverse-phase HPLC.

Materials:

  • This compound (PVS)

  • Dry DMSO or DMF

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • HPLC system with a C18 reverse-phase column

  • Mobile phase (e.g., acetonitrile and water with 0.1% formic acid)[11]

Procedure:

  • Prepare PVS Stock Solution: Prepare a 10 mM stock solution of PVS in dry DMSO.

  • Prepare Buffer Solution: Prepare the aqueous buffer of interest at the desired pH and temperature.

  • Initiate Stability Study: Add a small volume of the PVS stock solution to the buffer to achieve a final concentration of ~100 µM. Ensure the final DMSO concentration is low (e.g., 1%).

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the PVS/buffer solution.

  • HPLC Analysis: Immediately inject the aliquot onto the HPLC system. Monitor the disappearance of the PVS peak over time at a suitable wavelength (e.g., 254 nm).

  • Data Analysis: Plot the peak area of PVS against time. From this data, the half-life (t½) of PVS in the specific buffer and conditions can be calculated.

Visualizations

Michael_Addition cluster_reactants Reactants cluster_product Product PVS This compound Adduct Stable Thioether Adduct PVS->Adduct Michael Addition Nucleophile Nucleophile (e.g., Thiolate) Nucleophile->Adduct

Michael addition of a nucleophile to PVS.

Experimental_Workflow A 1. Protein Preparation (optional reduction) B 2. Buffer Exchange A->B C 3. Add PVS Stock Solution B->C D 4. Incubate C->D E 5. Quench Reaction D->E F 6. Purify Conjugate E->F G 7. Characterize F->G

General workflow for PVS bioconjugation.

Troubleshooting_Flowchart Start Low/No Conjugation Yield CheckPVS Is PVS stock fresh? Start->CheckPVS CheckProtein Are thiols reduced and accessible? CheckPVS->CheckProtein Yes Solution_NewPVS Prepare fresh PVS stock. CheckPVS->Solution_NewPVS No CheckBuffer Is buffer pH optimal (7.5-8.5)? CheckProtein->CheckBuffer Yes Solution_ReduceProtein Use TCEP to reduce disulfides. CheckProtein->Solution_ReduceProtein No CheckInterference Does buffer contain nucleophiles (e.g., Tris)? CheckBuffer->CheckInterference Yes Solution_AdjustpH Adjust buffer pH. CheckBuffer->Solution_AdjustpH No Solution_ChangeBuffer Switch to non-nucleophilic buffer (e.g., PBS). CheckInterference->Solution_ChangeBuffer Yes

Troubleshooting low yield in PVS conjugations.

References

Addressing non-specific binding of phenyl vinyl sulfone probes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals working with phenyl vinyl sulfone (PVS) probes. PVS probes are valuable tools for activity-based protein profiling (ABPP) that form covalent bonds, primarily with cysteine residues, enabling the study of enzyme function and inhibitor screening. However, their electrophilic nature can sometimes lead to non-specific binding, complicating data interpretation. This resource offers solutions to mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a problem with PVS probes?

Non-specific binding refers to the interaction of a PVS probe with proteins or other biomolecules that are not its intended target. This can occur through hydrophobic interactions, charge-based interactions, or reaction with other nucleophilic residues besides the target cysteine.[1] Non-specific binding is problematic because it can lead to false-positive signals, making it difficult to distinguish between true targets and off-targets, thereby complicating the analysis of protein function and inhibitor specificity.

Q2: What are the most common causes of high non-specific binding with PVS probes?

Several factors can contribute to high non-specific binding:

  • Probe Concentration: Using a probe concentration that is too high can increase the likelihood of off-target reactions.

  • Incubation Time: Longer incubation times can lead to the accumulation of non-specific labeling.

  • Buffer Conditions: Suboptimal pH and salt concentrations can promote non-specific interactions. For instance, a higher pH can increase the reactivity of other nucleophilic residues like lysine.

  • Insufficient Blocking: Failure to adequately block non-specific binding sites in the proteome can lead to background signal.

Q3: How can I reduce non-specific binding in my experiments?

Several strategies can be employed to minimize non-specific binding:

  • Optimize Probe Concentration and Incubation Time: Perform titration experiments to determine the lowest effective probe concentration and the shortest incubation time that still provides a robust signal for your target of interest.

  • Adjust Buffer Conditions:

    • pH: Maintain a pH between 7.0 and 8.0. While vinyl sulfones can react with lysines at a higher pH, they are more selective for cysteines in this range. A slightly acidic pH of 6.0 has also been used effectively in specific cases.[1]

    • Salt Concentration: Increasing the salt concentration (e.g., 150 mM NaCl) can help to disrupt non-specific charge-based interactions.[1]

  • Use Blocking Agents:

    • Bovine Serum Albumin (BSA): BSA can be added to the lysis buffer to block non-specific protein-binding sites. A common starting concentration is 1% (w/v).

    • Non-ionic Detergents: Surfactants like Tween 20 can help to reduce hydrophobic interactions. A typical concentration is 0.05% to 0.1% (v/v).

  • Include a Pre-clearing Step: Incubating your lysate with beads (e.g., agarose or magnetic) before adding the probe can help to remove proteins that non-specifically bind to the beads.

Troubleshooting Guides

This section provides structured approaches to pinpoint and resolve issues with non-specific binding.

Initial Assessment of Non-Specific Binding

Before extensive troubleshooting, it's crucial to confirm the extent of non-specific binding.

  • Negative Control (No Probe): A sample that has not been treated with the PVS probe should be included in every experiment to assess the background signal from the detection reagents.

  • Non-Reactive Analog Control: Synthesize or obtain a non-reactive analog of your PVS probe where the vinyl group is saturated (e.g., an ethyl sulfone). This control will help differentiate between non-covalent interactions and covalent labeling.

Systematic Troubleshooting Workflow

If initial assessments indicate a high degree of non-specific binding, follow this workflow:

Troubleshooting_Workflow start High Non-Specific Binding Detected optimize_conc Optimize Probe Concentration (Titration Experiment) start->optimize_conc optimize_time Optimize Incubation Time (Time-Course Experiment) optimize_conc->optimize_time buffer_optimization Adjust Buffer Conditions (pH, Salt) optimize_time->buffer_optimization blocking Incorporate Blocking Agents (BSA, Tween 20) buffer_optimization->blocking competitive_assay Perform Competitive Binding Assay blocking->competitive_assay ms_analysis Mass Spectrometry Analysis (Identify Off-Targets) competitive_assay->ms_analysis If specificity is still low end_success Non-Specific Binding Reduced competitive_assay->end_success If specificity is confirmed end_fail Further Optimization Needed ms_analysis->end_fail

Caption: A stepwise workflow for troubleshooting non-specific binding of PVS probes.

Experimental Protocols

Competitive Binding Assay to Confirm Target Engagement

This assay is used to verify that the PVS probe is binding to the intended target in a specific manner. A known inhibitor of the target protein is used to compete with the probe for binding.

Methodology:

  • Prepare Lysates: Prepare cell or tissue lysates as you would for your standard labeling experiment.

  • Pre-incubation with Competitor: Aliquot the lysate into two tubes. To one tube, add the known inhibitor at a concentration 10-100 fold higher than its Ki. To the other tube, add the vehicle (e.g., DMSO) as a control. Incubate for 30 minutes at room temperature.

  • Probe Labeling: Add the PVS probe to both tubes at your optimized concentration. Incubate for the optimized time.

  • Analysis: Analyze the samples by SDS-PAGE and in-gel fluorescence scanning or by western blot using an antibody against your target protein or a tag on your probe (e.g., biotin).

  • Expected Outcome: A significant reduction in the signal from the PVS probe in the sample pre-incubated with the competitor indicates specific binding to the target.

Western Blot Analysis of PVS Probe Labeling

This protocol is used to visualize the labeling of a specific target protein by a PVS probe.

Methodology:

  • Protein Labeling and SDS-PAGE: Label your protein samples with the PVS probe as per your optimized protocol. Separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST).[2]

  • Primary Antibody Incubation: If your probe has a tag (e.g., biotin), incubate the membrane with a primary antibody against that tag (e.g., streptavidin-HRP). If you are looking at a specific protein target, use a primary antibody against that protein. Incubate overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imager.

Mass Spectrometry for Off-Target Identification

This approach is used to identify both the intended targets and the off-targets of your PVS probe on a proteome-wide scale.

Mass_Spec_Workflow start Label Proteome with Biotinylated PVS Probe enrich Enrich Labeled Proteins (Streptavidin Beads) start->enrich digest On-Bead Tryptic Digestion enrich->digest lcms LC-MS/MS Analysis digest->lcms analysis Data Analysis and Protein Identification lcms->analysis end List of On- and Off-Targets analysis->end

Caption: Workflow for identifying protein targets of PVS probes using mass spectrometry.

Methodology:

  • Proteome Labeling: Label your proteome with a biotinylated PVS probe. Include a control sample treated with a non-reactive analog or vehicle.

  • Enrichment: Use streptavidin-coated beads to enrich the biotin-labeled proteins from the lysate.

  • On-Bead Digestion: Thoroughly wash the beads to remove non-specifically bound proteins. Perform an on-bead tryptic digestion to release the peptides from the captured proteins.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the proteins. Compare the proteins identified in the probe-treated sample to the control sample to generate a list of specific binding partners.

Quantitative Data Summary

The following tables provide starting points for optimizing your experimental conditions to reduce non-specific binding. These values may need to be adjusted for your specific system.

Table 1: Recommended Concentration Ranges for Blocking Agents

Blocking AgentRecommended Starting ConcentrationPurpose
Bovine Serum Albumin (BSA)1% (w/v)Blocks non-specific protein binding sites.
Tween 200.05% - 0.1% (v/v)Reduces non-specific hydrophobic interactions.

Note: The effectiveness of BSA can depend on its purity and whether it is fatty acid-free.[2]

Table 2: General Optimization Parameters for PVS Probe Labeling

ParameterRecommended RangeRationale
PVS Probe Concentration 1 - 20 µMLower concentrations reduce off-target labeling. Titration is essential.[1]
Incubation Time 15 - 60 minutesShorter times minimize non-specific labeling. A time-course experiment is recommended.
pH 7.0 - 8.0Balances cysteine reactivity with minimizing reaction with other nucleophiles.
NaCl Concentration 150 mMReduces non-specific electrostatic interactions.[1]

References

Technical Support Center: Optimizing Chemoselectivity in Phenyl Vinyl Sulfone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phenyl vinyl sulfone reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the chemoselectivity of their experiments. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to address common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Michael Addition Reactions

Q1: My Michael addition reaction to this compound is resulting in a very low yield or no product. What are the primary factors to investigate?

A1: Low or no product formation in a Michael addition can stem from several critical factors. A systematic evaluation of the following can help pinpoint the issue:

  • Inactive Catalyst or Base: The catalyst or base may be old, improperly stored, or unsuitable for your specific substrates. Ensure your catalyst is active and the base is strong enough to deprotonate the nucleophile effectively.[1]

  • Poor Nucleophile Generation: The nucleophilicity of your starting material is crucial. If using a carbon nucleophile like a malonate ester, ensure the base is sufficient for deprotonation. For thiol additions, the formation of the more nucleophilic thiolate anion is key and is pH-dependent.[1][2][3]

  • Low Reactivity of the Michael Acceptor: While this compound is a good Michael acceptor, steric hindrance near the vinyl group can reduce its reactivity.[1]

  • Suboptimal Temperature: The reaction may require a specific temperature to overcome the activation energy barrier. Reactions run at too low a temperature may not proceed, while excessively high temperatures can lead to side reactions and decomposition.[1]

  • Solvent Effects: The choice of solvent can significantly impact reaction rates and selectivity. Aprotic solvents are generally preferred for many Michael additions.[4][5]

Q2: I am observing the formation of multiple products, including a bis-adduct. How can I prevent this double addition?

A2: The formation of a bis-adduct, where the initial Michael adduct acts as a nucleophile and reacts with a second molecule of this compound, is a common side reaction.[1] To minimize this:

  • Control Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess of the nucleophile relative to the this compound can help ensure the complete consumption of the Michael acceptor before it can react with the product.

  • Slow Addition: Add the this compound slowly to the reaction mixture containing the nucleophile. This maintains a low concentration of the vinyl sulfone, favoring the reaction with the more abundant initial nucleophile over the product adduct.

  • Lower Temperature: Running the reaction at a lower temperature can sometimes reduce the rate of the second addition more than the first, improving selectivity.

Q3: My reaction is yielding a significant amount of polymer. How can I suppress the polymerization of this compound?

A3: this compound can undergo anionic polymerization, especially in the presence of strong bases or nucleophiles.[1] To prevent this:

  • Use a Weaker Base: If possible, use the weakest base necessary to deprotonate your nucleophile. Strong bases can initiate polymerization.

  • Lower Temperature: Polymerization often has a higher activation energy than the desired Michael addition. Running the reaction at a lower temperature can significantly reduce the rate of polymerization.

  • Control Reactant Concentrations: High concentrations of the vinyl sulfone can favor polymerization. Maintain a lower concentration by slow addition of the vinyl sulfone to the reaction mixture.

  • Add a Radical Inhibitor: Although less common for Michael additions, if radical-initiated polymerization is suspected (e.g., under photochemical conditions), adding a radical inhibitor like hydroquinone may be beneficial.

Chemoselectivity with Multifunctional Nucleophiles

Q4: I am reacting a molecule with both a thiol and an amine group (an amino thiol) with this compound. How can I achieve selective addition to the thiol group?

A4: Thiols are generally more nucleophilic towards soft electrophiles like this compound than amines, especially at neutral or slightly acidic pH where the amine is protonated and non-nucleophilic. To favor the sulfa-Michael addition:

  • pH Control: Maintain the reaction pH below 8. At this pH, a significant portion of the thiol exists as the highly nucleophilic thiolate anion, while the amine is largely protonated and non-nucleophilic.

  • Protecting Groups: If pH control is not sufficient, protect the amine functionality before the reaction. Common amine protecting groups include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl), which can be removed after the Michael addition.[6][7] The trityl protecting group has also been shown to be effective in reactions with amino aldehydes and vinyl sulfones.[8]

Q5: How can I favor the reaction of an amine over a thiol with this compound?

A5: Selectively reacting the amine in the presence of a thiol is more challenging due to the higher nucleophilicity of the thiolate. However, the following strategies can be employed:

  • Protect the Thiol: Use a thiol-specific protecting group. The S-acetyl group is a common choice as it can be cleaved under mild basic conditions.[9]

  • Reaction Conditions: Under strongly basic conditions, the amine's nucleophilicity is maximized. However, this also favors the thiolate, so this approach often leads to mixtures. Careful optimization of base, solvent, and temperature would be required.

Data on Reaction Conditions and Selectivity

The following tables summarize various reaction conditions for Michael additions to this compound to provide a comparative overview.

Table 1: Organocatalytic Asymmetric Michael Addition of Aldehydes to this compound

Catalyst (mol%)AldehydeSolventTime (h)Yield (%)ee (%)Reference
Silylated biarylprolinol (10)PropanalToluene249298[10]
Silylated biarylprolinol (10)ButanalToluene249598[10]
Silylated biarylprolinol (10)HexanalToluene489098[10]
Silylated biarylprolinol (10)CyclohexanecarboxaldehydeToluene4885>99[10]

Table 2: Asymmetric Michael Addition of Ketones to this compound

Catalyst (mol%)KetoneSolventTime (h)Yield (%)ee (%)Reference
Cinchona alkaloid-derived primary amine (10)CyclohexanoneToluene728595[11]
Cinchona alkaloid-derived primary amine (10)CyclopentanoneToluene728292[11]
Cinchona alkaloid-derived primary amine (10)AcetoneToluene966088[11]

Table 3: Thiol-Michael Addition to Vinyl Sulfones - A Comparative Look

ThiolMichael AcceptorCatalystSolventTimeConversionReference
2'-(phenethyl)thiolThis compound----[12]
2'-(phenethyl)thiolPhenyl vinyl sulfonate ester---~3000x more reactive than N-benzyl vinyl sulfonamides[12]
HexanethiolEthyl vinyl sulfoneDBUDMSO< 30 min>95%[13]
Mercaptopropionic acidPhenyl maleimideDBUDMSO< 30 s100%[14]

Detailed Experimental Protocols

Protocol 1: General Procedure for Asymmetric Michael Addition of an Aldehyde to this compound

This protocol is adapted from the work of Lu and co-workers.[10]

Materials:

  • Silylated biarylprolinol catalyst

  • This compound

  • Aldehyde

  • Toluene (anhydrous)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the silylated biarylprolinol catalyst (0.1 equiv.) in toluene at room temperature, add the aldehyde (1.0 equiv.).

  • After stirring for 5 minutes, add this compound (1.2 equiv.).

  • Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 24-48 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired Michael adduct.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Protocol 2: Synthesis of this compound from Phenyl Vinyl Sulfide

This protocol is based on the procedure from Organic Syntheses.[15]

Materials:

  • Phenyl vinyl sulfide

  • Glacial acetic acid

  • 30% Hydrogen peroxide

  • Ether

  • Water

  • Brine

  • Hexane (for recrystallization)

Procedure:

  • In a 250-mL, three-necked, round-bottomed flask fitted with a magnetic stirrer, condenser, addition funnel, and thermometer, dissolve phenyl vinyl sulfide (19.7 g, 0.145 mol) in 70 mL of glacial acetic acid.

  • Slowly add 30% hydrogen peroxide (56 mL, 0.5 mol) at a rate that maintains a reaction temperature of 70°C.

  • After the addition is complete, heat the reaction mixture at reflux for 20 minutes.

  • Cool the mixture and treat it with 150 mL of ether and 200 mL of water.

  • Separate the organic phase, wash it with 50 mL of water and 50 mL of brine.

  • Concentrate the organic phase at 70°C/0.3 mm for 3 hours to yield 18–19 g (74–78%) of this compound as a colorless solid.

  • For higher purity, recrystallize the solid from hexane to afford colorless crystals.

Visualizing Reaction Pathways and Workflows

Diagram 1: General Workflow for Troubleshooting Low Yield in Michael Additions

G start Low Yield in Michael Addition check_reagents Check Reagents and Catalyst Activity start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions conditions_ok Conditions Optimized? check_conditions->conditions_ok check_side_reactions Analyze for Side Reactions side_reactions_identified Side Reaction Identified? check_side_reactions->side_reactions_identified reagents_ok->check_conditions Yes replace_reagents Replace Reagents/Catalyst reagents_ok->replace_reagents No conditions_ok->check_side_reactions Yes optimize_temp Optimize Temperature and Time conditions_ok->optimize_temp No optimize_solvent Optimize Solvent conditions_ok->optimize_solvent No optimize_base Optimize Base/Catalyst Concentration conditions_ok->optimize_base No address_polymerization Address Polymerization (Lower Temp/Conc.) side_reactions_identified->address_polymerization Polymerization address_bis_addition Address Bis-Addition (Stoichiometry/Slow Addition) side_reactions_identified->address_bis_addition Bis-Addition end_success Improved Yield side_reactions_identified->end_success No/Addressed replace_reagents->start optimize_temp->start optimize_solvent->start optimize_base->start address_polymerization->start address_bis_addition->start

Caption: A logical workflow for troubleshooting low yields in Michael addition reactions.

Diagram 2: Chemoselective Reaction Strategy for Amino Thiols

G cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Intermediates cluster_3 Final Product AminoThiol Amino Thiol (HS-R-NH2) pH_Control pH Control (pH < 8) AminoThiol->pH_Control Protection Amine Protection (e.g., Boc) AminoThiol->Protection PVS This compound FinalProduct Thiol Adduct PVS->FinalProduct Thiolate Selective Thiolate Formation (S⁻-R-NH3⁺) pH_Control->Thiolate ProtectedAmine Protected Amino Thiol (HS-R-NH-Boc) Protection->ProtectedAmine Thiolate->PVS Michael Addition ProtectedAmine->PVS Michael Addition

Caption: Strategies for achieving chemoselective thiol addition with amino thiols.

References

Technical Support Center: Safe Handling and Disposal of Phenyl Vinyl Sulfone Waste

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenyl vinyl sulfone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments, with a focus on safe handling and disposal of waste.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a reactive chemical that presents several hazards. It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and can cause serious eye damage.[1] It may also cause respiratory irritation.[1][2] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: When handling this compound, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Skin Protection: Chemically resistant gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge should be used if working outside a fume hood or if there is a risk of generating dust or aerosols.

Q3: How should I store this compound?

A3: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[2] It should be kept away from incompatible materials, particularly strong oxidizing agents.[2]

Q4: What should I do in case of a spill?

A4: In the event of a this compound spill, follow these steps:

  • Evacuate the immediate area and ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection.

  • For a solid spill, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.

  • For a solution spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Decontaminate the spill area with a suitable solvent or detergent and water. Collect all cleaning materials for hazardous waste disposal.

Q5: Can I dispose of this compound waste down the drain?

A5: No. This compound waste should not be disposed of down the drain. It should be treated as hazardous waste and disposed of through a licensed hazardous waste disposal company.[3] In-lab degradation procedures can be performed to reduce its reactivity before disposal.

Troubleshooting Guides

Issue 1: I have a small amount of this compound waste from my experiment. How can I safely treat it in the lab before disposal?

Solution: You can degrade small quantities of this compound waste in the laboratory using base-catalyzed hydrolysis or oxidation. Below are detailed protocols for each method. It is crucial to perform these procedures in a fume hood with appropriate PPE.

Experimental Protocols for Waste Degradation

Protocol 1: Base-Catalyzed Hydrolysis

This procedure utilizes sodium hydroxide to hydrolyze this compound into less reactive compounds.

Materials:

  • This compound waste

  • Sodium hydroxide (NaOH) solution (2 M)

  • Stir plate and stir bar

  • Round-bottom flask

  • pH paper or pH meter

  • Appropriate waste container

Methodology:

  • Place the this compound waste into a round-bottom flask equipped with a stir bar. If the waste is in a solid form, dissolve it in a minimal amount of a water-miscible organic solvent like acetone or isopropanol.

  • Slowly add a 2 M sodium hydroxide solution to the flask while stirring. A general guideline is to use a 2-fold molar excess of NaOH relative to the estimated amount of this compound.

  • Continue stirring the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm the disappearance of the starting material.

  • Once the reaction is complete (typically after several hours to overnight), neutralize the solution by carefully adding a dilute acid (e.g., 1 M HCl) until the pH is between 6 and 8.

  • The neutralized solution can then be transferred to a properly labeled hazardous waste container for disposal.

Protocol 2: Oxidative Degradation

This method uses an oxidizing agent, such as hydrogen peroxide, to break down the this compound.

Materials:

  • This compound waste

  • Hydrogen peroxide (H₂O₂) solution (30%)

  • Stir plate and stir bar

  • Round-bottom flask

  • Sodium bisulfite (NaHSO₃) solution (10% w/v)

  • Potassium iodide-starch paper (for peroxide testing)

  • Appropriate waste container

Methodology:

  • Place the this compound waste in a round-bottom flask with a stir bar. If solid, dissolve it in a suitable solvent like acetic acid.

  • In a fume hood, carefully add 30% hydrogen peroxide to the solution. The reaction can be exothermic, so add the peroxide in small portions and cool the flask in an ice bath if necessary.

  • Stir the reaction mixture at room temperature. Monitor the degradation by TLC or HPLC.

  • After the reaction is complete, quench any excess hydrogen peroxide by slowly adding a 10% sodium bisulfite solution until a drop of the reaction mixture no longer turns potassium iodide-starch paper blue.

  • Neutralize the solution with a base (e.g., saturated sodium bicarbonate solution) before transferring it to a hazardous waste container.

Issue 2: My in-lab degradation reaction seems to be incomplete. What could be the problem?

Solution: Incomplete degradation can be due to several factors. Refer to the table below for troubleshooting tips.

Potential Cause Troubleshooting Steps
Insufficient Reagent Ensure you are using a sufficient molar excess of the degrading reagent (NaOH or H₂O₂). A 2 to 5-fold excess is a good starting point.
Low Reaction Temperature If the reaction is slow at room temperature, consider gently heating the mixture (e.g., to 40-50 °C) to increase the reaction rate. Always monitor for exotherms.
Poor Solubility If the this compound waste is not fully dissolved, the reaction will be slow. Try using a co-solvent (e.g., acetone, isopropanol for hydrolysis; acetic acid for oxidation) to improve solubility.
Short Reaction Time Some degradation reactions may require longer periods to go to completion. Allow the reaction to proceed overnight and re-analyze.

Visualizations

Experimental Workflow: Base-Catalyzed Hydrolysis of this compound Waste

Workflow for Base-Catalyzed Hydrolysis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Disposal prep1 Place Waste in Flask prep2 Add Stir Bar prep1->prep2 prep3 Dissolve in Solvent (if solid) prep2->prep3 react1 Slowly Add 2M NaOH prep3->react1 react2 Stir at Room Temperature react1->react2 react3 Monitor by TLC/HPLC react2->react3 workup1 Neutralize with 1M HCl (pH 6-8) react3->workup1 workup2 Transfer to Waste Container workup1->workup2

Caption: Workflow for Base-Catalyzed Hydrolysis.

Experimental Workflow: Oxidative Degradation of this compound Waste

Workflow for Oxidative Degradation cluster_prep_ox Preparation cluster_reaction_ox Reaction cluster_workup_ox Workup & Disposal prep_ox1 Place Waste in Flask prep_ox2 Add Stir Bar prep_ox1->prep_ox2 prep_ox3 Dissolve in Acetic Acid (if solid) prep_ox2->prep_ox3 react_ox1 Add 30% H₂O₂ in Portions prep_ox3->react_ox1 react_ox2 Stir at Room Temperature react_ox1->react_ox2 react_ox3 Monitor by TLC/HPLC react_ox2->react_ox3 workup_ox1 Quench with 10% NaHSO₃ react_ox3->workup_ox1 workup_ox2 Neutralize with NaHCO₃ workup_ox1->workup_ox2 workup_ox3 Transfer to Waste Container workup_ox2->workup_ox3

Caption: Workflow for Oxidative Degradation.

Logical Relationship: Hazard Mitigation Strategy

Hazard Mitigation for this compound pvs This compound hazards Inherent Hazards (Toxic, Irritant, Sensitizer) pvs->hazards handling Safe Handling Practices hazards->handling disposal Waste Management hazards->disposal ppe PPE (Gloves, Goggles, Lab Coat) handling->ppe ventilation Engineering Controls (Fume Hood) handling->ventilation degradation In-Lab Degradation (Hydrolysis, Oxidation) disposal->degradation prof_disposal Professional Disposal disposal->prof_disposal

Caption: Hazard Mitigation Strategy.

References

Validation & Comparative

Phenyl Vinyl Sulfone vs. Maleimide: A Comparative Guide for Cysteine Modification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective modification of cysteine residues is a cornerstone of bioconjugation, enabling the creation of antibody-drug conjugates (ADCs), PEGylated proteins, and a variety of other functional biomolecules. Among the arsenal of thiol-reactive reagents, phenyl vinyl sulfone and maleimide stand out as two of the most prominent electrophiles. This guide provides an in-depth, objective comparison of their performance, supported by experimental data, to inform the selection of the optimal reagent for specific research and development needs.

Introduction

The thiol group of cysteine is a prime target for bioconjugation due to its high nucleophilicity and relatively low abundance in proteins, which allows for site-specific modifications. Both this compound and maleimide react with cysteine thiols via a Michael addition mechanism, forming a stable thioether bond. However, the subtle differences in their reactivity, the stability of the resulting conjugate, and their susceptibility to side reactions can have profound implications for the efficacy, safety, and overall success of the final bioconjugate.

Reaction Mechanism and Specificity

Both this compound and maleimide are Michael acceptors that react with the nucleophilic thiol group of cysteine.

Maleimide Reaction: The reaction of a maleimide with a thiol is highly efficient and proceeds rapidly under physiological conditions (pH 6.5-7.5) to form a thiosuccinimide linkage[1]. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity[2].

This compound Reaction: this compound also reacts with thiols via a Michael addition. This reaction is generally selective for thiols over other nucleophilic amino acid side chains, although reactions with lysines can occur at higher pH values (pH > 8.5)[3][4].

Reaction_Mechanisms cluster_maleimide Maleimide Reaction cluster_pvs This compound Reaction M_Struct < > M_Plus + M_Cys Protein-SH M_Arrow -> M_Product < > PVS_Struct < > PVS_Plus + PVS_Cys Protein-SH PVS_Arrow -> PVS_Product < > Experimental_Workflow start Start: Purified Protein reduction Protein Reduction (TCEP) start->reduction reagent_addition Add Cysteine-Reactive Reagent (this compound or Maleimide) reduction->reagent_addition incubation Incubation reagent_addition->incubation quenching Quench Excess Reagent incubation->quenching purification Purification (e.g., SEC) quenching->purification analysis Analysis and Characterization purification->analysis Decision_Logic decision Application Requirement fast_kinetics Fast Reaction Kinetics Needed decision->fast_kinetics Speed high_stability High In Vivo Stability is Critical decision->high_stability Stability maleimide Choose Maleimide fast_kinetics->maleimide pvs Choose this compound high_stability->pvs

References

A Comparative Guide to the Reactivity of Substituted Vinyl Sulfones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vinyl sulfones are a class of organic compounds recognized for their utility as Michael acceptors and their significant potential in medicinal chemistry.[1] Their reactivity towards nucleophiles, particularly thiols, underpins their application as covalent inhibitors of enzymes, such as cysteine proteases.[1][2][3] This guide provides a comparative analysis of the reactivity of various substituted vinyl sulfones, supported by experimental data, to aid in the rational design of targeted therapeutic agents and research probes.

Factors Influencing Vinyl Sulfone Reactivity

The reactivity of the vinyl sulfone moiety is primarily governed by the electrophilicity of the β-carbon, which is influenced by both electronic and steric factors of the substituents.

Electronic Effects: Electron-withdrawing groups attached to the sulfone or the vinyl group increase the electrophilicity of the double bond, thereby enhancing the rate of Michael addition. Conversely, electron-donating groups decrease reactivity.

Steric Hindrance: Bulky substituents near the double bond can impede the approach of a nucleophile, reducing the reaction rate.

The interplay of these factors dictates the overall reactivity profile of a given substituted vinyl sulfone.

Comparative Reactivity Data

The following table summarizes the relative reactivity of different classes of vinyl sulfonyl compounds in Michael addition reactions with thiols. The data highlights the significant impact of the substituent (R) attached to the sulfonyl group.

Vinyl Sulfonyl Compound ClassR GroupRelative ReactivityReference
Phenyl Vinyl Sulfonate EstersOPh~3000x[4]
Vinyl SulfonesPhenyl(baseline)[4]
N-Benzyl Vinyl SulfonamidesNHBn~0.0003x (relative to Phenyl Vinyl Sulfonate Esters)[4]
Ethyl Vinyl SulfoneEthyl~7x faster than Hexyl Acrylate[5][6]

Note: The relative reactivities are approximate and can vary based on specific reaction conditions.

The data clearly indicates that phenyl vinyl sulfonate esters are significantly more reactive than vinyl sulfones and vinyl sulfonamides.[4] This enhanced reactivity is attributed to the strong electron-withdrawing nature of the phenoxy group. In a direct comparison with another common Michael acceptor, ethyl vinyl sulfone (EVS) reacts with hexanethiol (HT) approximately seven times faster than hexyl acrylate (HA).[5][6]

Experimental Protocols

General Synthesis of Substituted Vinyl Sulfones

A common method for the synthesis of vinyl sulfones involves the reaction of a Grignard reagent with a suitable sulfonyl-containing compound.[7]

Materials:

  • Anhydrous Tetrahydrofuran (THF)

  • Substituted sulfonyl compound (e.g., phenyl vinyl sulfone precursor)

  • Grignard reagent (2 equivalents)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the substituted sulfonyl compound (1 mmol) in anhydrous THF (10-20 mL).

  • Cool the solution in an ice bath.

  • Add the Grignard reagent (2 equivalents) dropwise to the cooled solution.

  • Stir the reaction mixture for 15 minutes in the ice bath.

  • Quench the reaction by adding a saturated NH₄Cl solution.

  • Extract the product with EtOAc (3 x 10 mL).

  • Combine the organic phases and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate it under vacuum.

  • Purify the residue by flash column chromatography on silica gel.[7]

Kinetic Analysis of Thiol-Michael Addition using NMR Spectroscopy

The kinetics of the reaction between a vinyl sulfone and a thiol can be monitored by ¹H NMR spectroscopy by observing the change in the concentration of reactants and products over time.[8]

Materials:

  • Substituted vinyl sulfone

  • Thiol (e.g., 2-phenylethanethiol)

  • Deuterated solvent (e.g., d₄-MeOD)

  • NMR spectrometer

Procedure:

  • Prepare a solution of the vinyl sulfone (e.g., 10 mM) and the thiol (e.g., 78 mM) in the deuterated solvent.

  • Acquire ¹H NMR spectra at regular time intervals.

  • Integrate the resonance signals corresponding to specific protons of the vinyl sulfone (e.g., NCH₃ or SCH₃ substituents) and the product.

  • Plot the concentration of the vinyl sulfone as a function of time to determine the reaction kinetics.[8]

Kinetic Analysis of Thiol-Michael Addition using UV-Visible Spectroscopy

UV-Visible spectroscopy can be used to monitor the reaction kinetics if there is a change in the absorbance of the reactants or products during the reaction.[9][10][11]

Materials:

  • Substituted vinyl sulfone

  • Thiol

  • Buffer solution

  • UV-Visible spectrophotometer

Procedure:

  • Prepare solutions of the vinyl sulfone and the thiol in a suitable buffer.

  • Initiate the reaction by mixing the solutions in a cuvette.

  • Monitor the change in absorbance at a specific wavelength where either the reactant absorbs and the product does not, or vice versa.

  • The measured absorbance is directly proportional to the concentration of the absorbing species.[9][11]

  • Plot absorbance versus time to determine the reaction rate and rate constant.[9] For fast reactions, a stopped-flow apparatus can be used for rapid mixing and data acquisition.[10]

Application in Drug Development: Cysteine Protease Inhibition

A significant application of substituted vinyl sulfones is in the development of irreversible inhibitors for cysteine proteases.[2][3] These enzymes play crucial roles in various diseases, making them attractive drug targets.[1][12]

The mechanism of inhibition involves the nucleophilic attack of the catalytic cysteine residue in the enzyme's active site on the β-carbon of the vinyl sulfone, forming a stable covalent bond.[3] This covalent modification irreversibly inactivates the enzyme.

G cluster_0 Enzyme Active Site cluster_1 Inhibitor cluster_2 Covalent Adduct Cys_SH Cysteine Thiol (Nucleophile) Vinyl_Sulfone Substituted Vinyl Sulfone (Electrophile) Cys_SH->Vinyl_Sulfone Nucleophilic Attack His_Im Histidine Imidazole (Base) His_Im->Cys_SH Deprotonation Inactive_Enzyme Inactive Enzyme (Covalent Adduct) Vinyl_Sulfone->Inactive_Enzyme Covalent Bond Formation

Caption: Mechanism of Cysteine Protease Inhibition by a Vinyl Sulfone.

The peptidyl portion of the vinyl sulfone inhibitor can be modified to achieve selectivity for a specific cysteine protease.[13][14]

Conclusion

The reactivity of substituted vinyl sulfones is a critical parameter in their application as chemical probes and therapeutic agents. By understanding the electronic and steric effects of substituents, researchers can rationally design vinyl sulfone derivatives with tailored reactivity for specific biological targets. The experimental protocols provided herein offer a foundation for the synthesis and kinetic evaluation of these valuable compounds. The established role of vinyl sulfones as potent cysteine protease inhibitors highlights their continued importance in drug discovery and development.

References

A Comparative Guide to Phenyl Vinyl Sulfone for Mass Spectrometry-Based Protein Target Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of phenyl vinyl sulfone (PVS) as a tool for protein target validation using mass spectrometry. We will delve into its performance relative to other common reagents, provide detailed experimental protocols, and visualize relevant biological pathways and workflows.

Introduction to this compound in Chemoproteomics

This compound (PVS) is a covalent probe widely used in chemoproteomics and activity-based protein profiling (ABPP) to identify and validate protein targets. Its utility stems from the vinyl sulfone functional group, which acts as a Michael acceptor, reacting primarily with nucleophilic cysteine residues on proteins.[1][2][3] This irreversible covalent modification allows for the "tagging" of specific proteins, enabling their enrichment and subsequent identification by mass spectrometry. PVS and its derivatives have been instrumental in profiling the activity of various enzyme classes, notably protein tyrosine phosphatases (PTPs) and cysteine proteases.[1][2]

Performance Comparison: this compound vs. Alternative Probes

A critical aspect of any target validation workflow is the choice of the chemical probe. The ideal probe exhibits high reactivity towards the intended target residue(s) while minimizing off-target interactions to reduce false positives and ensure data integrity. Here, we compare PVS to other commonly used cysteine-reactive probes, primarily iodoacetamide (IAA).

Table 1: Comparison of Cysteine-Reactive Probes for Mass Spectrometry

FeatureThis compound (PVS)Iodoacetamide (IAA)Chloroacetamide (CAA)
Primary Target CysteineCysteineCysteine
Reaction Mechanism Michael AdditionSN2 Nucleophilic SubstitutionSN2 Nucleophilic Substitution
Reported Off-Target Residues Lysine, Histidine[4]Methionine, Histidine, Lysine, Aspartate, Glutamate, Serine, Threonine, Tyrosine, N-terminus[5][6][7][8]Methionine (oxidation)[5]
Key Advantages - Good reactivity for cysteine- Stable in aqueous media[2]- Widely used and well-characterized- High reactivity- Reported to have fewer off-target alkylations than IAA[5]
Key Disadvantages - Potential for off-target reaction with other nucleophiles- Can be cleaved in HCD fragmentation, complicating site identification[4]- Significant off-target reactivity, especially with methionine[5]- Can lead to over-alkylation[7]- Can cause significant methionine oxidation[5]

Experimental Protocols

This section provides a detailed methodology for a typical chemoproteomic experiment using a PVS-biotin probe to identify protein targets in a cell lysate, followed by mass spectrometry.

Protocol 1: PVS-Biotin Pull-Down for Target Identification

1. Cell Culture and Lysis: a. Culture cells of interest to ~80-90% confluency. b. Harvest cells and wash twice with ice-cold PBS. c. Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).

2. PVS-Biotin Probe Labeling: a. Dilute the cell lysate to a final protein concentration of 1-2 mg/mL with lysis buffer. b. Add the PVS-biotin probe to the lysate at a final concentration of 10-50 µM. As a negative control, treat a separate aliquot of lysate with DMSO. c. Incubate the samples for 1-2 hours at room temperature with gentle rotation.

3. Enrichment of Biotinylated Proteins: a. Add streptavidin-coated magnetic beads to the labeled lysate. b. Incubate for 1-2 hours at 4°C with gentle rotation to allow for the capture of biotinylated proteins. c. Pellet the beads using a magnetic stand and discard the supernatant. d. Wash the beads extensively to remove non-specifically bound proteins. Perform sequential washes with buffers of decreasing stringency (e.g., high salt buffer, low salt buffer, and a final wash with a buffer compatible with downstream processing).[9]

4. On-Bead Digestion: a. Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate). b. Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes. c. Alkylate the cysteines by adding iodoacetamide to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes. d. Quench the excess iodoacetamide with DTT. e. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C with shaking.

5. Mass Spectrometry Analysis: a. Centrifuge the samples to pellet the beads and collect the supernatant containing the digested peptides. b. Acidify the peptides with formic acid. c. Analyze the peptides by LC-MS/MS using a high-resolution mass spectrometer.

6. Data Analysis: a. Search the raw mass spectrometry data against a relevant protein database using a search engine (e.g., Mascot, Sequest). b. Identify proteins that are significantly enriched in the PVS-biotin treated sample compared to the DMSO control.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways where PVS-targeted enzymes play a role, as well as the experimental workflow for target identification.

PVS_Target_ID_Workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_ms_analysis Mass Spectrometry cluster_output Output Cell_Lysate Cell Lysate Labeling Covalent Labeling Cell_Lysate->Labeling PVS_Biotin PVS-Biotin Probe PVS_Biotin->Labeling DMSO DMSO Control DMSO->Labeling Pull_Down Pull-Down Labeling->Pull_Down Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Pull_Down Wash Wash Steps Pull_Down->Wash On_Bead_Digestion On-Bead Digestion Wash->On_Bead_Digestion LC_MS LC-MS/MS On_Bead_Digestion->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis Target_Proteins Identified Target Proteins Data_Analysis->Target_Proteins

Caption: Workflow for PVS-Biotin pull-down and mass spectrometry.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K SHP2 SHP2 EGFR->SHP2 Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Akt->Proliferation PTP1B PTP1B PTP1B->EGFR

Caption: Simplified EGFR signaling pathway with PTP regulation.

Conclusion

This compound is a valuable tool for the identification and validation of protein targets in mass spectrometry-based proteomics. Its reactivity towards cysteine residues allows for the effective labeling and enrichment of target proteins. While PVS offers good reactivity, researchers should be mindful of potential off-target interactions. Compared to iodoacetamide, PVS may offer a different off-target profile, with IAA being more prone to modifying methionine residues. The choice of a chemical probe should be guided by the specific research question and the nature of the biological system under investigation. The provided protocols and workflows offer a starting point for the successful application of PVS in your research.

References

Phenyl Vinyl Sulfone: A Comparative Guide to its Cross-Reactivity with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of phenyl vinyl sulfone (PVS) with a range of biologically relevant nucleophiles. This compound is a prominent Michael acceptor utilized in various applications, from bioconjugation to the development of covalent inhibitors. Understanding its reactivity profile is crucial for its effective and specific application. This document summarizes key experimental data, details the methodologies for assessing reactivity, and provides a visual representation of the underlying chemical principles.

Reactivity Profile of this compound: A Quantitative Comparison

The reactivity of this compound as a Michael acceptor is fundamentally dictated by the nature of the attacking nucleophile and the reaction conditions, most notably pH. The electron-withdrawing sulfonyl group renders the vinyl group susceptible to nucleophilic attack. Generally, "soft" nucleophiles, such as thiols, exhibit significantly higher reactivity towards PVS compared to "hard" nucleophiles like amines and alcohols, especially under physiological or slightly acidic conditions.

The following table summarizes the available quantitative data on the reaction of vinyl sulfones with various nucleophiles. It is important to note that direct comparison of absolute rate constants can be challenging due to variations in experimental conditions across different studies (e.g., specific vinyl sulfone derivative, solvent, temperature, and pH).

NucleophileFunctional GroupMichael AcceptorSecond-Order Rate Constant (k₂ obs) [M⁻¹s⁻¹]pHTemperature (°C)Notes
Glutathione (GSH)ThiolVinyl Sulfone-SAM9.5 x 10⁻⁴7.5Not SpecifiedReaction on a self-assembled monolayer (SAM) surface.[1][2]
Nα,Nα-bis(carboxymethyl)-L-lysine (ab-NTA)Primary AmineVinyl Sulfone-SAM1.8 x 10⁻⁴8.5Not SpecifiedReaction on a self-assembled monolayer (SAM) surface.[1][2]
MannoseHydroxylVinyl Sulfone-SAM1.5 x 10⁻⁴10.5Not SpecifiedReaction on a self-assembled monolayer (SAM) surface.[1][2]
2'-PhenethylthiolThiolThis compoundRelative rate ~1Not SpecifiedNot SpecifiedUsed as a reference for comparing other vinyl sulfonyl compounds.[3]
2'-PhenethylthiolPhenyl Vinyl SulfonateRelative rate ~3000x > PVSNot SpecifiedNot SpecifiedDemonstrates significantly higher reactivity of the sulfonate ester.[3]
Hexanethiol (HT)ThiolEthyl Vinyl Sulfone (EVS)~7x faster than Hexyl AcrylateNot SpecifiedNot SpecifiedDemonstrates higher reactivity and selectivity of vinyl sulfones over acrylates for thiols.[4][5]

Key Observations:

  • Thiol Selectivity: this compound and its derivatives exhibit a pronounced preference for reaction with thiols (such as the cysteine side chain in proteins or glutathione) over amines (like the lysine side chain) at neutral or slightly acidic pH. This selectivity is a cornerstone of its use in targeted covalent modification in proteomics and drug discovery.

  • pH Dependence: The reactivity of amine nucleophiles with vinyl sulfones increases significantly at alkaline pH. This is attributed to the increased proportion of the more nucleophilic deprotonated amine.

  • Reactivity vs. Other Michael Acceptors: Studies comparing ethyl vinyl sulfone to hexyl acrylate have shown that the vinyl sulfone reacts approximately seven times faster with thiols and displays high selectivity, with minimal consumption of the acrylate when both are present.[4][5] This highlights the superior performance of vinyl sulfones for thiol-specific modifications.

Reaction Mechanism and Experimental Workflows

The reaction of this compound with a nucleophile proceeds via a classical Michael-type 1,4-conjugate addition. This reaction is characterized by its ability to be performed under physiological conditions (aqueous media, near-neutral pH, and room temperature) without the need for catalysts and without generating by-products.

Below are diagrams illustrating the reaction mechanism and a typical experimental workflow for assessing the cross-reactivity of this compound.

Michael_Addition PVS This compound TS [Transition State] PVS->TS Nucleophilic Attack Nuc Nucleophile (Nu-H) Nuc->TS Carbanion Carbanion Intermediate TS->Carbanion Adduct Covalent Adduct Carbanion->Adduct Protonation

Caption: General mechanism of Michael addition of a nucleophile to this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing Reactants Prepare solutions of Phenyl Vinyl Sulfone and Nucleophiles Incubation Incubate reactants at controlled temperature and pH Reactants->Incubation Controls Prepare control samples (PVS alone, Nucleophile alone) Controls->Incubation Timepoints Withdraw aliquots at specific time points Incubation->Timepoints Quench Quench reaction in aliquots Timepoints->Quench HPLC HPLC Analysis (Quantify reactants and products) Quench->HPLC NMR NMR Spectroscopy (Monitor reaction progress) Quench->NMR MS Mass Spectrometry (Confirm adduct formation) Quench->MS Kinetics Calculate reaction rates and rate constants HPLC->Kinetics NMR->Kinetics Comparison Compare reactivity across different nucleophiles Kinetics->Comparison

Caption: A typical experimental workflow for assessing the cross-reactivity of this compound.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of the cross-reactivity of this compound. Below are generalized protocols for key experiments.

Protocol 1: Determination of Reaction Kinetics by ¹H NMR Spectroscopy

This protocol allows for the real-time monitoring of the reaction between this compound and a nucleophile.

Materials:

  • This compound (PVS)

  • Nucleophile of interest (e.g., N-acetyl-L-cysteine, N-acetyl-L-lysine)

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • pH meter

  • NMR spectrometer and tubes

Procedure:

  • Prepare stock solutions of PVS and the nucleophile in the chosen deuterated solvent. The final concentrations should be in the millimolar range (e.g., 10 mM).

  • Adjust the pH of the nucleophile solution to the desired value using appropriate buffers or acid/base solutions compatible with the deuterated solvent.

  • Transfer a known volume of the nucleophile solution to an NMR tube.

  • Acquire a ¹H NMR spectrum of the nucleophile solution before the addition of PVS (t=0).

  • Initiate the reaction by adding a known volume of the PVS stock solution to the NMR tube.

  • Immediately begin acquiring ¹H NMR spectra at regular time intervals.

  • Monitor the reaction progress by integrating the signals corresponding to the vinyl protons of PVS and the signals of the newly formed product.

  • Continue data acquisition until the reaction reaches completion or equilibrium.

  • Calculate the concentrations of reactants and products at each time point and determine the reaction rate constant.

Protocol 2: Competitive Reactivity Assay using HPLC

This protocol is designed to directly compare the reactivity of this compound towards different nucleophiles simultaneously.

Materials:

  • This compound (PVS)

  • A mixture of nucleophiles of interest (e.g., N-acetyl-L-cysteine and N-acetyl-L-lysine)

  • Reaction buffer (e.g., phosphate-buffered saline, PBS, at a specific pH)

  • Quenching solution (e.g., 10% trifluoroacetic acid)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Prepare a stock solution of PVS in a suitable organic solvent (e.g., acetonitrile).

  • Prepare a stock solution containing a mixture of the nucleophiles in the reaction buffer.

  • Initiate the reaction by adding a small volume of the PVS stock solution to the nucleophile mixture. The final concentration of PVS should be limiting.

  • Incubate the reaction mixture at a controlled temperature.

  • At various time points, withdraw an aliquot of the reaction mixture and immediately add it to the quenching solution to stop the reaction.

  • Analyze the quenched samples by HPLC. Develop a gradient method that allows for the separation and quantification of the unreacted nucleophiles and their respective PVS adducts.

  • By monitoring the depletion of the nucleophiles and the formation of the products over time, the relative reactivity of PVS towards each nucleophile can be determined.

Conclusion

This compound is a versatile Michael acceptor with a distinct reactivity profile that favors soft nucleophiles like thiols. This selectivity, particularly at physiological pH, makes it an invaluable tool for the targeted modification of cysteine residues in proteins. However, its reactivity with other nucleophiles, such as amines, is not negligible and is highly dependent on the reaction conditions, especially pH. The quantitative data and experimental protocols presented in this guide provide a framework for researchers to understand and exploit the nuanced reactivity of this compound in their specific applications, from designing potent and selective covalent inhibitors to developing novel bioconjugation strategies. Careful consideration of the reaction environment is paramount to achieving the desired selectivity and efficacy.

References

Phenyl Vinyl Sulfone: A Comparative Guide to its Efficacy as a Covalent Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory efficacy of phenyl vinyl sulfone (PVS) against a range of molecular targets, alongside other notable inhibitory compounds. The information presented herein is collated from experimental data to offer an objective assessment of PVS's performance and to delineate its mechanism of action in relevant signaling pathways.

Executive Summary

This compound (PVS) is a well-characterized covalent inhibitor that primarily targets enzymes possessing a reactive cysteine residue in their active site. Its mechanism of action involves an irreversible Michael addition reaction, where the nucleophilic thiol group of the cysteine residue attacks the electrophilic vinyl group of PVS, forming a stable covalent bond. This mode of inhibition has established PVS and its derivatives as potent inactivators of various protein tyrosine phosphatases (PTPs) and cysteine proteases. This guide will explore the quantitative measures of its inhibitory activity in comparison to other compounds and provide detailed experimental methodologies for the cited assays.

Comparative Inhibitory Activity

The inhibitory potency of PVS and its analogs varies depending on the target enzyme and the specific assay conditions. The following tables summarize the available quantitative data, such as IC50 and kinetic constants, to facilitate a direct comparison with other inhibitors.

Protein Tyrosine Phosphatase (PTP) Inhibition

PVS and its close analog, phenyl vinyl sulfonate (PVSN), are effective irreversible inhibitors of PTPs. The phenyl group plays a crucial role in binding to the active site, as demonstrated by the significantly lower efficacy of methyl vinyl sulfone.[1]

InhibitorTarget EnzymeK_I (mM)k_i (min⁻¹)Reference
This compound (PVS)YopH0.35 ± 0.060.080 ± 0.004[2]
Phenyl Vinyl Sulfonate (PVSN)YopH0.29 ± 0.060.061 ± 0.002[2]

K_I represents the equilibrium binding constant, and k_i is the inactivation rate constant.

Cysteine Protease Inhibition
InhibitorTarget ProteaseTarget OrganismIC50 (µM)
Cysteine Protease Inhibitor-3Falcipain-2/3 (Pf3D7)Plasmodium falciparum0.74
Cysteine Protease Inhibitor-3Falcipain-2/3 (PfW2)Plasmodium falciparum1.05
E-64Falcipain-2 (recombinant)Plasmodium falciparumStrong inhibition
NLRP3 Inflammasome Inhibition

Derivatives of this compound have been synthesized and identified as potent inhibitors of the NLRP3 inflammasome, a key component of the innate immune system.

CompoundTargetIC50 (µM)Reference
Compound 5bNLRP3 Inflammasome0.91 ± 0.06
Compound 7aNLRP3 Inflammasome1.83 ± 0.28
EGFR Tyrosine Kinase Inhibition

A vinyl sulfone derivative, designated VF16, has demonstrated potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, outperforming the established drug erlotinib in in vitro assays.[4]

InhibitorTarget EnzymeIC50 (nM)Reference
VF16EGFR-TK7.85 ± 0.88[4]
ErlotinibEGFR-TK-

Mechanism of Action and Signaling Pathways

This compound functions as a mechanism-based irreversible inhibitor. The core of its inhibitory action is the covalent modification of a catalytic cysteine residue within the enzyme's active site.

PVS This compound MichaelisComplex Non-covalent Michaelis Complex PVS->MichaelisComplex Reversible Binding Enzyme Target Enzyme (e.g., PTP, Cysteine Protease) ActiveSite Active Site with Nucleophilic Cysteine ActiveSite->MichaelisComplex Reversible Binding CovalentAdduct Irreversible Covalent Adduct (Inactive Enzyme) MichaelisComplex->CovalentAdduct Michael Addition (Irreversible)

Caption: Covalent inhibition mechanism of PVS.

The inhibition of PTPs by PVS has significant implications for cellular signaling. PTPs are critical negative regulators of tyrosine kinase signaling pathways, which are involved in cell growth, proliferation, and differentiation. By inhibiting PTPs, PVS can lead to a sustained phosphorylation state of key signaling proteins.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) pRTK Phosphorylated RTK (Active) RTK->pRTK Ligand Binding pRTK->RTK Dephosphorylation Downstream Downstream Signaling (e.g., MAPK pathway) pRTK->Downstream Signal Transduction PTP Protein Tyrosine Phosphatase (PTP) PTP->RTK Dephosphorylates PVS This compound PVS->PTP Inhibits Response Cellular Response (e.g., Proliferation) Downstream->Response

Caption: PVS-mediated inhibition of PTP signaling.

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below.

Protein Tyrosine Phosphatase (PTP) Inhibition Assay

This protocol outlines a common method for determining PTP activity using the chromogenic substrate p-Nitrophenyl Phosphate (pNPP).[5][6]

Objective: To measure the inhibitory effect of a compound on PTP activity.

Materials:

  • Purified PTP enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 1 mM EDTA

  • p-Nitrophenyl Phosphate (pNPP) substrate solution

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare serial dilutions of the test inhibitor in the assay buffer.

  • Add a fixed amount of PTP enzyme to each well of the 96-well plate, except for the blank controls.

  • Add the serially diluted inhibitor to the respective wells. Include a positive control (enzyme with no inhibitor) and a negative control (assay buffer with no enzyme).

  • Pre-incubate the enzyme and inhibitor at 37°C for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding the pNPP substrate solution to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., 1 N NaOH).

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

A Prepare Inhibitor Dilutions C Add Inhibitor to Wells A->C B Add PTP Enzyme to Plate B->C D Pre-incubate (37°C) C->D E Add pNPP Substrate D->E F Incubate (37°C) E->F G Add Stop Solution F->G H Read Absorbance (405 nm) G->H I Calculate IC50 H->I

Caption: Workflow for PTP inhibition assay.

NLRP3 Inflammasome Inhibition Assay

This protocol describes the assessment of NLRP3 inflammasome inhibition by measuring the release of Interleukin-1β (IL-1β).[7][8]

Objective: To quantify the inhibitory effect of a compound on NLRP3 inflammasome activation in a cellular context.

Materials:

  • THP-1 monocytes or bone marrow-derived macrophages (BMDMs)

  • Cell culture medium (e.g., RPMI-1640) with 10% FBS

  • Lipopolysaccharide (LPS)

  • NLRP3 activator (e.g., Nigericin or ATP)

  • Test inhibitor (e.g., PVS derivative)

  • ELISA kit for human or mouse IL-1β

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere. For THP-1 cells, differentiate into macrophages using PMA.

  • Priming (Signal 1): Treat the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.

  • Inhibitor Treatment: Remove the LPS-containing medium and add fresh medium containing various concentrations of the test inhibitor. Incubate for 1 hour.

  • Activation (Signal 2): Add an NLRP3 activator (e.g., 5 µM Nigericin) to the wells and incubate for 1-2 hours.

  • Collect the cell culture supernatants.

  • Quantify the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.

  • Determine the IC50 value of the inhibitor based on the reduction in IL-1β release.

A Seed and Differentiate Cells (e.g., THP-1) B Prime with LPS (Signal 1) A->B C Treat with Inhibitor B->C D Activate with Nigericin/ATP (Signal 2) C->D E Collect Supernatant D->E F Measure IL-1β (ELISA) E->F G Determine IC50 F->G

Caption: NLRP3 inflammasome inhibition assay workflow.

EGFR Kinase Inhibition Assay (ADP-Glo™)

This protocol utilizes the ADP-Glo™ Kinase Assay to measure the activity of EGFR and its inhibition by test compounds.[9][10][11]

Objective: To determine the IC50 value of an inhibitor against EGFR tyrosine kinase.

Materials:

  • Recombinant EGFR kinase enzyme

  • Kinase Assay Buffer

  • Substrate (e.g., a specific peptide for EGFR)

  • ATP

  • Test inhibitor (e.g., VF16)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 384-well white, low-volume plate

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test inhibitor.

  • In a 384-well plate, add the inhibitor, EGFR enzyme, and the substrate/ATP mixture.

  • Incubate the reaction at room temperature for 60 minutes.

  • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Record the luminescence using a luminometer.

  • Calculate the percentage of inhibition and determine the IC50 value.

A Prepare Reagents (Inhibitor, Enzyme, Substrate, ATP) B Incubate Kinase Reaction (60 min) A->B C Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) B->C D Incubate (40 min) C->D E Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) D->E F Incubate (30 min) E->F G Record Luminescence F->G H Calculate IC50 G->H

References

Phenyl Vinyl Sulfone-Based Drugs: A Comparative Analysis of In Vitro and In Vivo Performance

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pre-clinical efficacy of phenyl vinyl sulfone (PVS) derivatives, highlighting the transition from laboratory assays to animal models. This guide provides researchers, scientists, and drug development professionals with a comparative overview of the performance of these compounds, supported by experimental data and detailed methodologies.

This compound (PVS) and its derivatives have emerged as a promising class of therapeutic agents, demonstrating significant potential in oncology, immunology, and anti-parasitic applications. Their primary mechanism of action involves acting as covalent inhibitors, typically through a Michael addition reaction with cysteine residues in the active sites of target proteins. This irreversible binding can lead to potent and sustained inhibition of key cellular processes. However, the journey from a promising in vitro result to a successful in vivo outcome is fraught with challenges. This guide examines the performance of PVS-based drugs in both settings, using specific examples to illustrate the correlation, or lack thereof, between laboratory and preclinical animal studies.

In Vitro vs. In Vivo Performance: A Comparative Overview

The transition from a controlled in vitro environment to a complex in vivo system often reveals discrepancies in drug efficacy. Factors such as metabolism, biodistribution, and off-target effects can significantly alter a compound's performance. Here, we compare the in vitro and in vivo data for two distinct vinyl sulfone-based drug candidates: a potent anti-tumor agent and a novel anti-trypanosomal compound.

Case Study 1: An Anti-Tumor Vinyl Sulfone Derivative (Compound 12m)

A novel vinyl sulfone derivative, compound 12m, has been identified as a potent anti-tumor agent that functions by inhibiting microtubule polymerization.[1]

Table 1: In Vitro and In Vivo Performance of Anti-Tumor Compound 12m

ParameterAssayResult
In Vitro Efficacy Anti-proliferative activity (IC50)0.128 to 0.606 μM against various cancer cell lines[1]
Tubulin Polymerization Inhibition (IC50)Potent inhibition (specific IC50 not provided in the primary text)[1]
In Vivo Efficacy Tumor Growth InhibitionSignificant and dose-dependent inhibition in H22 liver cancer allograft mouse model[1]

In vitro, compound 12m demonstrated high potency in inhibiting the proliferation of a panel of cancer cell lines, with IC50 values in the sub-micromolar range.[1] Further mechanistic studies confirmed that it disrupts the intracellular microtubule network, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]

In a preclinical in vivo setting, compound 12m was evaluated in an H22 liver cancer allograft mouse model. The compound exhibited significant, dose-dependent inhibition of tumor growth, indicating that its potent in vitro anti-proliferative activity translates to a tangible anti-tumor effect in a living organism.[1]

Case Study 2: A Fluorovinylsulfone-Based Anti-Trypanosomal Agent

A series of fluorovinylsulfones were developed as covalent reversible inhibitors of rhodesain, a crucial cysteine protease for the parasite Trypanosoma brucei rhodesiense.

Table 2: In Vitro and In Vivo Performance of a Fluorovinylsulfone Inhibitor

ParameterAssayResult
In Vitro Efficacy Rhodesain Inhibition (Ki)3 nM[2]
Selectivity vs. Mammalian CathepsinsHigh selectivity[2]
In Vivo Performance Metabolism and BiodistributionFavorable metabolism and accumulation in brain tissue after oral administration in mice[2]

This class of compounds showed single-digit nanomolar affinity for the target enzyme, rhodesain, and high selectivity against related mammalian enzymes in vitro.[2] Subsequent in vivo studies in mice demonstrated that a non-fluorinated analog possessed favorable metabolic properties and could be distributed to the brain tissue after both intraperitoneal and oral administration.[2] This indicates the potential for these compounds to treat the neurological stage of Human African Trypanosomiasis.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.

In Vitro Anti-proliferative Assay (MTT Assay)

This assay determines the concentration of a drug that inhibits the growth of a cell population by 50% (IC50).

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000 cells per well and incubated overnight.

  • Compound Treatment: The cells are treated with various concentrations of the vinyl sulfone compound and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 values are calculated from the dose-response curves.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the formation of microtubules from tubulin dimers.

  • Reagent Preparation: Lyophilized tubulin is reconstituted in a general tubulin buffer. A GTP solution is also prepared.

  • Reaction Mixture: The reaction mixture, containing tubulin, GTP, and varying concentrations of the test compound or a control, is prepared in a 96-well plate.

  • Data Acquisition: The plate is transferred to a microplate reader pre-warmed to 37°C. The absorbance at 350 nm is measured every minute for 60 minutes to monitor the increase in turbidity as microtubules form.[2]

  • Data Analysis: The maximum velocity (Vmax) of polymerization is determined from the slope of the polymerization curve. The IC50 value is calculated by plotting the normalized Vmax against the inhibitor concentration.[2]

In Vivo Tumor Xenograft Model (H22 Allograft)

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

  • Cell Culture: H22 mouse hepatocarcinoma cells are cultured in vitro.[3]

  • Tumor Implantation: A suspension of H22 cells is injected subcutaneously into the flank of immunocompetent mice.[4][5]

  • Tumor Growth Monitoring: The tumor volume is measured regularly using calipers.[4]

  • Drug Administration: Once the tumors reach a specific size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. The vinyl sulfone compound is administered, typically via intraperitoneal or oral routes, according to a predetermined dosing schedule.[3][4]

  • Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Body weight is also monitored as an indicator of toxicity.[4]

  • Endpoint: At the end of the study, the tumors are excised and weighed.

Visualizing the Mechanisms and Workflows

To better understand the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflows.

Signaling_Pathway Mechanism of Action of Microtubule-Targeting PVS Drugs cluster_cell Cancer Cell Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Microtubules->Mitotic_Spindle Formation Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis PVS_Drug This compound Drug PVS_Drug->Tubulin_Dimers Inhibits Polymerization

Caption: Signaling pathway of a microtubule-targeting this compound drug.

Experimental_Workflow General Workflow for PVS Drug Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cancer Cell Lines MTT_Assay MTT Assay for IC50 Cell_Culture->MTT_Assay Mechanism_Assay Mechanism of Action Assay (e.g., Tubulin Polymerization) MTT_Assay->Mechanism_Assay Animal_Model H22 Allograft Mouse Model Mechanism_Assay->Animal_Model Promising Candidate Drug_Admin Drug Administration Animal_Model->Drug_Admin Tumor_Monitoring Tumor Growth Monitoring Drug_Admin->Tumor_Monitoring Efficacy_Analysis Efficacy & Toxicity Analysis Tumor_Monitoring->Efficacy_Analysis

Caption: Experimental workflow for evaluating PVS-based anti-tumor drugs.

References

Head-to-head comparison of different synthesis routes for phenyl vinyl sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. Phenyl vinyl sulfone is a valuable building block in organic synthesis, known for its utility as a Michael acceptor and a dienophile. This guide provides a head-to-head comparison of three primary synthesis routes to this versatile compound, supported by experimental data to inform the selection of the most suitable method for a given application.

At a Glance: Comparing Synthesis Routes

The selection of a synthetic route is often a trade-off between yield, reaction conditions, availability of starting materials, and scalability. The following table summarizes the key quantitative data for the three discussed methods.

ParameterRoute 1: OxidationRoute 2: DehydrohalogenationRoute 3: Sulfinate Alkylation
Starting Material Phenyl Vinyl Sulfide2-Chloroethyl Phenyl SulfoneSodium Benzenesulfinate & 1,2-Dibromoethane
Key Reagents Hydrogen Peroxide, Acetic AcidDiisopropylamine, Ethyl AcetateDMF
Reaction Temperature 70°C-10°C to 25°C80°C
Reaction Time 20 minutes (reflux)12 hoursNot explicitly stated
Reported Yield 74-78%[1][2]Up to 100%[3]Good to excellent (specifics vary)[4][5]
Purification Method RecrystallizationAqueous wash and concentrationNot explicitly stated

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations for each synthesis route.

Synthesis_Route_1_Oxidation Phenyl Vinyl Sulfide Phenyl Vinyl Sulfide This compound This compound Phenyl Vinyl Sulfide->this compound Oxidation Reagents H₂O₂, Acetic Acid

Caption: Route 1: Oxidation of Phenyl Vinyl Sulfide.

Synthesis_Route_2_Dehydrohalogenation 2-Chloroethyl Phenyl Sulfone 2-Chloroethyl Phenyl Sulfone This compound This compound 2-Chloroethyl Phenyl Sulfone->this compound Elimination Reagents Diisopropylamine

Caption: Route 2: Dehydrohalogenation of 2-Chloroethyl Phenyl Sulfone.

Synthesis_Route_3_Sulfinate_Alkylation cluster_0 Sodium Benzenesulfinate Sodium Benzenesulfinate This compound This compound Sodium Benzenesulfinate->this compound Nucleophilic Attack & Elimination 1,2-Dibromoethane 1,2-Dibromoethane Reagents DMF

Caption: Route 3: Reaction of Sodium Benzenesulfinate.

Experimental Protocols

Route 1: Oxidation of Phenyl Vinyl Sulfide

This method involves the direct oxidation of phenyl vinyl sulfide to the corresponding sulfone.

Procedure:

  • In a 250-mL, three-necked, round-bottomed flask equipped with a magnetic stirrer, condenser, addition funnel, and thermometer, dissolve 19.7 g (0.145 mol) of phenyl vinyl sulfide in 70 mL of glacial acetic acid.[1][2]

  • Slowly add 30% hydrogen peroxide (56 mL, 0.5 mol) at a rate that maintains the reaction temperature at 70°C.[1][2]

  • After the addition is complete, heat the mixture at reflux for 20 minutes.[1][2]

  • Cool the reaction mixture and then add 150 mL of ether and 200 mL of water.[1][2]

  • Separate the organic phase, wash it with 50 mL of water and 50 mL of brine, and then concentrate under reduced pressure (70°C/0.3 mm) for 3 hours.[1][2]

  • The resulting colorless solid is this compound (18–19 g, 74–78% yield).[1][2] For higher purity, the product can be recrystallized from hexane.[1][2]

Route 2: Dehydrohalogenation of 2-Chloroethyl Phenyl Sulfone

This route proceeds via an elimination reaction, removing hydrogen chloride from the starting material.

Procedure:

  • Dissolve 2-chloroethyl phenyl sulfone in an aprotic solvent such as ethyl acetate.[3]

  • Cool the solution to a temperature between -10°C and 25°C.[3]

  • Add 1 to 1.5 equivalents of diisopropylamine to the stirred solution.[3]

  • Maintain the stirring at this temperature for 12 hours.

  • After the reaction is complete, wash the mixture with water.

  • Concentrate the organic phase to obtain the target product. This method can yield a product with high purity (99.4% by HPLC) and a quantitative yield.[3]

Route 3: Reaction of Sodium Benzenesulfinate with a Dibromide

This catalyst-free method provides an economical route to various vinyl sulfones.[5]

Procedure:

  • To a solution of sodium benzenesulfinate in N,N-dimethylformamide (DMF), add 1,2-dibromoethane.

  • Heat the reaction mixture to 80°C.[5]

  • The reaction mechanism involves an initial dehydrobromination of the dibromide, followed by a conjugate addition of the sulfinate anion and subsequent elimination to form the vinyl sulfone.[5]

  • While specific yields for this compound are not detailed in the general procedure, the method is reported to produce various phenyl and methyl vinyl sulfones in high efficiency.[5]

Conclusion

The choice of synthesis route for this compound depends heavily on the specific requirements of the researcher. The oxidation of phenyl vinyl sulfide offers a rapid and straightforward procedure with good yields, making it suitable for many laboratory-scale preparations.[1][2] The dehydrohalogenation of 2-chloroethyl phenyl sulfone provides an exceptionally high-yielding and high-purity product under mild conditions, which is advantageous for applications requiring stringent purity.[3] Finally, the reaction of sodium benzenesulfinate presents a cost-effective and environmentally friendly option by avoiding the use of a catalyst, although optimization for specific substrates may be required to achieve maximum efficiency.[5] Researchers should consider the trade-offs in terms of yield, purity, cost, and environmental impact when selecting the most appropriate method for their needs.

References

Specificity of Phenyl Vinyl Sulfone for Cysteine Proteases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of phenyl vinyl sulfone (PVS) as a cysteine protease inhibitor against other common alternatives. The information is supported by experimental data to aid in the selection of the most appropriate inhibitor for specific research and drug development applications.

Introduction to Cysteine Protease Inhibition by this compound

Cysteine proteases are a class of enzymes that play crucial roles in numerous physiological and pathological processes. Their activity is tightly regulated, and their dysregulation is implicated in various diseases, making them important therapeutic targets. This compound (PVS) belongs to the vinyl sulfone class of inhibitors, which are known to act as irreversible, mechanism-based inhibitors of cysteine proteases.[1][2] The inhibitory mechanism involves a Michael addition reaction where the nucleophilic thiol group of the active site cysteine residue of the protease attacks the electrophilic β-carbon of the vinyl sulfone.[3] This forms a stable, covalent thioether bond, leading to the irreversible inactivation of the enzyme.[4] The specificity of vinyl sulfones for cysteine proteases over other classes of proteases, such as serine proteases, is a key advantage.[3]

Performance Comparison of Cysteine Protease Inhibitors

The efficacy of a protease inhibitor is typically evaluated by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). A lower value for these metrics indicates a higher potency. While this compound is a known cysteine protease inhibitor, much of the publicly available quantitative data focuses on its more complex peptidyl derivatives. The following tables provide a comparative summary of the inhibitory potency of a prominent peptidyl vinyl sulfone, K777, and the widely used broad-spectrum cysteine protease inhibitor, E-64.

Table 1: Comparative Inhibitory Activity (IC50/Ki) of Cysteine Protease Inhibitors

InhibitorTarget ProteaseSpeciesIC50 (nM)Ki (nM)Reference(s)
K777 (Vinyl Sulfone) CruzainT. cruzi5-[5]
Cathepsin BHuman-3000[6]
Cathepsin LHuman-50[6]
Cathepsin SHuman-2[6]
Cathepsin KHuman-400[6]
E-64 PapainCarica papaya9-[7]
Cathepsin BHuman--[7]
Cathepsin LHuman2.5-[8]
Cathepsin SHuman4.1-[8]
Cathepsin KHuman1.4-[8]
Aloxistatin (E-64d) Calpain-~500-1000-[9]

Note: IC50 and Ki values can vary depending on the specific assay conditions. Data from different studies should be compared with caution.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment and comparison of inhibitor efficacy and specificity.

Protocol 1: Determination of IC50 for Cysteine Protease Inhibition (Fluorogenic Substrate Assay)

This protocol outlines a standard method for determining the IC50 value of an inhibitor against a specific cysteine protease using a fluorogenic substrate.

Materials:

  • Purified recombinant cysteine protease (e.g., Cathepsin B, L, S, or Papain)

  • Test inhibitor (e.g., this compound, K777, E-64)

  • Fluorogenic substrate specific for the target protease (e.g., Z-FR-AMC for papain-like proteases)

  • Assay Buffer: 100 mM sodium acetate, pH 5.5, containing 5 mM DTT and 1 mM EDTA

  • Dimethyl sulfoxide (DMSO) for inhibitor dilution

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of the test inhibitor in DMSO. Create a serial dilution of the inhibitor in the Assay Buffer to achieve a range of desired concentrations.

  • Enzyme Preparation: Dilute the cysteine protease to the desired final concentration in the Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the course of the assay.

  • Assay Setup: In a 96-well plate, add the serially diluted inhibitor solutions to the respective wells. Include a positive control (enzyme with no inhibitor) and a negative control (Assay Buffer with no enzyme).

  • Enzyme-Inhibitor Pre-incubation: Add the diluted enzyme solution to each well (except the negative control). Incubate the plate at room temperature for a predetermined time (e.g., 15-30 minutes) to allow for the covalent modification of the enzyme by the irreversible inhibitor.

  • Reaction Initiation: Prepare the fluorogenic substrate solution in Assay Buffer. Add the substrate solution to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the optimal temperature for the enzyme (e.g., 37°C). Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes, using the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex: 360 nm, Em: 460 nm for AMC).

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each concentration relative to the positive control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.

Protocol 2: Assessing Inhibitor Specificity Across Different Protease Classes

This protocol provides a framework for evaluating the selectivity of an inhibitor against a panel of proteases from different catalytic classes (e.g., cysteine, serine, aspartic, and metalloproteases).

Materials:

  • Panel of purified proteases from different classes.

  • Test inhibitor.

  • Specific fluorogenic or chromogenic substrate for each protease.

  • Appropriate assay buffer for each protease (pH, ionic strength, and cofactors will vary).

  • DMSO for inhibitor dilution.

  • 96-well microplates (black for fluorescence, clear for absorbance).

  • Microplate reader capable of measuring fluorescence and/or absorbance.

Procedure:

  • Assay Optimization: For each protease, determine the optimal assay conditions (enzyme and substrate concentrations, buffer composition, and incubation time) to ensure robust and linear reaction kinetics.

  • Inhibitor Preparation: Prepare a stock solution and serial dilutions of the test inhibitor in DMSO.

  • Assay Execution: In separate 96-well plates for each protease, perform the inhibition assay as described in Protocol 1, using the optimized conditions for each specific enzyme and its corresponding substrate.

  • Data Analysis:

    • Calculate the IC50 value for the inhibitor against each protease in the panel.

    • Compare the IC50 values to determine the selectivity profile. A significantly higher IC50 value for proteases outside the target class indicates high specificity.

Visualizations

Mechanism of Cysteine Protease Inhibition by this compound

G Mechanism of Irreversible Inhibition cluster_0 Enzyme Active Site cluster_1 Inhibitor Cys_SH Cysteine Thiol (Cys-SH) (Nucleophile) PVS This compound (Electrophile) Cys_SH->PVS Michael Addition (Nucleophilic Attack) His_Im Histidine Imidazole (His-Im) (General Base) Inactive_Enzyme Irreversibly Inactivated Enzyme (Thioether Adduct) PVS->Inactive_Enzyme Covalent Bond Formation

Caption: Covalent modification of the active site cysteine by this compound.

Experimental Workflow for Determining Inhibitor Specificity

G Workflow for Inhibitor Specificity Profiling Start Start: Prepare Inhibitor Stock (e.g., this compound) Protease_Panel Select Protease Panel (Cysteine, Serine, Aspartic, etc.) Start->Protease_Panel Assay_Dev Optimize Assay Conditions for Each Protease Protease_Panel->Assay_Dev Perform_Assay Perform Inhibition Assays (Varying Inhibitor Concentrations) Assay_Dev->Perform_Assay Data_Analysis Calculate IC50 Values for Each Protease Perform_Assay->Data_Analysis Specificity Determine Specificity Profile (Compare IC50 Values) Data_Analysis->Specificity

Caption: A generalized workflow for assessing the specificity of a protease inhibitor.

Signaling Pathway Context: Cathepsin B in Apoptosis

G Simplified Apoptotic Pathway Involving Cathepsin B Apoptotic_Stimulus Apoptotic Stimulus Lysosome Lysosome Apoptotic_Stimulus->Lysosome Cathepsin_B_Release Cathepsin B Release Lysosome->Cathepsin_B_Release Bid_Cleavage Bid Cleavage to tBid Cathepsin_B_Release->Bid_Cleavage Mitochondrion Mitochondrion Bid_Cleavage->Mitochondrion Cytochrome_c_Release Cytochrome c Release Mitochondrion->Cytochrome_c_Release Caspase_Activation Caspase Activation Cytochrome_c_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis PVS_Inhibition Inhibition by This compound PVS_Inhibition->Cathepsin_B_Release

Caption: Inhibition of cathepsin B-mediated apoptosis by this compound.

References

A Head-to-Head Battle of Bioconjugation: Phenyl Vinyl Sulfone vs. NHS Esters

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of bioconjugation, the precise and stable linking of molecules is paramount for the development of targeted therapeutics, advanced diagnostics, and powerful research tools. Among the plethora of crosslinking chemistries, phenyl vinyl sulfone (PVS) and N-hydroxysuccinimide (NHS) esters have emerged as prominent players, each with a distinct set of advantages and disadvantages. This guide provides an objective, data-driven comparison of these two crosslinker types to aid researchers in selecting the optimal chemistry for their specific application.

Chemical Reactivity and Specificity: A Tale of Two Mechanisms

The fundamental difference between PVS and NHS ester crosslinkers lies in their reaction mechanisms and, consequently, their target specificities.

NHS Esters: The Amine Specialists

NHS esters are renowned for their high reactivity towards primary amines, such as the ε-amine of lysine residues and the N-terminus of proteins.[1][2][] The reaction proceeds via a nucleophilic acyl substitution, forming a highly stable amide bond and releasing N-hydroxysuccinimide as a byproduct.[1][2][] This chemistry is most efficient at a slightly alkaline pH of 7.2 to 8.5.[1][][4] While highly selective for primary amines, some studies have reported potential side reactions with serine, threonine, and tyrosine residues under certain conditions.[5]

Phenyl Vinyl Sulfones: The Thiol-Preferential Multitaskers

This compound and other vinyl sulfones react via a Michael-type addition mechanism.[6][7] They exhibit a broader reactivity profile, targeting not only amines (lysine) but also thiols (cysteine) and imidazoles (histidine).[6][7] Notably, the reaction with thiols is generally more rapid and selective, especially at neutral pH.[7] The reactivity towards amines increases with a more alkaline pH.[7] This dual reactivity offers a complementary approach to NHS esters, allowing for the targeting of different amino acid residues.

Performance Showdown: A Quantitative Comparison

The choice between PVS and NHS ester crosslinkers often hinges on key performance metrics such as reaction efficiency, kinetics, and the stability of the resulting conjugate. While direct, side-by-side comparative studies under identical conditions are limited, the existing literature provides valuable insights.

FeatureThis compound (PVS) CrosslinkersNHS Ester Crosslinkers
Primary Target(s) Cysteine (thiol), Lysine (amine), Histidine (imidazole)[6][7]Lysine (primary amine), N-terminus (primary amine)[1][2][]
Reaction Mechanism Michael-type addition[6][7]Nucleophilic acyl substitution[1][2][]
Optimal pH Thiol reaction: Neutral; Amine reaction: Alkaline (>8.5)[7]7.2 - 8.5[1][][4]
Reaction Speed Generally slower than NHS esters[6]Very fast (minutes to a few hours)[]
Bond Formed Thioether (with cysteine) or secondary amine (with lysine)Amide
Bond Stability Thioether bond is generally stable, but may be susceptible to retro-Michael reaction under certain conditions.Amide bond is exceptionally stable under physiological conditions.[]
Reactivity Less reactive than NHS esters. One study showed ~4.5x fewer unique crosslinks compared to an NHS-ester crosslinker.[6]Highly reactive, but prone to hydrolysis in aqueous solutions.[8][9]
Key Advantage Targets a broader range of amino acids, offering complementary labeling strategies.[6]High reactivity and specificity for primary amines, leading to high conjugation yields.[]
Key Disadvantage Lower reactivity compared to NHS esters.[6]Susceptible to hydrolysis, which competes with the conjugation reaction.[8][9]

Visualizing the Chemistry: Reaction Mechanisms and Workflows

To further elucidate the differences between these two crosslinking strategies, the following diagrams illustrate their respective reaction mechanisms and a typical experimental workflow.

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products NHS_Ester R-C(=O)O-NHS Amide_Bond R-C(=O)NH-Protein NHS_Ester->Amide_Bond Nucleophilic Acyl Substitution NHS_byproduct N-Hydroxysuccinimide NHS_Ester->NHS_byproduct Protein_Amine Protein-NH₂ Protein_Amine->Amide_Bond PVS_Reaction cluster_reactants Reactants cluster_products Products PVS Ph-SO₂-CH=CH₂ Thioether_Bond Ph-SO₂-CH₂-CH₂-S-Protein PVS->Thioether_Bond Michael-type Addition Protein_Thiol Protein-SH Protein_Thiol->Thioether_Bond Experimental_Workflow cluster_NHS NHS Ester Conjugation cluster_PVS PVS Conjugation A1 Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) B1 Dissolve NHS Ester in Organic Solvent (e.g., DMSO) A1->B1 C1 Add NHS Ester to Protein Solution B1->C1 D1 Incubate (e.g., 1-4h at RT) C1->D1 E1 Purify Conjugate D1->E1 A2 Prepare Protein in Appropriate Buffer (pH 7-9) B2 Dissolve PVS Crosslinker in Organic Solvent (e.g., DMSO) A2->B2 C2 Add PVS to Protein Solution B2->C2 D2 Incubate (Time and Temp may vary) C2->D2 E2 Purify Conjugate D2->E2

References

Safety Operating Guide

Proper Disposal of Phenyl Vinyl Sulfone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount for both personal safety and environmental protection. Phenyl vinyl sulfone, a versatile compound used in organic synthesis and polymer chemistry, requires careful management due to its potential hazards.[1] This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with standard laboratory safety protocols.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE).

Hazard Profile: this compound is classified as a hazardous substance with the following potential effects:

  • Harmful if swallowed.[2]

  • Causes skin irritation and may cause an allergic skin reaction.[2][3]

  • Causes serious eye damage.[2][3]

  • May cause respiratory irritation.[2][3]

Personal Protective Equipment (PPE): To mitigate risks, the following PPE should be worn when handling this compound:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical goggles.[3]

  • Protective Clothing: A lab coat or other suitable protective clothing to prevent skin exposure.[4]

  • Respiratory Protection: In case of insufficient ventilation or the generation of dust, a NIOSH/MSHA-approved respirator is recommended.[3][4]

II. Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[3][5] Adherence to local, state, and federal regulations is mandatory.

  • Containerization:

    • Place waste this compound into a designated, chemically compatible, and sealable container.

    • Ensure the container is robust and will not react with the chemical. Suitable containers are typically made of high-density polyethylene (HDPE).

    • Do not mix this compound waste with other incompatible chemical waste. It is incompatible with strong oxidizing agents.[4]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the CAS Number (5535-48-8) and any relevant hazard warnings (e.g., "Irritant," "Harmful if Swallowed").

  • Storage:

    • Store the sealed and labeled waste container in a designated, well-ventilated hazardous waste accumulation area.

    • The storage area should be secure and away from general laboratory traffic.

    • Some sources recommend storing this compound under refrigerated conditions (below 4°C/39°F) to maintain its stability.[1][4] This practice should extend to its waste storage.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.

III. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.

  • Containment: Prevent the spill from spreading.

  • Cleanup:

    • For solid spills, carefully sweep or vacuum the material to avoid generating dust.[4]

    • Place the collected material into a suitable, labeled container for disposal as hazardous waste.[4]

    • Decontaminate the spill area with a suitable solvent or detergent and water.

    • Collect all cleaning materials (e.g., wipes, absorbent pads) and place them in a sealed bag for disposal as hazardous waste.

  • Personal Protection: Wear the appropriate PPE throughout the cleanup process.

IV. Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 5535-48-8
Molecular Formula C₈H₈O₂S
Molecular Weight 168.21 g/mol
Melting Point 66 - 70 °C / 150.8 - 158 °F
Storage Temperature Recommended below 4°C/39°F (Refrigerated)[4]

Visualizing the Disposal Workflow

To further clarify the proper disposal procedure, the following diagram illustrates the decision-making and operational steps involved.

PhenylVinylSulfoneDisposal cluster_prep Preparation & Handling cluster_procedure Disposal Procedure cluster_spill Spill Response start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe containerize Place waste in a labeled, sealed container ppe->containerize spill Spill Occurs ppe->spill storage Store in designated hazardous waste area containerize->storage contact_ehs Contact EHS or licensed waste disposal company storage->contact_ehs disposal Arrange for professional disposal contact_ehs->disposal end End: Waste Properly Disposed disposal->end evacuate Evacuate & Ventilate spill->evacuate Yes contain Contain Spill evacuate->contain cleanup Clean up with appropriate materials contain->cleanup disposal_spill Dispose of cleanup materials as hazardous waste cleanup->disposal_spill disposal_spill->contact_ehs

This compound Disposal Workflow

References

Personal protective equipment for handling Phenyl vinyl sulfone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Phenyl Vinyl Sulfone

This guide provides immediate, essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed operational and disposal plans to ensure safe laboratory practices.

This compound is a chemical compound that requires careful handling due to its potential health hazards. It can cause skin, eye, and respiratory irritation, may be harmful if swallowed or absorbed through the skin, and may cause an allergic skin reaction.[1][2][3] It is also suspected of causing genetic defects.[4] Adherence to the following procedures is critical for minimizing risk.

Hazard Identification and Quantitative Data

Properly understanding the chemical and physical properties of this compound is the first step toward safe handling.

PropertyValue
Appearance Light yellow-beige crystals[1]
Molecular Formula C8H8O2S[2]
Molecular Weight 168.21 g/mol [3]
Melting Point 66 - 70 °C (150.8 - 158 °F)[2]
Storage Temperature Refrigerated, below 4°C (39°F)[1]
Incompatibilities Strong oxidizing agents[1][2]
Exposure Limits (OSHA, ACGIH, NIOSH) None established[1]

Operational Plan: Handling this compound

A systematic approach to handling ensures that all safety measures are in place before, during, and after the procedure.

Pre-Operational Checks & Preparation
  • Engineering Controls: All work must be conducted in a well-ventilated chemical fume hood.[5] Ensure that a certified eyewash station and safety shower are readily accessible and unobstructed.[1][2]

  • Personal Protective Equipment (PPE) Inspection: Before entering the handling area, inspect all PPE for integrity. Do not use damaged gloves, torn lab coats, or malfunctioning respirators.

  • Gather Materials: Ensure all necessary equipment and reagents are within the fume hood to minimize movement and potential for exposure.

Required Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield for maximum protection against splashes.[2][5]

  • Skin Protection: A chemically resistant lab coat or apron must be worn.[5] Wear chemically resistant gloves, such as nitrile or neoprene, to prevent skin contact.[5]

  • Respiratory Protection: Use a NIOSH/MSHA-approved respirator with an appropriate cartridge, such as an N95 dust mask, especially when handling the solid form to avoid inhaling dust particles.[1][5]

Step-by-Step Handling Procedure
  • Don PPE: Put on all required PPE before handling the chemical.

  • Weighing and Transfer: Conduct all weighing and transfers of this compound solid within the chemical fume hood to contain any dust.

  • Avoid Contact: Exercise extreme care to avoid direct contact with skin, eyes, and clothing.[2] Do not breathe in dust or vapors.[1]

  • Post-Handling: After the procedure is complete, wipe down the work area within the fume hood with an appropriate decontaminant.

Emergency Procedures

In case of accidental exposure, immediate and correct first aid is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Remove all contaminated clothing and shoes.[1] Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes.[6] Seek medical advice if irritation or a rash develops.[2]

  • Inhalation: Move the individual to fresh air at once.[1] If breathing is difficult, administer oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[1][2]

  • Ingestion: If swallowed, rinse the mouth thoroughly with water.[1] Do NOT induce vomiting.[5] Call a poison control center or doctor for treatment advice.[2]

Disposal Plan

This compound and any materials contaminated with it are considered hazardous waste and must be disposed of accordingly.[6]

Waste Segregation and Containerization
  • Place all solid this compound waste and any contaminated materials (e.g., gloves, wipes, pipette tips) into a designated, chemically compatible, and sealable hazardous waste container.[7]

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Labeling and Storage
  • Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard warnings.[7]

  • Store the sealed container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.[7]

Final Disposal
  • Arrange for the collection and disposal of the hazardous waste through your institution's licensed hazardous waste disposal contractor.[7]

  • Never dispose of this compound down the drain or in regular trash.[8]

Workflow and Logic Diagrams

To visualize the procedural flow, the following diagrams outline the necessary steps for handling and emergency response.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Post-Handling Phase Prep 1. Pre-Operational Checks (Fume Hood, Eyewash/Shower) PPE_Inspect 2. PPE Inspection (Gloves, Goggles, Coat) Prep->PPE_Inspect Handling 3. Don PPE PPE_Inspect->Handling Procedure 4. Conduct Experiment (Inside Fume Hood) Handling->Procedure Decon 5. Decontaminate Work Area Procedure->Decon Waste 6. Segregate Hazardous Waste Decon->Waste Label 7. Label and Store Waste Waste->Label Dispose 8. Professional Disposal Label->Dispose cluster_response Immediate Response cluster_medical Medical Attention Start Exposure Event Occurs Evacuate Remove from Exposure (Move to Fresh Air) Start->Evacuate FirstAid Administer First Aid (Flush Skin/Eyes) Evacuate->FirstAid Notify Notify Supervisor & EHS FirstAid->Notify SDS Consult Safety Data Sheet (SDS) Notify->SDS Medical Seek Professional Medical Attention SDS->Medical

References

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenyl vinyl sulfone
Reactant of Route 2
Phenyl vinyl sulfone

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.